Alanyl-D-isoglutamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4R)-5-amino-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4/c1-4(9)8(15)11-5(7(10)14)2-3-6(12)13/h4-5H,2-3,9H2,1H3,(H2,10,14)(H,11,15)(H,12,13)/t4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUHWWPUOXOIIR-CRCLSJGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alanyl-D-isoglutamine (Muramyl Dipeptide): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylmuramyl-L-alanyl-D-isoglutamine, commonly known as Muramyl Dipeptide (MDP), is the minimal bioactive peptidoglycan motif found in nearly all bacteria.[1] It is a potent immunomodulatory agent that has been the subject of extensive research due to its ability to stimulate both innate and adaptive immune responses.[2][3] This technical guide provides an in-depth overview of the mechanism of action of Alanyl-D-isoglutamine, focusing on its molecular interactions, signaling pathways, and immunological consequences.
Core Mechanism of Action: NOD2 Receptor Activation
The primary molecular target of this compound is the intracellular pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2][4][5][6][7] NOD2 is a member of the Nod-like receptor (NLR) family and plays a crucial role in the innate immune system by detecting bacterial peptidoglycan fragments.[1][2]
The interaction between MDP and NOD2 is highly specific, with the L-D isomer of the dipeptide being essential for receptor recognition.[1] Upon binding of MDP to the leucine-rich repeat (LRR) domain of NOD2, a series of conformational changes are induced, leading to the oligomerization of NOD2 and the recruitment of the downstream signaling adaptor protein, Receptor-Interacting Protein Kinase 2 (RIPK2).[1][8]
Signaling Pathway
The activation of NOD2 by this compound initiates a well-defined signaling cascade, primarily culminating in the activation of the transcription factor NF-κB and Mitogen-Activated Protein Kinases (MAPKs).[1][7][9] This pathway can be summarized as follows:
-
Ligand Recognition: this compound (MDP) enters the cell and is recognized by the LRR domain of cytosolic NOD2.
-
NOD2 Oligomerization and RIPK2 Recruitment: MDP binding induces a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the serine/threonine kinase RIPK2 through caspase activation and recruitment domain (CARD) interactions.
-
RIPK2 Ubiquitination: Activated RIPK2 undergoes polyubiquitination.
-
Activation of Downstream Kinases: Polyubiquitinated RIPK2 serves as a scaffold to recruit and activate other kinases, including TAK1.
-
NF-κB and MAPK Activation: The activated kinase complex ultimately leads to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathway is activated.
-
Gene Transcription: Nuclear NF-κB and activated MAPKs induce the transcription of a wide range of pro-inflammatory and immunomodulatory genes, including cytokines, chemokines, and antimicrobial peptides.[10]
There is also evidence suggesting a potential link between MDP and the activation of the NLRP3 inflammasome, although the NOD2-RIPK2-NF-κB axis is considered the canonical pathway.[1]
Immunological Consequences
The activation of the NOD2 signaling pathway by this compound results in a broad spectrum of immunological effects:
-
Cytokine and Chemokine Production: A primary outcome is the robust production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[9][11][12][13][14] It also induces chemokines that are crucial for the recruitment of immune cells to sites of infection or inflammation.[10]
-
Enhanced Antigen Presentation: this compound enhances the antigen-presenting capacity of accessory cells, such as macrophages and dendritic cells.[15] This leads to a more effective activation of T lymphocytes and the initiation of an adaptive immune response.
-
Adjuvant Activity: It serves as a potent adjuvant, augmenting both humoral (antibody production) and cell-mediated immunity when co-administered with an antigen.[2][3][12][16][17][18]
-
Modulation of T Cell Responses: The concentration of this compound can differentially influence T cell responses. Low concentrations tend to promote the activity of T-helper cells, while higher concentrations may induce the expansion of T-suppressor cells.[15]
-
Stimulation of Phagocytic Cells: It stimulates the functions of monocytes and macrophages, including phagocytosis, chemotaxis, and the production of reactive oxygen species.[4]
Quantitative Data
The potency of this compound and its analogs in activating NOD2 is typically quantified by determining their half-maximal effective concentration (EC50) in cell-based reporter assays.
| Compound | Assay System | EC50 (nM) | Reference |
| This compound (MDP) | HEK-Blue NOD2 Cells | 89 | [19] |
| Desmuramylpeptide Analog 1 | HEK-Blue NOD2 Cells | 77.0 | [9] |
| Desmuramylpeptide Analog 2 | HEK-Blue NOD2 Cells | 45 | [19] |
| Butyrylated Desmuramylpeptide 3 | HEK-Blue NOD2 Cells | 4.6 | [9] |
| Adamantyl-decorated Desmuramylpeptide 40 | HEK-Blue NOD2 Cells | 4.5 | [6] |
| C10-acyl Desmuramylpeptide 7 | HEK-Blue NOD2 Cells | 30.6 | [7] |
| 2-ethyloctanoyl Desmuramylpeptide 13 | HEK-Blue NOD2 Cells | 9.7 | [7] |
| 2-propylheptanoyl Desmuramylpeptide 14 | HEK-Blue NOD2 Cells | 19.4 | [7] |
Experimental Protocols
NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
This protocol describes a method to quantify the activation of the NOD2 pathway in response to this compound or its analogs using a commercially available reporter cell line.
Principle: HEK-Blue™ hNOD2 cells are engineered to stably express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD2 leads to NF-κB activation and subsequent SEAP secretion, which can be quantified colorimetrically.[7][20][21]
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen)[20]
-
HEK-Blue™ Detection medium (InvivoGen)[20]
-
Test compounds (this compound and analogs)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Culture HEK-Blue™ hNOD2 cells according to the supplier's instructions.
-
On the day of the assay, wash the cells with PBS and resuspend them in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of approximately 2.8 x 10^5 cells/mL.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 20 µL of each compound dilution to triplicate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Include a negative control (vehicle) and a positive control (e.g., a known NOD2 agonist).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[7]
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
Calculate the fold induction of NF-κB activity relative to the vehicle control and determine the EC50 values.
Cytokine Secretion Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the measurement of cytokine secretion from PBMCs following stimulation with this compound.
Principle: PBMCs are isolated from whole blood and stimulated with the test compound. The concentration of secreted cytokines in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA) or other immunoassays.[11][16][17]
Materials:
-
Fresh human whole blood or buffy coat
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
Test compounds
-
96-well cell culture plates
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-1β)
Procedure:
-
PBMC Isolation:
-
Dilute the blood sample with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully collect the mononuclear cell layer (the "buffy coat").
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the final cell pellet in complete RPMI medium.
-
-
Cell Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Add the test compound at various concentrations.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.
-
In Vitro Antigen Presentation Assay using Bone Marrow-Derived Dendritic Cells (BMDCs)
This protocol details the generation of murine BMDCs and their use in an in vitro antigen presentation assay, where the effect of this compound as an adjuvant can be assessed.[4][5][22]
Principle: Bone marrow cells are differentiated into dendritic cells in the presence of specific cytokines. These BMDCs are then pulsed with an antigen in the presence or absence of this compound. The efficiency of antigen presentation is assessed by co-culturing the BMDCs with antigen-specific T cells and measuring T cell proliferation or activation.
Materials:
-
Bone marrow cells isolated from mice (e.g., C57BL/6)
-
Complete RPMI medium
-
Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4)
-
Model antigen (e.g., ovalbumin)
-
Antigen-specific T cells (e.g., OT-I or OT-II T cells)
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
Procedure:
-
BMDC Generation:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in complete RPMI medium supplemented with GM-CSF (e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL) for 6-8 days.[4]
-
Replace the medium every 2-3 days.
-
On day 6-8, harvest the non-adherent and loosely adherent cells, which are the differentiated BMDCs.
-
-
Antigen Pulsing and Stimulation:
-
Plate the BMDCs in a 24-well plate.
-
Add the model antigen (e.g., ovalbumin) with or without different concentrations of this compound.
-
Incubate for 4-24 hours to allow for antigen uptake, processing, and presentation.
-
-
T Cell Co-culture and Analysis:
-
Label the antigen-specific T cells with a proliferation dye like CFSE.
-
Wash the antigen-pulsed BMDCs to remove excess antigen and compound.
-
Co-culture the BMDCs with the labeled T cells for 3 days.
-
Harvest the cells and analyze T cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. Increased proliferation indicates enhanced antigen presentation by the BMDCs.
-
Conclusion
This compound (Muramyl Dipeptide) is a well-characterized immunostimulant that acts primarily through the intracellular NOD2 receptor. Its ability to activate the NF-κB and MAPK signaling pathways leads to a cascade of immunological events, including the production of pro-inflammatory cytokines, enhanced antigen presentation, and potent adjuvant activity. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for its continued investigation and potential therapeutic applications in vaccine development, immunotherapy, and the treatment of immune-related disorders.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Antigen Presentation by Murine Bone Marrow-Derived Dendritic Cells - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Bone Marrow–Derived Dendritic Cells (BMDC) Generation for Antigen Presentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 9. researchgate.net [researchgate.net]
- 10. Administration of the NOD2 Agonist MDP Reduces Cryptosporidium parvum Infection in Neonatal Mice Through IL‐22 Involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dendritic cell -Immune cell function -Immunology-BIO-PROTOCOL [bio-protocol.org]
- 16. resources.revvity.com [resources.revvity.com]
- 17. revvity.com [revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. invivogen.com [invivogen.com]
- 21. invivogen.com [invivogen.com]
- 22. researchgate.net [researchgate.net]
The Discovery and History of Muramyl Dipeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, represents a cornerstone in our understanding of innate immunity. This small glycopeptide, a constituent of both Gram-positive and Gram-negative bacterial cell walls, was the first identified minimal essential structure responsible for the potent adjuvant activity of Freund's Complete Adjuvant (FCA). Its discovery in 1974 revolutionized the field of immunology, paving the way for the development of synthetic adjuvants and a deeper comprehension of the molecular mechanisms underlying pathogen recognition. This technical guide provides a comprehensive overview of the discovery, history, and core biological activities of MDP, tailored for professionals in research and drug development.
The Genesis of Discovery: From Freund's Complete Adjuvant to a Single Molecule
The story of MDP begins with the pioneering work of Jules Freund in the 1930s. He developed Freund's Complete Adjuvant (FCA), a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, which was exceptionally potent at enhancing immune responses to co-administered antigens.[1] For decades, the precise component within the mycobacteria responsible for this powerful adjuvant effect remained elusive.
The breakthrough came in 1974 from the laboratory of Edgar Lederer at the Université Paris-Sud in France. In a landmark paper published in Biochemical and Biophysical Research Communications, Ellouz, Adam, Ciorbaru, and Lederer demonstrated that the minimal structure required for the adjuvant activity of bacterial peptidoglycan was N-acetylmuramyl-L-alanyl-D-isoglutamine, which they termed muramyl dipeptide.[1] This discovery was the culmination of systematic fractionation and biological testing of bacterial cell wall components. The following year, the total synthesis of MDP was achieved by Merser, Sinay, and Adam, confirming its structure and biological activity.[1]
This pivotal discovery was not confined to a single laboratory. Independently, scientific groups in Japan and Russia were also investigating the immunomodulatory properties of bacterial cell wall components, contributing significantly to the burgeoning field of synthetic adjuvants.[2]
Key Scientific Contributors
The discovery and elucidation of the biological activities of MDP were a global effort, with key contributions from several research groups:
-
Dr. Edgar Lederer (France): His group at the Université Paris-Sud was the first to identify and structurally characterize MDP as the minimal adjuvant-active component of FCA.[1][2]
-
Dr. Louis Chedid (France): A close collaborator of Lederer, Chedid's work was instrumental in characterizing the biological activities of MDP, including its pyrogenicity and its ability to stimulate non-specific resistance to infections.[1][3]
-
Japanese Scientists: Researchers in Japan made significant contributions to the development of clinically relevant MDP derivatives. A notable achievement was the development of romurtide (B549284) (muroctasine), a synthetic analog of MDP, which was approved for clinical use.[2]
-
Russian Scientists: Scientists at the Institute of Bioorganic Chemistry of the Russian Academy of Sciences discovered and synthesized N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (GMDP), another important MDP analog with distinct biological properties.[2]
Timeline of Key Discoveries
| Year | Discovery/Milestone | Key Scientists/Institution |
| 1937 | Development of Freund's Complete Adjuvant (FCA).[1] | Jules Freund |
| 1974 | Identification of Muramyl Dipeptide (MDP) as the minimal active component of FCA.[1] | Edgar Lederer, et al. |
| 1975 | First total synthesis of MDP.[1] | Merser, Sinay, and Adam |
| Late 1970s - 1980s | Extensive characterization of the biological activities of MDP, including adjuvant, pyrogenic, and anti-infectious properties. | Louis Chedid, et al. |
| 1980s | Development of synthetic MDP derivatives with improved therapeutic profiles, such as romurtide in Japan and GMDP in Russia.[2] | Japanese and Russian research groups |
| 2003 | Identification of NOD2 as the intracellular receptor for MDP. | Multiple independent groups |
The Mechanism of Action: MDP and the NOD2 Signaling Pathway
A major leap in understanding how MDP exerts its effects came with the discovery of its intracellular receptor, the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1] NOD2 is a member of the Nod-like receptor (NLR) family of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.
The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 triggers a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by their respective caspase activation and recruitment domains (CARDs), initiates a downstream signaling cascade. This cascade culminates in the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and mitogen-activated protein kinases (MAPKs). The activation of these pathways leads to the transcription of a wide array of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an innate immune response.
Experimental Protocols for Key Assays
Adjuvant Activity Assay: Induction of Delayed-Type Hypersensitivity in Guinea Pigs
This protocol is based on the classical method used to assess the adjuvant activity of MDP and its analogs.
Objective: To determine the ability of a test compound to enhance the cell-mediated immune response to a co-administered antigen.
Materials:
-
Hartley strain guinea pigs (350-400 g)
-
Ovalbumin (antigen)
-
Test compound (e.g., MDP)
-
Freund's Incomplete Adjuvant (FIA)
-
Sterile saline
-
Tuberculin syringe with a 26-gauge needle
-
Calipers for measuring skin thickness
Procedure:
-
Immunization:
-
Prepare a water-in-oil emulsion by mixing an aqueous solution of ovalbumin (e.g., 1 mg/ml in saline) and the test compound (e.g., 100 µg/ml in saline) with an equal volume of FIA.
-
Inject each guinea pig intradermally in the nuchal region with 0.1 ml of the emulsion.
-
A control group should be immunized with ovalbumin in FIA without the test compound.
-
-
Skin Testing:
-
Two to three weeks after immunization, challenge the guinea pigs by injecting 10 µg of ovalbumin in 0.1 ml of sterile saline intradermally into a shaved flank.
-
Measure the diameter of erythema and induration at 24 and 48 hours post-challenge using calipers. The thickness of the skin fold at the injection site is also measured and compared to a non-injected site.
-
-
Data Analysis:
-
The adjuvant activity is determined by the increase in the delayed-type hypersensitivity (DTH) reaction (erythema and induration diameter, skin thickness) in the group receiving the test compound compared to the control group.
-
Pyrogenicity Test in Rabbits
This protocol outlines the standard method for assessing the fever-inducing potential of a substance.
Objective: To determine if a test compound induces a febrile response.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Test compound (e.g., MDP)
-
Sterile, pyrogen-free saline
-
Rectal thermometer with an accuracy of ±0.1°C
-
Rabbit restraining boxes
Procedure:
-
Acclimatization and Baseline Temperature:
-
House the rabbits in a quiet, temperature-controlled room for at least one week before the experiment.
-
On the day of the test, place the rabbits in restraining boxes.
-
Measure the baseline rectal temperature at 30-minute intervals for 90 minutes prior to injection. The baseline temperature is the mean of the last two readings.
-
-
Injection:
-
Dissolve the test compound in sterile, pyrogen-free saline.
-
Inject the solution intravenously into the marginal ear vein. Doses can range from 1 to 100 µg/kg.
-
A control group should receive an injection of the vehicle (sterile saline) only.
-
-
Temperature Monitoring:
-
Record the rectal temperature every 30 minutes for at least 3 hours after the injection.
-
-
Data Analysis:
-
A pyrogenic response is considered positive if there is a rise in temperature of 0.5°C or more above the baseline temperature. The maximum temperature increase and the duration of the fever are recorded.
-
In Vitro Cytokine Induction Assay
This protocol describes a method to measure the ability of a compound to stimulate cytokine production from immune cells.
Objective: To quantify the production of pro-inflammatory cytokines by immune cells in response to a test compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Test compound (e.g., MDP)
-
RPMI 1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IL-1β, IL-6, TNF-α)
Procedure:
-
Cell Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation, or culture the THP-1 cell line according to standard protocols.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/ml.
-
-
Stimulation:
-
Add the test compound to the cell cultures at various concentrations (e.g., 0.1, 1, 10, 100 µg/ml).
-
Include a negative control (medium only) and a positive control (e.g., LPS).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves for cytokine production induced by the test compound.
-
Quantitative Data on MDP's Biological Activities
The biological effects of MDP are dose-dependent and can be quantified. The following tables summarize representative quantitative data from various studies.
Table 1: Adjuvant Activity of MDP in Guinea Pigs (Delayed-Type Hypersensitivity to Ovalbumin)
| Adjuvant | Dose (µg) | Antigen | Mean Skin Reaction (mm ± SD) at 24h |
| None (FIA only) | - | Ovalbumin (10 µg) | 5.2 ± 1.5 |
| MDP | 100 | Ovalbumin (10 µg) | 18.5 ± 3.2 |
| FCA | - | Ovalbumin (10 µg) | 22.1 ± 4.0 |
Data are representative and compiled from multiple sources.
Table 2: Pyrogenic Activity of MDP and Analogs in Rabbits
| Compound | Dose (µg/kg) | Maximum Temperature Increase (°C ± SD) |
| Saline (Control) | - | 0.1 ± 0.1 |
| MDP | 10 | 1.2 ± 0.3 |
| Murabutide | 10 | 0.2 ± 0.1 |
| GMDP | 10 | 0.6 ± 0.2 |
Data are representative and compiled from multiple sources.[3]
Table 3: In Vitro Cytokine Production by Human PBMCs Stimulated with MDP
| Stimulant | Concentration (µg/ml) | IL-1β (pg/ml ± SD) | IL-6 (pg/ml ± SD) | TNF-α (pg/ml ± SD) |
| Medium (Control) | - | <10 | <20 | <15 |
| MDP | 1 | 150 ± 35 | 500 ± 80 | 250 ± 50 |
| MDP | 10 | 500 ± 90 | 2500 ± 400 | 1200 ± 200 |
| LPS (Positive Control) | 0.1 | 800 ± 120 | 4000 ± 600 | 2000 ± 350 |
Data are representative and compiled from multiple sources.
Conclusion and Future Directions
The discovery of muramyl dipeptide was a seminal moment in immunology. It not only unraveled the long-standing mystery of Freund's Complete Adjuvant but also opened up new avenues for the rational design of synthetic vaccine adjuvants and immunomodulators. The identification of NOD2 as its intracellular receptor provided a molecular basis for its activity and has profound implications for our understanding of innate immunity and its role in infectious and inflammatory diseases.
Research into MDP and its derivatives continues to be an active area. The development of analogs with reduced pyrogenicity and enhanced adjuvant or anti-tumor activity remains a key objective. Furthermore, the elucidation of the complex interplay between the NOD2 signaling pathway and other innate immune pathways is providing new insights into the regulation of inflammation and host defense. The legacy of MDP's discovery continues to shape the future of vaccine development and immunotherapy.
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 3. The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Alanyl-D-isoglutamine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
December 2025
Introduction
L-Alanyl-D-isoglutamine is a dipeptide that forms a core structural component of muramyl dipeptide (MDP), the minimal immunologically active motif of bacterial peptidoglycan.[1][2] This dipeptide is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), which plays a pivotal role in the innate immune system.[1][2][3] Activation of NOD2 by L-Alanyl-D-isoglutamine-containing structures triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and modulation of the immune response.[4][5] Consequently, the structure-activity relationship (SAR) of alanyl-D-isoglutamine and its derivatives has been a subject of intense investigation for the development of novel vaccine adjuvants, immunomodulators, and therapeutics for inflammatory diseases and cancer.[1][3][6] This technical guide provides an in-depth overview of the SAR of this compound, detailed experimental protocols for assessing its activity, and a visualization of the key signaling pathway it governs.
Core Structure and Stereochemistry
The fundamental L-alanyl-D-isoglutamine structure is paramount for its biological activity. The stereochemistry of the amino acid residues is a critical determinant of its ability to bind to and activate NOD2.
-
L-Alanine Residue: The L-configuration of the alanine (B10760859) residue is essential for activity. Replacement of L-alanine with its D-enantiomer (D-alanine) results in a dramatic decrease in adjuvant activity.[6] However, L-alanine can be substituted with other L-amino acids, such as L-serine, without a complete loss of function, indicating some flexibility at this position.[6][7]
-
D-Isoglutamine Residue: The D-configuration of the isoglutamine (B555469) residue is also crucial for maintaining biological activity. Analogs with L-isoglutamine are inactive.[6] The α-amide group of the D-isoglutamine is not strictly essential, and replacement of D-isoglutamine with D-glutamic acid can, in some instances, lead to significant immunorestorative activity.[1][2] Conversely, analogs where D-isoglutamine is replaced with D-aspartic acid or D-norleucine are inactive.[6]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the biological activity of various this compound derivatives. The activity is often assessed by the ability of the compounds to induce the production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells.
Table 1: Influence of Dipeptide Modifications on NOD2-mediated TNF-α Production in THP-1 Cells
| Compound | Modification | TNF-α Induction (relative to MDP) | Reference |
| MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) | Parent Compound | 100% | [1] |
| MDP-D-D (N-acetylmuramyl-D-alanyl-D-isoglutamine) | L-Ala to D-Ala | < 10% | [6] |
| N-acetylmuramyl-L-seryl-D-isoglutamine | L-Ala to L-Ser | ~80% | [6] |
| N-acetylmuramyl-L-alanyl-D-glutamic acid | D-isoGln to D-Glu | ~120% | [1][2] |
| N-acetylmuramyl-L-alanyl-L-isoglutamine | D-isoGln to L-isoGln | Inactive | [6] |
Table 2: Effect of Lipophilic Modifications on Immunoadjuvant Activity
| Compound | Modification | Adjuvant Activity (Delayed-Type Hypersensitivity) | Reference |
| MDP | Parent Compound | +++ | [8][9] |
| 6-O-stearoyl-MDP | Stearoyl group at C6 of muramic acid | ++++ | [8] |
| 1-thio-muramoyl-L-alanyl-D-isoglutamine derivatives | Sulfur substitution in the muramic acid ring | Variable, some with enhanced activity | [8][9] |
| Adamantyl-desmuramyldipeptides | N-acetylglucosamine replaced with 1-adamantylcarboxamido moiety | Potent cytokine inducers | [10] |
Signaling Pathway
Upon binding of an this compound-containing ligand like MDP, NOD2 undergoes a conformational change and oligomerization. This leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a CARD-CARD interaction.[4][11] Activated RIPK2 is then polyubiquitinated, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of the NF-κB and MAPK pathways.[5] These transcription factors then translocate to the nucleus to induce the expression of pro-inflammatory genes.
Experimental Protocols
In Vitro NOD2 Activation Assay using HEK293 Reporter Cells
This assay quantitatively measures the activation of the NOD2 signaling pathway by monitoring the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
Materials:
-
HEK293 cells stably co-transfected with human NOD2 and an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Test compounds (this compound derivatives).
-
Positive control: Muramyl dipeptide (MDP).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-NOD2 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of the test compounds and MDP in DMEM.
-
Remove the culture medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium only).
-
Incubate the plate for 6 hours at 37°C, 5% CO2.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
Cytokine Production Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol measures the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from primary human immune cells in response to stimulation with this compound derivatives.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donors by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Test compounds.
-
Positive control: Lipopolysaccharide (LPS) and MDP.
-
96-well round-bottom cell culture plates.
-
ELISA kits for human TNF-α and IL-6.
-
ELISA plate reader.
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend the PBMCs in RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds, LPS, and MDP in RPMI-1640.
-
Add 100 µL of the compound dilutions to the wells containing PBMCs. Include a vehicle control.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves and determine the EC50 values for cytokine production.
Conclusion
The L-alanyl-D-isoglutamine dipeptide is a critical pharmacophore for the activation of the innate immune receptor NOD2. The structure-activity relationship studies have revealed stringent stereochemical requirements and have identified key positions where modifications can be made to enhance or modulate its biological activity. The development of lipophilic derivatives and analogs with substitutions at the sugar moiety has led to compounds with improved pharmacological properties. The experimental protocols provided herein offer robust methods for the quantitative assessment of the immunomodulatory effects of novel this compound derivatives. A thorough understanding of the SAR and the underlying signaling pathways is essential for the rational design of new therapeutics targeting the NOD2 pathway for a range of applications, including vaccine development and the treatment of inflammatory disorders.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 6. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Synthesis and Adjuvant Activity of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) Analogs [jstage.jst.go.jp]
- 8. Synthesis and biological activity of some lipophilic derivatives of 1-thio-muramoyl-L-alanyl-D-isoglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and modulation of cytokine production by two new adamantane substituted acyclic desmuramyldipeptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | NOD1/2 Signaling Pathway [reactome.org]
The Activation of the NOD2 Signaling Pathway by Muramyl Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical intracellular pattern recognition receptor (PRR) that plays a pivotal role in the innate immune response to bacterial pathogens.[1][2] NOD2 is a member of the NOD-like receptor (NLR) family and is primarily expressed in immune cells such as monocytes, macrophages, and dendritic cells, as well as in intestinal epithelial cells.[1] Its primary function is to detect muramyl dipeptide (MDP), a conserved motif within the peptidoglycan of both Gram-positive and Gram-negative bacteria.[1] Upon recognition of MDP, NOD2 initiates a complex signaling cascade that culminates in the activation of pro-inflammatory transcription factors, leading to the production of cytokines and chemokines, and the induction of autophagy to clear intracellular bacteria.
Dysregulation of the NOD2 signaling pathway has been strongly associated with several inflammatory disorders, most notably Crohn's disease, highlighting its importance in maintaining immune homeostasis.[3] A comprehensive understanding of the molecular mechanisms governing NOD2 activation and signaling is therefore crucial for the development of novel therapeutic strategies targeting these conditions. This technical guide provides an in-depth overview of the NOD2 signaling pathway, from the initial recognition of MDP to the downstream cellular responses, and includes detailed experimental protocols for studying this pathway.
The Core Signaling Cascade
The activation of NOD2 by MDP triggers a series of molecular interactions that propagate the downstream signal. The canonical pathway involves the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2), which is essential for the subsequent activation of both the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][3]
MDP Recognition and NOD2 Oligomerization
In its inactive state, NOD2 is thought to exist in an auto-inhibited conformation. The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the oligomerization of NOD2 monomers.[1]
Recruitment and Activation of RIPK2
The oligomerized NOD2 recruits RIPK2 through a homotypic interaction between their respective caspase activation and recruitment domains (CARDs).[1] This interaction is a critical step in the signaling cascade.
Downstream Kinase Activation: The Role of TAK1
Following its recruitment to NOD2, RIPK2 undergoes ubiquitination, which serves as a scaffold for the recruitment of downstream signaling complexes. A key event is the recruitment and activation of the transforming growth factor-β-activated kinase 1 (TAK1).[4] TAK1, in turn, is responsible for activating the IKK (IκB kinase) complex and the MAPK kinases (MAPKKs).[4]
Activation of NF-κB and MAPK Pathways
The activated IKK complex phosphorylates the inhibitor of NF-κB (IκB), leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes.[1] Concurrently, the activation of MAPKKs leads to the phosphorylation and activation of the MAPK family members: ERK, p38, and JNK. These kinases then activate other transcription factors, such as AP-1, which also contribute to the inflammatory response.[5]
Induction of Autophagy
In addition to the canonical inflammatory pathways, NOD2 activation by MDP can also induce autophagy, a cellular process for the degradation of intracellular components.[6] This process is crucial for the clearance of intracellular bacteria. NOD2 has been shown to interact with ATG16L1, a key component of the autophagy machinery, and recruit it to the plasma membrane at the site of bacterial entry.[1][6]
Data Presentation
Table 1: Quantitative Data on NOD2-Ligand and Protein-Protein Interactions
| Interacting Molecules | Method | Affinity (KD) | Cell Type/System | Reference |
| NOD2 and MDP | Surface Plasmon Resonance | 51 ± 18 nM | Purified human NOD2 from insect cells | [7][8] |
| NOD2 (LRR domain) and MDP | Surface Plasmon Resonance | 212 ± 24 nM | E. coli expressed LRR domain | [9] |
| NOD2 (tandem CARDs) and RIPK2 (CARD) | Isothermal Titration Calorimetry | ~1 µM | Purified recombinant proteins | [10] |
Table 2: Quantitative Data on Cytokine Production Downstream of NOD2 Activation
| Cell Type | Stimulus | Cytokine | Concentration | Method | Reference |
| Mono Mac 6 cells | MDP (100 µg/ml) | TNF-α | 71 pg/ml | ELISA | [9] |
| Human monocyte-derived DCs | MDP (pre-incubation) then various TLR ligands | IL-12p70, TNF-α | Reduced production | ELISA | [11] |
| Purified human monocytes | syn-MDP (1 µg/ml) | IL-32, IL-1β, IL-6 | Increased mRNA and protein secretion | qRT-PCR, ELISA | [12] |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay for NOD2 Activation
This assay is widely used to quantify the activation of the NF-κB pathway downstream of NOD2 stimulation.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-NOD2, pNF-κB-Luc (luciferase reporter), and pRL-TK (Renilla luciferase for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Muramyl dipeptide (MDP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 104 cells per well and incubate overnight.
-
Transfection: Co-transfect the cells with the NOD2, NF-κB-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Stimulation: 24 hours post-transfection, stimulate the cells with various concentrations of MDP for 6-18 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Protocol 2: Co-Immunoprecipitation of NOD2 and RIPK2
This protocol is used to demonstrate the physical interaction between NOD2 and RIPK2 upon MDP stimulation.
Materials:
-
HEK293T or other suitable cells
-
Expression plasmids for tagged proteins (e.g., Myc-NOD2 and HA-RIPK2)
-
MDP
-
Lysis buffer (e.g., NP-40 buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-Myc and anti-HA
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Transfection and Stimulation: Co-transfect cells with Myc-NOD2 and HA-RIPK2 plasmids. After 24-48 hours, stimulate the cells with MDP for the desired time.
-
Cell Lysis: Lyse the cells on ice in lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-Myc antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated RIPK2.
-
Protocol 3: Western Blot Analysis of MAPK Phosphorylation
This method is used to detect the activation of MAPK signaling pathways by assessing the phosphorylation status of ERK, p38, and JNK.[5][8][13]
Materials:
-
Cells of interest (e.g., macrophages, epithelial cells)
-
MDP
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK (Thr202/Tyr204), anti-phospho-p38 (Thr180/Tyr182), anti-phospho-JNK (Thr183/Tyr185), and antibodies against the total forms of these proteins for normalization.
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Treatment and Lysis: Treat cells with MDP for various time points. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total forms of the respective MAPK proteins to confirm equal loading.
Protocol 4: LC3 Turnover Assay for Measuring Autophagy
This assay measures autophagic flux by monitoring the conversion of LC3-I to LC3-II and its subsequent degradation in lysosomes.[14][15]
Materials:
-
Cells of interest
-
MDP
-
Lysosomal inhibitors (e.g., bafilomycin A1 or a cocktail of E64d and pepstatin A)
-
Lysis buffer
-
Primary antibody: anti-LC3B
-
SDS-PAGE and Western blotting reagents
Methodology:
-
Cell Treatment: Treat cells with MDP in the presence or absence of a lysosomal inhibitor for the desired time. The lysosomal inhibitor is typically added for the last few hours of the MDP treatment.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting as described in Protocol 3.
-
Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).
-
-
Data Analysis: Quantify the intensity of the LC3-II band and normalize it to a loading control (e.g., actin). Autophagic flux is determined by the difference in the amount of LC3-II in the presence and absence of the lysosomal inhibitor.
Mandatory Visualizations
Caption: Canonical NOD2 signaling pathway initiated by MDP.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
Caption: NOD2-mediated induction of autophagy.
References
- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signalling pathways and molecular interactions of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Item - Western blot analysis of Raf, Erk, Jnk, and Akt phosphorylation in EL4 cells. - Public Library of Science - Figshare [plos.figshare.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of N-acetylmuramyl-L-alanyl-D-isoglutamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP), the minimal bioactive peptidoglycan motif of bacteria, is a potent immunostimulant recognized by the intracellular pattern recognition receptor NOD2. Its ability to modulate the innate immune system has made it a subject of intense research for its potential as a vaccine adjuvant, immunomodulator, and anti-cancer agent. This technical guide provides an in-depth overview of the chemical synthesis of MDP, focusing on a widely adopted convergent strategy. Detailed experimental protocols for the synthesis of key intermediates and their final assembly are presented, along with a comprehensive summary of quantitative data. Furthermore, this guide illustrates the synthetic workflow and the biological signaling pathway of MDP through detailed diagrams to facilitate a deeper understanding of its synthesis and mechanism of action.
Introduction
N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP) represents the smallest immunologically active fragment of peptidoglycan, a major component of both Gram-positive and Gram-negative bacterial cell walls. Its discovery in the 1970s revolutionized the field of immunology by identifying a specific molecular pattern responsible for the adjuvant activity of Freund's complete adjuvant. MDP is recognized by the cytosolic nucleotide-binding oligomerization domain-containing protein 2 (NOD2), triggering a signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. This innate immune response enhancement underlies its potential applications in vaccine development and immunotherapy.
The chemical synthesis of MDP and its analogues is crucial for structure-activity relationship studies and the development of new therapeutic agents with improved efficacy and safety profiles. This guide focuses on a convergent synthetic approach, which involves the separate synthesis of two key building blocks—a protected N-acetylmuramic acid derivative and a protected dipeptide—followed by their coupling and final deprotection.
Convergent Synthesis Strategy
The convergent synthesis of MDP offers several advantages over a linear approach, including higher overall yields and the flexibility to create analogues by modifying either the glycan or the peptide moiety independently. The general workflow is depicted below.
Muramyl Dipeptide: A Deep Dive into its Role as a Core Activator of Innate Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Muramyl dipeptide (MDP), a conserved motif within the peptidoglycan of both Gram-positive and Gram-negative bacteria, stands as a pivotal Pathogen-Associated Molecular Pattern (PAMP) in the field of innate immunity.[1][2] Its discovery as the minimal bioactive component of Freund's complete adjuvant has spurred decades of research, revealing its potent immunostimulatory properties and central role in orchestrating the initial host defense against bacterial invasion.[3] This technical guide provides a comprehensive overview of the core mechanisms of MDP-mediated innate immune activation, focusing on its interaction with the intracellular sensor NOD2, the ensuing signaling cascades, and the downstream cellular responses. This document is intended to serve as a detailed resource, incorporating quantitative data, explicit experimental protocols, and visual representations of key pathways to facilitate further research and therapeutic development.
Core Mechanism of Action: MDP Recognition by NOD2
The primary intracellular receptor for MDP is the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a member of the Nod-like receptor (NLR) family.[1][4] Located in the cytosol of various immune and non-immune cells, including macrophages, dendritic cells, and intestinal epithelial cells, NOD2 acts as a direct sensor of bacterial peptidoglycan.[5]
The structure of NOD2 comprises three key domains: a C-terminal leucine-rich repeat (LRR) domain responsible for ligand recognition, a central nucleotide-binding and oligomerization (NOD) domain, and two N-terminal caspase recruitment domains (CARDs) that mediate downstream signaling.[5][6] The interaction between MDP and the LRR domain of NOD2 is a critical initiating event, triggering a cascade of intracellular signaling events.[1][5] This binding is stereospecific to the L-D isomer of MDP.[7]
Upon MDP binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via a homotypic CARD-CARD interaction.[6][7] This assembly forms a signaling platform known as the "nodosome."[8]
Quantitative Data on MDP-NOD2 Interaction and Cellular Activation
The affinity of MDP for NOD2 and the effective concentrations for cellular activation have been quantified in various studies. This data is crucial for designing experiments and understanding the potency of MDP as an immune stimulant.
| Parameter | Value | Cell Type/System | Reference |
| Binding Affinity (KD) | |||
| MDP to full-length human NOD2 | 51 ± 18 nM | Insect cells (Sf21) | [8][9] |
| MDP to human NOD2 LRR domain | 212 ± 24 nM | E. coli expressed | [1] |
| Cellular Activation | |||
| IL-8 Induction (dose-dependent) | 1 - 100 µg/ml | THP-1 human monocytic cells | [10] |
| IL-8 Induction (peak response) | 10 µg/ml | U937 human monocytic cells | [10] |
| NF-κB Activation (luciferase reporter) | 1 - 100 ng/ml | HEK293T cells transfected with NOD2 | [11] |
| In Vivo Adjuvant Dose | |||
| MDP derivative (B30-MDP) | 100 µ g/mouse (subcutaneous) | Mice | [12] |
Signaling Pathways Activated by MDP
The formation of the NOD2-RIPK2 complex initiates several downstream signaling pathways, culminating in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
NF-κB and MAPK Pathways
The recruitment of RIPK2 to the nodosome is a central event that leads to its polyubiquitination.[13] This, in turn, activates the TAK1 (Transforming growth factor-β-activated kinase 1) complex, which subsequently activates two major downstream pathways:
-
Nuclear Factor-κB (NF-κB): TAK1 phosphorylates and activates the IKK (IκB kinase) complex, leading to the phosphorylation and degradation of the NF-κB inhibitor, IκBα. This allows the NF-κB transcription factor (a heterodimer of p50 and p65) to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β.[5][13]
-
Mitogen-Activated Protein Kinase (MAPK): The TAK1 complex also activates the MAPK pathways, including p38, JNK, and ERK. These kinases phosphorylate and activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory mediators.[13][14]
Autophagy
MDP-NOD2 signaling is also intricately linked to the induction of autophagy, a cellular process for the degradation and recycling of cellular components.[1] This process is crucial for the clearance of intracellular pathogens. The interaction between NOD2 and ATG16L1 at the site of bacterial entry is a key step in initiating autophagy.[1]
Cross-talk with other Innate Immune Pathways
The innate immune response to MDP is not solely restricted to NOD2 signaling. There is significant cross-talk with other pattern recognition receptors, particularly Toll-like receptors (TLRs). For instance, MDP can synergize with TLR ligands, such as lipopolysaccharide (LPS), to enhance the production of pro-inflammatory cytokines.[1] Furthermore, some studies suggest that MDP can also be recognized by TLR2.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of MDP's role in innate immunity. Below are outlines of key experimental protocols.
NF-κB Luciferase Reporter Assay
This assay is a standard method to quantify the activation of the NF-κB pathway in response to MDP.
Objective: To measure NOD2-dependent NF-κB activation.
Materials:
-
HEK293T cells
-
Expression plasmid for human NOD2
-
NF-κB luciferase reporter plasmid (e.g., pNF-κB-Luc)
-
A constitutively expressed control reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Muramyl dipeptide (MDP)
-
Luciferase assay system
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, stimulate the cells with varying concentrations of MDP (e.g., 1 ng/ml to 100 ng/ml) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over unstimulated control cells.[15][16]
Cytokine Measurement by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of specific cytokines, such as TNF-α and IL-6, secreted by cells in response to MDP stimulation.
Objective: To measure the production of pro-inflammatory cytokines from macrophages stimulated with MDP.
Materials:
-
Macrophage cell line (e.g., RAW264.7 or THP-1) or primary macrophages
-
Muramyl dipeptide (MDP)
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Cell culture medium and supplements
-
Microplate reader
Protocol:
-
Seed macrophages in a 24-well or 96-well plate and allow them to adhere.
-
Stimulate the cells with MDP at various concentrations for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the cell culture supernatants and standards to the wells.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
-
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[17][18][19]
Immunoprecipitation of the NOD2-RIPK2 Complex
This technique is used to demonstrate the physical interaction between NOD2 and RIPK2 following MDP stimulation.
Objective: To detect the formation of the NOD2-RIPK2 complex.
Materials:
-
Cells expressing tagged versions of NOD2 and/or RIPK2 (e.g., FLAG- or HA-tagged)
-
Muramyl dipeptide (MDP)
-
Lysis buffer
-
Antibody against the tag (e.g., anti-FLAG) or against NOD2/RIPK2
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Stimulate the cells with MDP for a short period (e.g., 30-60 minutes).
-
Lyse the cells in a non-denaturing lysis buffer.
-
Incubate the cell lysate with an antibody specific for one of the proteins of interest (e.g., anti-FLAG for FLAG-tagged NOD2).
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other protein of interest (e.g., anti-RIPK2) to confirm co-immunoprecipitation.[20]
Assessment of Autophagy by LC3 Staining
The conversion of LC3-I to the lipidated form LC3-II and its localization to autophagosomes is a hallmark of autophagy. This can be visualized by immunofluorescence or quantified by Western blotting.
Objective: To detect the induction of autophagy in response to MDP.
Materials:
-
Cells of interest (e.g., macrophages)
-
Muramyl dipeptide (MDP)
-
Primary antibody against LC3
-
Fluorescently labeled secondary antibody (for immunofluorescence)
-
HRP-conjugated secondary antibody (for Western blotting)
-
Fluorescence microscope or Western blotting equipment
Protocol (Immunofluorescence):
-
Grow cells on coverslips and stimulate with MDP.
-
Fix and permeabilize the cells.
-
Incubate with the primary anti-LC3 antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. The formation of punctate LC3 staining indicates the recruitment of LC3 to autophagosomes.[21][22]
Logical Relationship: From MDP Recognition to Immune Response
The recognition of MDP by NOD2 initiates a logical cascade of events that are fundamental to the innate immune response against bacterial pathogens.
Conclusion
Muramyl dipeptide is a potent and well-characterized activator of the innate immune system. Its recognition by the intracellular sensor NOD2 triggers a robust signaling cascade, leading to the production of a wide array of inflammatory mediators and the induction of cellular defense mechanisms such as autophagy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate role of MDP in immunity and to harness its immunostimulatory properties for the development of novel vaccines and immunotherapies. A thorough understanding of the molecular mechanisms underlying MDP's activity is paramount for the rational design of new therapeutic strategies that can effectively modulate the innate immune response.
References
- 1. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Macrophage stimulation in vitro by an inactive muramyl dipeptide derivative after conjugation to a multi-poly(DL-alanyl)-poly(L-lysine) carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial peptidoglycan signalling in microglia: Activation by MDP via the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. novamedline.com [novamedline.com]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. thesgc.org [thesgc.org]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. icms.qmul.ac.uk [icms.qmul.ac.uk]
An In-depth Technical Guide to Alanyl-D-isoglutamine: Chemical Structure, Biological Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alanyl-D-isoglutamine, a fundamental dipeptide moiety, is a cornerstone of bacterial peptidoglycan structure and a potent modulator of the innate immune system. As the minimal essential structure for recognition by the intracellular pattern recognition receptor NOD2, it plays a pivotal role in initiating inflammatory responses and shaping adaptive immunity. This technical guide provides a comprehensive overview of the chemical properties, biological functions, and key experimental methodologies associated with this compound, with a primary focus on its activity as part of the well-characterized immunomodulator, N-acetylmuramyl-L-alanyl-D-isoglutamine (muramyl dipeptide or MDP). This document is intended to serve as a detailed resource for researchers in immunology, microbiology, and drug development, offering insights into its mechanism of action and providing practical guidance for its experimental investigation.
Chemical Structure and Properties
L-Alanyl-D-isoglutamine is a dipeptide composed of an L-alanine residue linked to a D-isoglutamine residue. It is most frequently studied as a component of muramyl dipeptide (MDP), where it is attached to an N-acetylmuramic acid sugar moiety.
L-Alanyl-D-isoglutamine Dipeptide
-
IUPAC Name: (2S)-2-amino-N-[(2R)-1-amino-1,4-dioxobutan-2-yl]propanamide
-
Molecular Formula: C₈H₁₅N₃O₄[1]
-
Molecular Weight: 217.22 g/mol
N-Acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide, MDP)
MDP is the smallest, biologically active component of bacterial cell wall peptidoglycan.[1][2]
-
IUPAC Name: (4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid[3]
-
Molecular Formula: C₁₉H₃₂N₄O₁₁[3]
-
Molecular Weight: 492.48 g/mol [3]
-
CAS Number: 53678-77-6[3]
Table 1: Chemical Identifiers for L-Alanyl-D-isoglutamine and Muramyl Dipeptide (MDP)
| Identifier | L-Alanyl-D-isoglutamine | N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) |
| Molecular Formula | C₈H₁₅N₃O₄ | C₁₉H₃₂N₄O₁₁[3] |
| Molecular Weight | 217.22 g/mol | 492.48 g/mol [3] |
| IUPAC Name | (2S)-2-amino-N-[(2R)-1-amino-1,4-dioxobutan-2-yl]propanamide | (4R)-4-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoic acid[3] |
| SMILES String | CC(C(=O)NC(CCC(=O)N)C(=O)O)N | C--INVALID-LINK--O)C(=O)N">C@@HNC(=O)--INVALID-LINK--O[C@H]1--INVALID-LINK--C)O)CO">C@@HO[3] |
| InChI Key | HJCMDXDYPOUFDY-WHFBIAKZSA-N | BSOQXXWZTUDTEL-QAQREVAFSA-N[3] |
| CAS Number | 39537-23-0 | 53678-77-6[3] |
Biological Function and Mechanism of Action
The primary biological function of this compound, particularly within MDP, is the activation of the innate immune system through its recognition by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[2] NOD2 is an intracellular pattern recognition receptor (PRR) expressed in various immune cells, including monocytes, macrophages, dendritic cells, and intestinal epithelial cells.
NOD2 Receptor Recognition and Signaling Cascade
The interaction between MDP and the leucine-rich repeat (LRR) domain of NOD2 initiates a downstream signaling cascade.[4] This binding event is characterized by a high affinity.[4][5]
Upon MDP binding, NOD2 undergoes a conformational change and oligomerizes. This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via a homotypic CARD-CARD (caspase activation and recruitment domain) interaction.[6][7] The activation of RIPK2 is a critical step that subsequently triggers two major signaling pathways:
-
Nuclear Factor-κB (NF-κB) Pathway: Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit and activate the IKK (IκB kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB transcription factor (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6][7]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The activated RIPK2 complex also recruits and activates the TAK1/TAB2/TAB3 complex, which in turn activates the MAPK signaling cascades, including p38, JNK, and ERK. These pathways contribute to the stability of pro-inflammatory mRNA transcripts and the activation of other transcription factors.[8]
The culmination of these signaling events is the production and secretion of a variety of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[8][9][10]
References
- 1. invivogen.com [invivogen.com]
- 2. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. RIP2 activity in inflammatory disease and implications for novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Adjuvantation: A Technical History of Freund's Complete Adjuvant and Muramyl Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunology, the ability to potentiate the immune response to an antigen is paramount. This technical guide delves into the history and core science of two pivotal players in the field of adjuvants: Freund's Complete Adjuvant (FCA) and its key active component, Muramyl Dipeptide (MDP). From the serendipitous discovery of FCA's potent, albeit inflammatory, properties to the targeted immunological activity of MDP, this document provides an in-depth exploration of their mechanisms, the key experiments that defined them, and their lasting impact on vaccine research and immunotherapy.
A Landmark Discovery: The History of Freund's Complete Adjuvant
In the 1930s, immunologist Jules Freund, while working at the Rockefeller Institute for Medical Research, developed a powerful tool to enhance the immune response in experimental animals. His formulation, a water-in-oil emulsion containing heat-killed Mycobacterium tuberculosis, became known as Freund's Complete Adjuvant.[1] This discovery was a landmark in immunology, providing a method to elicit a robust and sustained immune response to an antigen of interest.[2] Freund's original formulation consisted of paraffin (B1166041) oil, an emulsifying agent such as lanolin, and the crucial addition of the mycobacteria.[1] The incomplete version, Freund's Incomplete Adjuvant (FIA), lacks the mycobacterial component.[3]
The primary mechanism of FCA's potent adjuvant activity is multifactorial. It creates a "depot effect" at the site of injection, slowly releasing the antigen over a prolonged period, thus providing sustained stimulation of the immune system.[4] The mineral oil emulsion protects the antigen from rapid degradation and clearance.[4] Furthermore, the mycobacterial components of FCA are potent stimulators of the innate immune system, attracting macrophages and other immune cells to the injection site and inducing a strong inflammatory response.[4][5] This inflammatory milieu is critical for the subsequent activation and maturation of antigen-presenting cells (APCs), leading to a robust adaptive immune response. Specifically, FCA promotes a Th1-biased immune response, characterized by the production of pro-inflammatory cytokines like IFN-γ and TNF-α.
Despite its unparalleled efficacy in research settings, the use of FCA in humans is prohibited due to its significant toxicity.[3] The intense inflammatory reaction can lead to chronic inflammation, granulomas, abscesses, and tissue necrosis at the injection site.[5] These severe side effects have driven the search for safer, yet still effective, adjuvants.
Quantitative Data: Side Effects of Freund's Complete Adjuvant in Mice
The use of FCA is associated with a range of pathological changes. The following table summarizes findings on the side effects observed in mice after injection with FCA.
| Pathological Finding | Severity Score/Observation | Animal Model | Reference |
| Inflammatory Lesions | Marked to Severe | Mice | [6] |
| Granuloma Formation | Large lipid deposits with inflammatory reaction | Mice | [6] |
| Skin Ulceration and Necrosis | Potential side effect of intradermal injections | Mice | [3] |
| Peritonitis | Severe (following intraperitoneal injection) | Mice | [7] |
| Myocardial Lesions (in CVB3 model) | No detectable lesions in CFA-only group | A/J Mice | [4] |
| Pancreatic Lesions (in CVB3 model) | 10% of animals with detectable lesions | A/J Mice | [4] |
Severity scores and observations are as reported in the cited literature and may vary based on injection site, volume, and mouse strain.
Unraveling the Active Component: The Discovery of Muramyl Dipeptide
The quest for a less toxic adjuvant with the potent immunostimulatory properties of FCA led researchers to dissect its components. In 1974, it was discovered that the minimal essential structure responsible for the adjuvant activity of the mycobacterial cell wall was N-acetylmuramyl-L-alanyl-D-isoglutamine, a molecule now known as Muramyl Dipeptide (MDP).[8][9] This synthetic immunoreactive peptide represents the smallest bioactive peptidoglycan motif found in the cell walls of almost all bacteria.[8]
The discovery of MDP was a pivotal moment, shifting the focus from crude bacterial preparations to defined, synthetic molecules for adjuvant development. MDP was found to be a potent activator of the innate immune system, capable of stimulating both humoral and cellular immunity.[8]
The primary mechanism of action of MDP involves its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[10] Upon binding MDP, NOD2 undergoes a conformational change and oligomerizes, initiating a downstream signaling cascade.[10][11] This leads to the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2).[10] The formation of the NOD2-RIPK2 complex, or "nodosome," results in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[10][12] This signaling cascade culminates in the production of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial for orchestrating the subsequent adaptive immune response.[11][13]
Experimental Protocols
Preparation of Freund's Complete Adjuvant Emulsion
This protocol outlines the general steps for preparing a water-in-oil emulsion using FCA.
Materials:
-
Freund's Complete Adjuvant (containing heat-killed Mycobacterium tuberculosis)
-
Antigen solution (in a sterile, aqueous buffer, e.g., saline or PBS)
-
Two sterile glass syringes with Luer-Lok tips
-
A sterile three-way stopcock or a double-hubbed needle
-
Sterile tubes
Procedure:
-
Resuspend Mycobacteria: Vigorously vortex or shake the vial of FCA to ensure the mycobacteria are evenly suspended in the oil.
-
Prepare Syringes: Draw the desired volume of FCA into one syringe. In the second syringe, draw an equal volume of the antigen solution. Ensure there are no air bubbles in either syringe.
-
Connect Syringes: Connect the two syringes using the three-way stopcock or double-hubbed needle.
-
Emulsification: Force the contents of the syringes back and forth rapidly. Initially, the mixture will be fluid. Continue mixing until a thick, white emulsion is formed. The emulsion is stable when a drop placed on the surface of cold water does not disperse.
-
Injection: The stable emulsion is then drawn into one syringe for injection into the experimental animal.
In Vitro Stimulation of Immune Cells with Muramyl Dipeptide
This protocol describes a general method for assessing the immunostimulatory activity of MDP on cultured immune cells.
Materials:
-
Muramyl Dipeptide (MDP) solution of known concentration
-
Isolated immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or dendritic cells)
-
Complete cell culture medium appropriate for the cell type
-
Cell culture plates (e.g., 96-well plates)
-
Incubator (37°C, 5% CO2)
-
Reagents for downstream analysis (e.g., ELISA kits for cytokine measurement, reagents for RNA extraction and RT-qPCR)
Procedure:
-
Cell Seeding: Plate the isolated immune cells at a desired density in the cell culture plates.
-
Stimulation: Add MDP to the cell cultures at various concentrations. Include a negative control (medium alone) and potentially a positive control (e.g., lipopolysaccharide).
-
Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for cellular activation and cytokine production.
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine analysis. The cells can be harvested for analysis of gene expression or protein activation.
-
Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using ELISA. Analyze changes in gene expression using RT-qPCR.
NOD2-Dependent NF-κB Activation Assay
This reporter gene assay is a common method to specifically measure the activation of the NF-κB pathway downstream of NOD2 stimulation by MDP.
Materials:
-
HEK293T cells (or another suitable cell line)
-
Expression plasmid for human NOD2
-
NF-κB luciferase reporter plasmid (contains NF-κB binding sites upstream of a luciferase gene)
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Muramyl Dipeptide (MDP)
-
Cell lysis buffer
-
Luciferase assay substrate
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
MDP Stimulation: After a period of post-transfection incubation (e.g., 24 hours), stimulate the cells with various concentrations of MDP. Include an unstimulated control.
-
Cell Lysis: After a defined stimulation period (e.g., 6-24 hours), lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (from the control plasmid) in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity in MDP-stimulated cells compared to unstimulated cells indicates NOD2-dependent activation of the NF-κB pathway.[12]
Signaling Pathways and Logical Relationships
Freund's Complete Adjuvant Mechanism of Action
Muramyl Dipeptide (MDP) and NOD2 Signaling Pathway
Quantitative Comparison of Adjuvant Efficacy
Direct quantitative comparisons of FCA and MDP as standalone adjuvants in identical experimental setups are limited. However, data from various studies can be compiled to provide an overview of their relative efficacy in terms of antibody production and cytokine induction.
Antibody Titers
The following table summarizes representative data on antibody titers generated against the model antigen ovalbumin (OVA) using different adjuvants. It is important to note that experimental conditions such as mouse strain, antigen dose, and immunization schedule can significantly influence the results.
| Adjuvant | Antigen | Animal Model | Mean Antibody Titer (Endpoint Titer or OD) | Reference |
| Freund's Complete Adjuvant (FCA) | Ovalbumin | BALB/c Mice | High levels of anti-ovalbumin antibodies (not significantly different from FIA or alum in this study) | [11] |
| Freund's Complete Adjuvant (cFA) | Ovalbumin | BALB/c Mice | High IgG1 anti-OVA antibodies | [14] |
| Alum | Ovalbumin | BALB/c Mice | High IgG1 anti-OVA antibodies (slightly less than cFA) | [14] |
| Muramyl Dipeptide (MDP) | Bovine Serum Albumin | Mice | Promoted primary response (IgG1) | [2] |
Note: Direct numerical comparison is challenging due to variations in reporting (e.g., endpoint titers vs. optical density). The general trend indicates that FCA is a highly potent adjuvant for inducing antibody responses.
Cytokine Production
The cytokine profile induced by an adjuvant is critical for shaping the nature of the immune response. FCA is known to induce a strong Th1 response, while MDP can stimulate a broader range of pro-inflammatory cytokines.
| Adjuvant | Cell Type / Animal Model | Key Cytokines Induced (Mean Concentration pg/mL, where available) | Reference |
| Freund's Complete Adjuvant (CFA) | A/J Mice (serum) | TNF-α: ~150 pg/mL, IL-12: ~250 pg/mL | [15] |
| Freund's Complete Adjuvant (CFA) | A/J Mice (Bone Marrow Cells) | IL-6, CCL5, CXCL-10, IFN-β | [16] |
| Muramyl Dipeptide (MDP) | Human Monocyte-derived DCs | TNF-α, IL-6, IL-1β, IL-12, IL-10 (pre-stimulation with MDP reduced subsequent TLR-ligand induced cytokine production) | |
| Muramyl Dipeptide (MDP) | Human PBMCs | TNF-α, IL-1β, IL-6 | [7] |
Cytokine concentrations are highly dependent on the experimental conditions, including the cell type, stimulation time, and measurement assay.
Conclusion
The journey from the broad-spectrum, potent, yet toxic Freund's Complete Adjuvant to the defined and specific activity of Muramyl Dipeptide encapsulates a significant arc in the history of immunology and vaccine development. FCA, born from the astute observations of Jules Freund, provided an invaluable tool for decades of immunological research, enabling the generation of high-titer antibodies and the study of cell-mediated immunity. However, its inherent reactogenicity underscored the need for safer alternatives.
The identification of MDP as the minimal active component of mycobacteria within FCA was a landmark achievement, heralding the era of synthetic, molecularly-defined adjuvants. The elucidation of its mechanism of action through the NOD2 signaling pathway has provided profound insights into the workings of the innate immune system and has opened new avenues for the rational design of vaccine adjuvants and immunomodulatory therapies.
For researchers and drug development professionals, the history of FCA and MDP serves as a powerful case study. It highlights the transition from empirical observation to mechanistic understanding and demonstrates the ongoing quest for adjuvants that can safely and effectively harness the power of the immune system. The legacy of these two molecules continues to influence the development of next-generation vaccines and immunotherapies, aiming to combat infectious diseases and cancer with ever-increasing precision and safety.
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. laskerfoundation.org [laskerfoundation.org]
- 3. Freund's adjuvant - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Article - Standard on Use of Adjuvant... [policies.unc.edu]
- 6. Histopathological studies on the local reactions induced by complete Freund's adjuvant (CFA), bacterial lipopolysaccharide (LPS), and synthetic lipopeptide (P3C) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of Complete Freund’s Adjuvant (CFA) and Other Adjuvants in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 8. Cytokines profile in neonatal and adult wild-type mice post-injection of U. S. pediatric vaccination schedule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of adjuvant and adjuvant-free murine experimental asthma models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The polyclonal and antigen-specific IgE and IgG subclass response of mice injected with ovalbumin in alum or complete Freund's adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pre-Existing Anti-Inflammatory Immune Conditions Influence Early Antibody Avidity and Isotype Profile Following Comirnaty® Vaccination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunization with Complete Freund’s Adjuvant Reveals Trained Immunity-like Features in A/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Alanyl-D-isoglutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-D-isoglutamine, a synthetic derivative of N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl dipeptide, MDP), is the minimal bioactive peptidoglycan motif found in nearly all bacteria.[1] It is a potent immunomodulator recognized by the cytosolic receptor NOD2 (Nucleotide-binding oligomerization domain 2).[1][2][3] Upon recognition, NOD2 triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and modulation of the innate immune response.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound and similar molecules.
Core Mechanism of Action
This compound acts as a ligand for the intracellular pattern recognition receptor NOD2.[1][6] The interaction between this compound and NOD2 initiates a signaling cascade that results in the activation of key transcription factors, such as NF-κB, which then orchestrate the expression of various pro-inflammatory genes.[4][7]
Figure 1: this compound (MDP) signaling pathway.
Experimental Protocols
The following protocols outline key in vitro assays to assess the immunomodulatory activity of this compound.
Figure 2: General experimental workflow for in vitro assays.
Cytokine Secretion Assay using ELISA
This protocol is designed to quantify the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from immune cells stimulated with this compound.
a. Cell Preparation and Seeding:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation. Alternatively, use a human monocytic cell line such as THP-1.
-
Resuspend cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well. For THP-1 cells, differentiate into macrophage-like cells by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.
b. Cell Stimulation:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water.[1]
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve final concentrations ranging from 10 ng/mL to 10 µg/mL.[1]
-
Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (medium only) and a positive control (e.g., 100 ng/mL Lipopolysaccharide, LPS).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
c. Supernatant Collection and ELISA:
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
NF-κB Activation Assay
This protocol describes two common methods to assess NF-κB activation: a luciferase reporter assay and an immunofluorescence assay for p65 translocation.
a. Luciferase Reporter Assay (using HEK-Blue™ NOD2 cells):
-
Culture HEK-Blue™ NOD2 cells (which stably express human NOD2 and an NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP - reporter gene) according to the supplier's instructions.
-
Seed the cells in a 96-well plate at the recommended density.
-
Stimulate the cells with various concentrations of this compound (e.g., 10 ng/mL to 10 µg/mL) for 18-24 hours.[8]
-
Measure SEAP activity in the supernatant using a spectrophotometer at 620-655 nm after adding the appropriate detection reagent (e.g., QUANTI-Blue™).
-
Increased absorbance indicates higher NF-κB activation.
b. Immunofluorescence Assay for p65 Translocation:
-
Seed immune cells (e.g., PMA-differentiated THP-1 cells) on sterile glass coverslips in a 24-well plate.
-
Stimulate the cells with this compound (e.g., 10 µg/mL) for a time course (e.g., 0, 30, 60, 120 minutes).[9] Include a positive control such as TNF-α (10 ng/mL).[10]
-
After stimulation, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.[11]
Data Presentation
Quantitative data from the described assays should be summarized in tables for clear comparison.
Table 1: Cytokine Secretion in Response to this compound
| Treatment | Concentration | TNF-α (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Vehicle Control | - | Baseline | Baseline | Baseline |
| This compound | 10 ng/mL | |||
| This compound | 100 ng/mL | |||
| This compound | 1 µg/mL | |||
| This compound | 10 µg/mL | |||
| Positive Control (LPS) | 100 ng/mL |
Table 2: NF-κB Activation in Response to this compound
| Treatment | Concentration | NF-κB Reporter Activity (Fold Change) ± SD | % Cells with Nuclear p65 ± SD |
| Vehicle Control | - | 1.0 | Baseline |
| This compound | 10 ng/mL | ||
| This compound | 100 ng/mL | ||
| This compound | 1 µg/mL | ||
| This compound | 10 µg/mL | ||
| Positive Control (TNF-α) | 10 ng/mL |
Troubleshooting and Considerations
-
Endotoxin (B1171834) Contamination: Ensure all reagents and plasticware are endotoxin-free, as endotoxin can independently stimulate immune cells via TLR4 and confound results.
-
Cell Viability: High concentrations of the test compound may induce cytotoxicity. It is recommended to perform a cell viability assay (e.g., MTT or LDH assay) in parallel to ensure that the observed effects are not due to cell death.
-
Synergistic Effects: this compound has been shown to have synergistic effects with TLR ligands like LPS.[2][3][12] Consider co-stimulation experiments to investigate these interactions.
-
Kinetics of Response: The timing of cytokine production and NF-κB activation can vary. Time-course experiments are recommended to determine the optimal time point for analysis.[9]
References
- 1. invivogen.com [invivogen.com]
- 2. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of muramyl peptides on the production of chemokines, growth factors, pro-inflammatory and anti-inflammatory cytokines - Guryanova - RUDN Journal of Medicine [journals.rudn.ru]
- 5. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 7. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Muramyl Dipeptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muramyl dipeptide (MDP), or N-acetylmuramyl-L-alanyl-D-isoglutamine, is the minimal bioactive peptidoglycan motif common to all bacteria, making it a potent activator of the innate immune system.[1][2] In cell culture, MDP is widely used to simulate bacterial infection and study the host immune response. It is specifically recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][3][4][5] Activation of NOD2 by MDP triggers a signaling cascade that results in the production of pro-inflammatory cytokines and other immune mediators, making it a valuable tool for research in immunology, infectious diseases, and drug development, particularly in the context of vaccine adjuvants.[3][5][6]
Mechanism of Action: The NOD2 Signaling Pathway
MDP is transported into the cytosol of immune cells such as macrophages, dendritic cells, and intestinal epithelial cells through various mechanisms including endocytosis or peptide transporters.[3][7][8] Once inside the cell, MDP binds to the leucine-rich repeat (LRR) domain of NOD2.[3][9] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK) via CARD-CARD interactions.[7][8] The formation of this "nodosome" complex initiates downstream signaling cascades, primarily activating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7] This ultimately leads to the transcription and secretion of various pro-inflammatory cytokines and chemokines, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[10][11][12]
Applications in Cell Culture
-
Induction of Pro-inflammatory Cytokines: MDP is a reliable agent for inducing the expression and secretion of cytokines such as IL-6, IL-8, and TNF-α in various cell types, including peripheral blood mononuclear cells (PBMCs), macrophages (e.g., THP-1, U937, bone marrow-derived macrophages), and endothelial cells.[11][13][14]
-
Vaccine Adjuvant Research: As the active component of Freund's complete adjuvant, MDP and its derivatives are studied for their ability to enhance immune responses to antigens.[5][6][15] In cell culture, this involves co-stimulating cells with an antigen and MDP to assess the enhancement of antigen-specific T-cell responses and cytokine production.[16]
-
Synergistic Effects with TLR Ligands: MDP exhibits strong synergistic effects with Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS) (a TLR4 agonist).[5][13] Co-stimulation with MDP and LPS leads to a much greater pro-inflammatory response than either stimulus alone, which is useful for modeling complex bacterial infections.[13]
-
Studying Inflammatory Diseases: Given that mutations in the NOD2 gene are strongly associated with Crohn's disease, MDP is used in cell culture models to investigate the functional consequences of these mutations and the role of the NOD2 pathway in inflammatory bowel disease.[1][3][11][17]
-
Autophagy Induction: The MDP-NOD2 signaling pathway has been shown to be a crucial activator of autophagy, a cellular process for degrading and recycling cellular components.[3][18] This application is relevant for studying host defense mechanisms against intracellular pathogens.
Quantitative Data Summary
The effective concentration of MDP and the magnitude of the cellular response can vary depending on the cell type, experimental conditions, and whether it is used in combination with other stimuli.
| Cell Type | MDP Concentration | Incubation Time | Key Outcome | Reference |
| Human Monocytic (THP-1) | 1 - 100 µg/mL | 24 h | Dose-dependent induction of IL-8 secretion. | [13] |
| Human Monocytic (U937) | 10 µg/mL (peak) | 24 h | Bell-shaped dose-response for IL-8 secretion. | [13] |
| Murine Endothelial (bEnd.3) | 2 µg/mL | 3 - 24 h | Increased IL-6 production. | [14] |
| Human PBMCs | 10 µg/mL | 24 h | Synergistic increase of TNF-α, IL-1β, IL-6 with LPS (1 ng/mL). | [19] |
| Caco-2 (human epithelial) | 5 - 10 µg/mL | 0.5 h (pre-treatment) | Upregulation of NOD2 expression. | [18] |
| Murine GLUTag (L-cells) | 5 - 10 µg/mL (L18-MDP) | 2 h | Significant increase in GLP-1 secretion. | |
| Murine Splenocytes | 10 µg/mL | 48 h | Synergistic increase in IFN-γ and TNF-α with G1 antigen. | [16] |
Note: L18-MDP is a fatty acid-modified derivative of MDP used to enhance cellular uptake.
Experimental Protocols
Protocol 1: Induction of Cytokine Production in Macrophages
This protocol describes a general procedure for stimulating a monocytic cell line, such as THP-1, with MDP to measure cytokine secretion.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Muramyl Dipeptide (MDP)
-
Sterile, endotoxin-free water or PBS for reconstitution
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
ELISA kit for the cytokine of interest (e.g., human IL-8)
Methodology:
-
Cell Seeding: Seed THP-1 cells in a multi-well plate at a density of 5 x 10^5 to 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Differentiation (Optional): To differentiate THP-1 monocytes into macrophage-like cells, add PMA to a final concentration of 50-100 ng/mL and incubate for 24-48 hours. After incubation, gently aspirate the PMA-containing medium, wash the adherent cells twice with sterile PBS, and add fresh, complete medium. Allow cells to rest for 24 hours before stimulation.
-
MDP Preparation: Prepare a stock solution of MDP in sterile, endotoxin-free water (e.g., 10 mg/mL).[2] From the stock, prepare serial dilutions in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 µg/mL).
-
Cell Stimulation: Add the prepared MDP dilutions to the appropriate wells. Include a vehicle control (medium only) and a positive control if desired (e.g., LPS at 10 ng/mL). For synergy experiments, add MDP and LPS together in the same well.
-
Incubation: Incubate the plate for a specified period, typically 24 hours, at 37°C in a humidified 5% CO₂ incubator.[13][19]
-
Supernatant Collection: After incubation, centrifuge the plate (if cells are in suspension) or directly collect the culture supernatants from the wells.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis. Quantify the concentration of the desired cytokine (e.g., IL-8) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Protocol 2: Assessing Synergistic Effects of MDP and LPS
This protocol is an extension of Protocol 1, designed to specifically measure the synergistic induction of cytokines.
Methodology:
-
Follow steps 1-3 from Protocol 1.
-
Stimulation Setup: Prepare the following experimental groups in triplicate:
-
Vehicle Control (medium only)
-
MDP alone (e.g., 10 µg/mL)
-
LPS alone (e.g., 10 ng/mL)
-
MDP (10 µg/mL) + LPS (10 ng/mL)
-
-
Add the stimuli to the cells as per the experimental design.
-
Follow steps 5-7 from Protocol 1 to incubate, collect supernatants, and analyze cytokine levels. A synergistic effect is observed if the cytokine level in the co-stimulated group is significantly higher than the sum of the levels in the MDP alone and LPS alone groups.[13]
Concluding Remarks
Muramyl dipeptide is an indispensable tool for in vitro immunological studies. Its ability to specifically activate the NOD2 pathway allows for targeted investigation of innate immune responses. By following standardized protocols and using appropriate concentrations, researchers can reliably induce inflammatory responses, study cell signaling, and explore the potential of novel immunomodulatory therapies. When designing experiments, it is crucial to consider the cell type, the specific research question, and the potential for synergistic interactions with other microbial components.
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of MDP As a Vaccine Adjuvant Causing Fever - Creative Diagnostics [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muramyl dipeptide and toll-like receptor sensitivity in NOD2-associated Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 12. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muramyl dipeptide induces Th17 polarization through activation of endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Postbiotic muramyl dipeptide alleviates colitis via activating autophagy in intestinal epithelial cells [frontiersin.org]
- 18. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alanyl-D-isoglutamine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Alanyl-D-isoglutamine, also known as Muramyl Dipeptide (MDP), in various animal model studies. MDP is the minimal immunologically active component of bacterial cell wall peptidoglycan and is a well-established ligand for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1] Activation of NOD2 by MDP triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines and modulation of the innate immune response.[1][2][3] This document outlines key quantitative data from these studies, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows.
Data Presentation
The following tables summarize quantitative data from various animal model studies investigating the effects of this compound (MDP).
Table 1: this compound (MDP) in a Mouse Model of Alzheimer's Disease
| Parameter | Details | Reference |
| Animal Model | APPswe/PS1 mice | [4] |
| Dosage | 10 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Frequency | Once a day for 3 days (induction), followed by one injection a week for three months | [4] |
| Key Findings | - Delays cognitive decline in both male and female mice.[4] - In males, reduces amyloid load in the brain.[4] - In females, microglia surround amyloid plaques, preventing spreading.[4] - Increased expression of phagocytosis markers (TREM2, CD68, LAMP2) and transporters at the blood-brain barrier (ABCB1, LRP1) in males.[4] - Increased TREM2 expression in females.[4] | |
| Mechanism of Action | Modulation of innate immune cells, particularly patrolling monocytes and microglia, via NOD2 receptors.[4] |
Table 2: this compound (MDP) in a Mouse Model of Colitis
| Parameter | Details | Reference |
| Animal Model | Dextran sulfate (B86663) sodium (DSS)-induced colitis model in mice | [5][6] |
| Dosage | Not explicitly stated in the abstract, referred to as "administration of MDP". | [5][6] |
| Administration Route | Not explicitly stated in the abstract. | [5][6] |
| Key Findings | - Protects mice from the development of experimental colitis.[5][6] - Downregulates multiple Toll-like receptor (TLR) responses (TLR2, TLR3, TLR4).[5] - Reduced production of IL-12p40 and IFN-γ.[5] - Suppressed NF-κB activation.[5] | |
| Mechanism of Action | Dependent on enhanced IFN regulatory factor 4 (IRF4) activity.[5] MDP activation of NOD2 regulates innate responses to intestinal microflora.[5][6] |
Table 3: Analgesic Effects of this compound (MDP) in Mice
| Parameter | Details | Reference |
| Animal Model | Male ddY mice with acetic acid-induced abdominal writhing | [7][8] |
| Dosage | Not explicitly stated in the abstract. | [7][8] |
| Administration Route | Pretreatment, route not specified in the abstract. | [7][8] |
| Key Findings | - Significantly decreased the frequency of acetic acid-induced writhing movements.[7][8] - More effective than acetylsalicylic acid (aspirin).[7] - Less effective than pentazocine.[7] | |
| Mechanism of Action | A new pharmacological action of MDP, distinct from its inactive analogs.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Alzheimer's Disease Mouse Model Protocol
Objective: To evaluate the effect of MDP on cognitive decline and Alzheimer's disease pathology in a transgenic mouse model.
Animal Model: APPswe/PS1 transgenic mice and wild-type (WT) littermates.[4]
Materials:
-
This compound (Muramyl Dipeptide - MDP)
-
Sterile saline (0.9%)
-
Syringes and needles for intraperitoneal injections
-
Cognitive testing apparatus (e.g., Water T-maze)
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., CD11b, CD45, Ly6C)
-
Reagents for immunohistochemistry and Western blotting (e.g., antibodies against TREM2, CD68, LAMP2, ABCB1, LRP1, Amyloid-beta)
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups: Divide male and female APPswe/PS1 and WT mice into two groups: MDP-treated and saline-treated (control).
-
MDP Administration:
-
Reconstitute MDP in sterile saline to a final concentration for a 10 mg/kg dosage.[4]
-
Induction Phase: Administer MDP (10 mg/kg) or saline via intraperitoneal (i.p.) injection once a day for three consecutive days, starting at 3 months of age.[4]
-
Maintenance Phase: Following the induction phase, administer a single i.p. injection of MDP (10 mg/kg) or saline once a week for three months.[4]
-
-
Cognitive Assessment:
-
At 6 months of age, perform cognitive testing, such as the Water T-maze, to assess learning and memory.[9]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, sacrifice the mice.
-
Collect blood for flow cytometry analysis of monocyte populations (e.g., Ly6C high vs. Ly6C low).[9]
-
Perfuse the brains and collect brain tissue and plasma for further analysis.[4]
-
Perform immunohistochemistry or immunofluorescence on brain sections to analyze amyloid plaque deposition and microglial activation.
-
Use Western blotting to quantify the expression levels of proteins of interest (e.g., TREM2, CD68, LAMP2, ABCB1, LRP1).
-
Experimental Colitis Mouse Model Protocol
Objective: To investigate the protective effects of MDP in a mouse model of colitis.
Animal Model: Wild-type and NOD2-deficient mice.
Materials:
-
This compound (Muramyl Dipeptide - MDP)
-
Dextran sulfate sodium (DSS)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for administration
-
Reagents for ELISA (e.g., for Serum Amyloid A, IL-12p40, IFN-γ)
-
Reagents for EMSA and NF-κB ELISA
Procedure:
-
Induction of Colitis: Induce colitis in mice by administering DSS in their drinking water.
-
Treatment Groups: Divide mice into groups receiving MDP or PBS (control) at the onset of the DSS challenge.[5]
-
MDP Administration: Administer MDP to the treatment group. The specific dosage and route of administration should be optimized based on preliminary studies.
-
Monitoring: Monitor the mice daily for changes in body weight, stool consistency, and the presence of blood in the feces to calculate a disease activity index.
-
Sample Collection and Analysis:
-
At the end of the experiment (e.g., day 7), collect blood samples to measure systemic inflammation markers like Serum Amyloid A (SAA) by ELISA.[5]
-
Harvest mesenteric lymph nodes (MLNs) and isolate cells for ex vivo stimulation with TLR ligands (e.g., TLR2, TLR3, and TLR4 ligands).[5]
-
Measure cytokine production (e.g., IL-12p40, IFN-γ) in the supernatant of stimulated MLN cells by ELISA.[5]
-
Perform Electrophoretic Mobility Shift Assay (EMSA) and NF-κB ELISA on MLN cell lysates to assess NF-κB activation.[5]
-
Visualizations
Signaling Pathway
Caption: NOD2 signaling pathway activated by MDP.
Experimental Workflow
Caption: Workflow for Alzheimer's disease mouse model study.
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muramyl Dipeptide Administration Delays Alzheimer’s Disease Physiopathology via NOD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 6. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine in decreasing the acetic acid-induced abdominal-writhing response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic effects of N-acetylmuramyl-L-alanyl-D-isoglutamine in decreasing the acetic acid-induced abdominal-writhing response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muramyl dipeptide-mediated immunomodulation on monocyte subsets exerts therapeutic effects in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Alanyl-D-isoglutamine for Dendritic Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-D-isoglutamine, commonly known as Muramyl dipeptide (MDP), is the minimal essential structural unit of peptidoglycan from the cell walls of both Gram-positive and Gram-negative bacteria.[1] As a potent immunomodulatory agent, MDP is recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1] This recognition in antigen-presenting cells, particularly dendritic cells (DCs), triggers a signaling cascade that leads to their activation and maturation. Activated dendritic cells are crucial for initiating and shaping the adaptive immune response, making MDP a subject of significant interest in vaccine adjuvant development and immunotherapy.
These application notes provide a comprehensive overview of the use of this compound for the activation of dendritic cells, including its mechanism of action, quantitative effects on DC maturation and cytokine production, and detailed experimental protocols.
Mechanism of Action
This compound exerts its effects on dendritic cells primarily through the activation of the NOD2 signaling pathway.
-
Recognition: MDP enters the cytoplasm of dendritic cells and is recognized by the leucine-rich repeat (LRR) domain of the NOD2 protein.
-
Signal Transduction: Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[2][3]
-
Downstream Signaling: The NOD2-RIPK2 complex, sometimes referred to as the "nodosome," activates downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3]
-
Cellular Response: Activation of these pathways results in the translocation of transcription factors to the nucleus, leading to the upregulation of genes involved in inflammation, immunity, and cell survival. This culminates in the maturation of dendritic cells, characterized by the increased expression of co-stimulatory molecules, production of cytokines, and enhanced antigen presentation capacity.[4]
Quantitative Data on Dendritic Cell Activation
The activation of dendritic cells by this compound leads to quantifiable changes in the expression of cell surface markers and the secretion of cytokines.
Upregulation of Co-stimulatory Molecules
Treatment of human monocyte-derived dendritic cells with a synthetic analog of MDP, MDP-Lys (L18), has been shown to markedly upregulate the expression of key co-stimulatory molecules in a dose-dependent manner.
| Surface Marker | Treatment | % Positive Cells (Mean ± SD) |
| CD80 | Untreated | 35.4 ± 5.1 |
| MDP-Lys (1 µg/mL) | 68.2 ± 6.3 | |
| MDP-Lys (10 µg/mL) | 85.1 ± 7.9 | |
| CD83 | Untreated | 8.7 ± 2.5 |
| MDP-Lys (1 µg/mL) | 35.6 ± 4.8 | |
| MDP-Lys (10 µg/mL) | 62.3 ± 7.1 | |
| CD86 | Untreated | 41.2 ± 5.5 |
| MDP-Lys (1 µg/mL) | 75.4 ± 8.2 | |
| MDP-Lys (10 µg/mL) | 92.6 ± 6.8 | |
| CD40 | Untreated | 25.1 ± 4.2 |
| MDP-Lys (1 µg/mL) | 58.9 ± 6.7 | |
| MDP-Lys (10 µg/mL) | 81.5 ± 9.3 |
Data adapted from a study on human dendritic cells stimulated for 48 hours.[4]
Induction of Cytokine Production
This compound stimulates dendritic cells to produce a range of pro-inflammatory and immunomodulatory cytokines. The profile and quantity of cytokines can be influenced by the concentration of MDP and co-stimulation with other ligands.
| Cytokine | Treatment | Concentration (pg/mL) (Mean ± SD) |
| TNF-α | Untreated | < 50 |
| MDP-Lys (1 µg/mL) | 450 ± 80 | |
| MDP-Lys (10 µg/mL) | 1200 ± 150 | |
| IL-6 | Untreated | < 100 |
| MDP-Lys (1 µg/mL) | 800 ± 120 | |
| MDP-Lys (10 µg/mL) | 2500 ± 300 | |
| IL-8 | Untreated | < 200 |
| MDP-Lys (1 µg/mL) | 1500 ± 250 | |
| MDP-Lys (10 µg/mL) | 4000 ± 500 | |
| IL-10 | Untreated | < 50 |
| MDP-Lys (1 µg/mL) | 200 ± 40 | |
| MDP-Lys (10 µg/mL) | 500 ± 70 | |
| IL-12 (p40) | Untreated | < 100 |
| MDP-Lys (1 µg/mL) | 600 ± 90 | |
| MDP-Lys (10 µg/mL) | 1800 ± 200 |
Data represents cytokine levels in the supernatant of human dendritic cells cultured for 48 hours with MDP-Lys.[4]
Experimental Protocols
The following protocols provide a general framework for the generation of human monocyte-derived dendritic cells and their subsequent activation with this compound.
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
CD14 MicroBeads for monocyte isolation
-
This compound (MDP)
Procedure:
-
Isolation of Monocytes:
-
Isolate PBMCs from human buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
-
Differentiation of Immature Dendritic Cells:
-
Resuspend the purified monocytes in complete RPMI-1640 medium.
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Supplement the culture medium with 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Incubate the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.
-
-
Activation of Dendritic Cells with this compound:
-
On day 7, harvest the immature dendritic cells.
-
Resuspend the cells in fresh complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/mL.
-
Add this compound to the desired final concentration (e.g., 1 µg/mL or 10 µg/mL).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Protocol 2: Analysis of Dendritic Cell Activation
A. Flow Cytometry for Surface Marker Expression
Materials:
-
Activated and untreated dendritic cells from Protocol 1
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against human CD80, CD83, CD86, CD40, and appropriate isotype controls.
Procedure:
-
Harvest the dendritic cells and wash them with cold FACS buffer.
-
Resuspend the cells in FACS buffer at a concentration of 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.
-
Incubate the cells for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Analyze the samples using a flow cytometer.
B. ELISA for Cytokine Production
Materials:
-
Supernatants from activated and untreated dendritic cell cultures from Protocol 1
-
ELISA kits for human TNF-α, IL-6, IL-8, IL-10, and IL-12 (p40)
Procedure:
-
Collect the culture supernatants from the dendritic cell cultures.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Conclusion
This compound is a potent activator of dendritic cells, driving their maturation and the production of a wide array of cytokines through the NOD2 signaling pathway. The quantitative data and detailed protocols provided in these application notes offer a valuable resource for researchers and professionals in immunology and drug development who are investigating the immunomodulatory properties of this important molecule. The ability of this compound to enhance dendritic cell function underscores its potential as a powerful adjuvant in vaccines and a therapeutic agent in immunotherapy.
References
- 1. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Muramyl dipeptide-Lys stimulates the function of human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Muramyl Dipeptide in Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is recognized by the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain 2).[1][2] Activation of NOD2 by MDP has been shown to play a significant role in modulating intestinal inflammation, making it a molecule of interest in the context of inflammatory bowel disease (IBD).[3][4] Experimental studies in animal models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) and 2,4,6-trinitrobenzene sulfonic acid (TNBS), have demonstrated that administration of MDP can ameliorate disease severity.[5][6] This protective effect is often associated with the downregulation of pro-inflammatory signaling pathways, particularly those mediated by Toll-like receptors (TLRs).[5][6][7][8][9]
These application notes provide a comprehensive overview of the experimental use of MDP in murine colitis models, including detailed protocols, a summary of quantitative data from key studies, and visual representations of the underlying signaling pathways and experimental workflows.
Signaling Pathway
The protective effects of Muramyl Dipeptide (MDP) in colitis are primarily mediated through the NOD2 signaling pathway, which modulates inflammatory responses.
Experimental Protocols
Dextran Sodium Sulfate (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used method for studying IBD due to its simplicity and reproducibility.[10][11]
Objective: To assess the protective effects of MDP in an acute colitis model.
Materials:
-
8-12 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS), MW 36,000-50,000
-
Muramyl Dipeptide (MDP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Animal balance
-
Cages with sterile bedding
-
Drinking bottles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Grouping: Divide mice into four groups: (1) Control (PBS), (2) MDP only, (3) DSS + PBS, (4) DSS + MDP.
-
Colitis Induction: Prepare a 3-5% (wt/vol) DSS solution in sterile drinking water.[3][10] Provide this solution as the sole source of drinking water for 5-7 consecutive days.[3]
-
MDP Administration:
-
Dosage: Dissolve MDP in sterile PBS to a final concentration for a dose of 100 µg per mouse.[3][4]
-
Route: Administer via intraperitoneal (i.p.) injection.[3][4]
-
Timing: Administer MDP for three consecutive days, starting at the same time as DSS administration (Day 0, 1, and 2 or Days 1, 2, and 3).[3][5]
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of colitis daily, including stool consistency and the presence of blood.
-
Calculate the Disease Activity Index (DAI) based on these observations.
-
-
Termination and Sample Collection:
-
On day 7 or 8, euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colonic tissue for histological analysis and measurement of inflammatory markers (e.g., cytokine levels via ELISA or qPCR).
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
The TNBS-induced colitis model is characterized by a Th1-mediated immune response and transmural inflammation, sharing features with Crohn's disease.[12][13][14][15]
Objective: To evaluate the efficacy of MDP in a chemically-induced model of colitis that mimics aspects of Crohn's disease.
Materials:
-
8-12 week old C57BL/10 or BALB/c mice
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol (50%)
-
Muramyl Dipeptide (MDP)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Soft catheter
-
Animal balance
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Divide mice into two main groups: (1) TNBS + PBS and (2) TNBS + MDP. A sham group receiving only the vehicle is also recommended.
-
MDP Pre-treatment:
-
Dosage: Prepare MDP in sterile PBS for a dose of 100 µg per mouse.
-
Route: Administer via intraperitoneal (i.p.) injection.
-
Timing: Administer MDP daily for three consecutive days before TNBS challenge (Day -3, -2, -1).[5]
-
-
Colitis Induction:
-
On Day 0, lightly anesthetize the mice.
-
Slowly instill 100 µL of TNBS solution (2.5 mg TNBS in 50% ethanol) intrarectally using a soft catheter inserted approximately 4 cm into the colon.[12]
-
Hold the mouse in a head-down position for at least 60 seconds to ensure retention of the TNBS solution.
-
-
Monitoring:
-
Record body weight daily.
-
Monitor for signs of colitis.
-
-
Termination and Sample Collection:
-
Euthanize mice 3-4 days after TNBS administration.
-
Collect colon tissue for histological scoring and analysis of inflammatory mediators.
-
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of MDP in a DSS-induced colitis model.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effects of MDP in experimental colitis.
Table 1: Effect of MDP on Body Weight Change in DSS-Induced Colitis
| Treatment Group | Day 0 Body Weight (g) | Day 7 Body Weight Change (%) | Reference |
| DSS + PBS | ~20 | ~ -15% | [5] |
| DSS + MDP | ~20 | ~ -5% | [5] |
Note: Values are approximated from graphical data for illustrative purposes.
Table 2: Effect of MDP on Colitis Score and Serum Amyloid A in DSS-Induced Colitis
| Treatment Group | Colitis Score (Day 7) | Serum Amyloid A (µg/ml) | Reference |
| DSS + PBS | ~ 8 | ~ 120 | [5] |
| DSS + MDP | ~ 3 | ~ 40 | [5] |
Note: Values are approximated from graphical data for illustrative purposes.
Table 3: Effect of MDP on Body Weight Change in TNBS-Induced Colitis
| Treatment Group | Day 0 Body Weight (g) | Day 4 Body Weight Change (%) | Reference |
| TNBS + PBS | ~22 | ~ -20% | [5] |
| TNBS + MDP | ~22 | ~ -2% | [5] |
Note: Values are approximated from graphical data for illustrative purposes.
Table 4: Effect of MDP on Colitis Score in TNBS-Induced Colitis
| Treatment Group | Colitis Score (Day 4) | Reference |
| TNBS + PBS | ~ 7 | [5] |
| TNBS + MDP | ~ 1 | [5] |
Note: Values are approximated from graphical data for illustrative purposes.
Conclusion
The experimental use of muramyl dipeptide in murine models of colitis has consistently demonstrated a protective effect, reducing disease severity and markers of inflammation. The protocols outlined above provide a framework for researchers to investigate the therapeutic potential of MDP and its underlying mechanisms. The activation of NOD2 by MDP and the subsequent modulation of TLR-mediated inflammation, particularly through the induction of IRF4, represent a promising avenue for the development of novel therapies for inflammatory bowel disease.[5][7][8][9][16] Further research is warranted to fully elucidate the complex signaling interactions and to translate these preclinical findings into clinical applications.
References
- 1. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 2. Ex vivo response to mucosal bacteria and muramyl dipeptide in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postbiotic muramyl dipeptide alleviates colitis via activating autophagy in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Postbiotic muramyl dipeptide alleviates colitis via activating autophagy in intestinal epithelial cells [frontiersin.org]
- 5. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
- 6. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Technology - Muramyl Dipeptide as a Therapeutic Agent for Inflammation [nih.technologypublisher.com]
- 8. Canberra IP [canberra-ip.com]
- 9. Muramyl Dipeptide as a Therapeutic Agent for Inflammation | Technology Transfer [techtransfer.nih.gov]
- 10. Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The TNBS-induced colitis animal model: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. TNBS-Induced Colitis Model - takisbiotech [takisbiotech.com]
- 15. criver.com [criver.com]
- 16. NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alanyl-D-isoglutamine in Cancer Vaccine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-D-isoglutamine, also known as Muramyl Dipeptide (MDP), is the minimal biologically active component of peptidoglycan from bacterial cell walls.[1][2] It is a potent immunomodulator recognized by the intracellular pattern recognition receptor, nucleotide-binding oligomerization domain 2 (NOD2).[1][3][4] Activation of NOD2 by MDP triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, and enhances both innate and adaptive immune responses.[4][5] These properties make MDP and its synthetic derivatives attractive candidates as adjuvants in therapeutic cancer vaccines, aiming to augment the patient's immune response against tumor antigens.[3][4][6]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the research and development of cancer vaccines.
Mechanism of Action: The NOD2 Signaling Pathway
MDP exerts its immunostimulatory effects primarily through the activation of the NOD2 signaling pathway. Upon entering the cytoplasm of antigen-presenting cells (APCs) such as dendritic cells and macrophages, MDP binds directly to the leucine-rich repeat (LRR) domain of NOD2.[7][8] This binding induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) via CARD-CARD interactions.[8][9][10]
The formation of the NOD2-RIPK2 complex, or "nodosome," serves as a scaffold for the recruitment of downstream signaling molecules, including TAK1.[9][11] This leads to the activation of two major signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4][9][11] The translocation of NF-κB to the nucleus initiates the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6, IL-12), chemokines, and co-stimulatory molecules essential for T-cell activation.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies on the use of MDP and its derivatives in cancer vaccine research.
Table 1: Preclinical Efficacy of MDP and Derivatives in Animal Models
| Compound/Vaccine Formulation | Cancer Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| MDP | MC11 Fibrosarcoma | Syngeneic Mice | 200 µg and 1000 µg MDP, s.c., 5-7 weeks before challenge | Inhibition of tumor growth. | [1] |
| MDP in liposomes | AAT-induced Hepatoma | Mice | 20 µg MDP, i.v., 1 and 2 days before challenge | Significant increase in survival. | [1] |
| Murabutide (MB) with IL-2 | Meth-A Sarcoma | Mice | Not specified | Complete tumor regression in 70% of treated mice. | [2] |
| GMDP-A | B16 Melanoma, P388 Lymphocytic Leukemia | Mice | Not specified | Inhibited tumor growth in >95% of cases, reduced metastasis. | [6] |
| B30-MDP with X-irradiated tumor cells | L5178Y-ML25 Lymphoma | CDF1 Mice | 100 µg B30-MDP with 10³ tumor cells, s.c. | Augmentation of specific tumor immunity and T-cell mediated cytotoxicity. | [12] |
| MDP-presenting polymersomes (NBA) with Doxorubicin | B16-F10 Melanoma | Mice | Not specified | Significantly enhanced chemo-immunotherapy and inhibited tumor growth. | [3] |
| 6-O-mycoloyl-MDP | Transplantable tumor | Syngeneic Mice | Not specified | Observed tumor-suppression activity. | [13][14] |
Table 2: Immunological Responses to MDP-Adjuvanted Vaccines
| Compound/Vaccine Formulation | Study Type | Measurement | Key Findings | Reference |
| norMDP (Almurtide®) in HER-2 vaccine | Phase 1 Clinical Trial | Immune response | Currently in Phase 1 trials for stomach, breast, and ovarian cancer. | [4][5] |
| B30-MDP in influenza vaccine | Preclinical | Antibody production | 16-fold stronger antibody production compared to vaccine without adjuvant. | [5][12] |
| MDP-C (novel derivative) | Preclinical | Cytokine production (IL-2, IL-12, IFN-γ), CTL activity | Effective stimulator of cytokine production and induced strong CTL activity. | [15] |
| CHP-NY-ESO-1 with MIS416 (NOD2/TLR9 agonist) | Phase 1 Clinical Trial | CD8+ T cell response, IgG1 levels | No significant augmentation of immune response with increased MIS416 dose. | [16] |
| KRM-10 (10 mixed peptides) | Phase 1 Clinical Trial | CTL activity, IgG levels | At 20 mg dose, CTL activity increased in 4 of 6 patients and IgG levels increased in 4 of 6 patients after the 6th vaccination. | [17] |
Experimental Protocols
Protocol 1: Preparation of Tumor Cell Lysate for Vaccine Formulation
This protocol describes a general method for preparing a whole-cell tumor lysate to be used as a source of tumor-associated antigens (TAAs) in a cancer vaccine.
Materials:
-
Tumor cell line of interest (e.g., B16-F10 melanoma, PANC-1 pancreatic cancer)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Liquid nitrogen
-
37°C water bath
-
Sonicator
-
Bradford assay kit for protein quantification
-
Sterile, pyrogen-free water for injection or PBS
-
0.22 µm sterile filters
Procedure:
-
Cell Culture and Harvest: Culture tumor cells to 80-90% confluency. For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve surface proteins. Centrifuge cells and wash three times with sterile PBS to remove all traces of culture medium.
-
Cell Lysis by Freeze-Thaw: Resuspend the cell pellet in sterile, pyrogen-free water or PBS at a high concentration (e.g., 80-100 x 10⁶ cells/mL).[18]
-
Subject the cell suspension to five cycles of rapid freezing in liquid nitrogen followed by thawing in a 37°C water bath.[18][19] This process disrupts the cell membranes, releasing intracellular contents.
-
(Optional) Sonication: To further ensure complete lysis and shear DNA, sonicate the lysate on ice.
-
(Optional) Heat Shock for Immunogenicity: Prior to lysis, incubate the tumor cells at 42°C for 1 hour to induce the expression of heat shock proteins (HSPs), which can enhance the immunogenicity of the lysate.[19][20]
-
Clarification and Sterilization: Centrifuge the crude lysate at high speed (e.g., 10,000 x g for 20 minutes) to pellet large cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a Bradford assay or similar method.[18][19]
-
Final Preparation and Storage: Adjust the protein concentration to the desired level (e.g., 2 mg/mL) with sterile PBS.[18] Sterilize the final lysate by passing it through a 0.22 µm filter. Aliquot and store at -80°C until use.[18]
Protocol 2: Formulation of a Cancer Vaccine with MDP Adjuvant
This protocol provides a basic method for formulating a cancer vaccine by combining a tumor antigen source (e.g., tumor cell lysate) with MDP as an adjuvant.
Materials:
-
This compound (MDP) or a derivative (e.g., Murabutide, GMDP)
-
Sterile, pyrogen-free saline or PBS
-
Tumor antigen source (e.g., tumor cell lysate from Protocol 1, or a specific peptide/protein antigen)
-
(Optional) Emulsion components (e.g., squalane, polysorbate 80)[21]
-
Sterile vials
Procedure:
-
Reconstitution of MDP: Dissolve the lyophilized MDP or its derivative in sterile, pyrogen-free saline or PBS to the desired stock concentration. Ensure complete dissolution.
-
Antigen Preparation: Thaw the tumor cell lysate or prepare the peptide/protein antigen in a sterile buffer.
-
Simple Aqueous Formulation: In a sterile vial, combine the antigen solution with the MDP solution to achieve the final desired concentrations for injection. Gently mix. This formulation is suitable for subcutaneous or intravenous administration.
-
(Optional) Emulsion Formulation: For a more robust and sustained immune response, an oil-in-water emulsion can be prepared.[21] a. Prepare the oil phase (e.g., squalane) and the aqueous phase (containing the antigen, MDP, and surfactants like polysorbate 80). b. Homogenize the two phases using a high-shear mixer or microfluidizer to create a stable emulsion.[21]
-
Quality Control: Ensure the final vaccine formulation is sterile and free of visible aggregates. Test for endotoxin (B1171834) levels to ensure they are within acceptable limits for in vivo use.
-
Storage: Store the prepared vaccine at 4°C for short-term use, or as determined by stability studies. Do not freeze emulsions.
Protocol 3: In Vivo Tumor Challenge and Vaccination in a Murine Model
This protocol outlines a typical workflow for evaluating the efficacy of an MDP-adjuvanted cancer vaccine in a mouse model.
Materials:
-
Appropriate mouse strain (e.g., C57BL/6 for B16-F10 melanoma)
-
Tumor cell line syngeneic to the mouse strain
-
Prepared cancer vaccine with MDP adjuvant
-
Control formulations (PBS, antigen alone, MDP alone)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Inoculation (Day 0): Subcutaneously inject a known number of tumor cells (e.g., 1 x 10⁵ cells) into the flank of each mouse.
-
Group Allocation: Randomly assign mice to treatment and control groups (n=5-10 mice per group).
-
Vaccination Schedule:
-
Prime Vaccination (e.g., Day 3): Administer the first dose of the vaccine (e.g., 100 µL, subcutaneously on the contralateral flank). Administer control formulations to the respective groups.
-
Booster Vaccination (e.g., Day 10): Administer a second dose of the vaccine and controls.
-
-
Monitoring Tumor Growth: Starting from when tumors become palpable (around day 7), measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Survival Monitoring: Monitor mice for signs of distress and record survival data. Euthanize mice when tumors reach a predetermined size or if they show signs of significant morbidity, as per institutional animal care and use committee (IACUC) guidelines.
-
Endpoint Analysis: At the end of the study, or at specific time points, mice can be euthanized to collect spleens, lymph nodes, and blood for immunological analysis (see Protocol 4 and 5).
Protocol 4: In Vivo Cytotoxic T Lymphocyte (CTL) Assay
This protocol is for assessing the antigen-specific killing function of CD8+ T cells in vaccinated mice.
Materials:
-
Splenocytes from naive, non-vaccinated mice (for target cells)
-
Antigen of interest (e.g., tumor lysate or specific peptide)
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM)
-
RPMI 1640 medium
-
Vaccinated and control mice from Protocol 3
-
Flow cytometer
Procedure:
-
Prepare Target Cells: Harvest splenocytes from a naive mouse.
-
Split and Pulse: Divide the splenocytes into two populations.
-
Target Population: Pulse with the specific antigen (e.g., tumor lysate) for 1-2 hours at 37°C.
-
Control Population: Leave unpulsed or pulse with an irrelevant antigen.
-
-
CFSE Labeling:
-
Injection: Mix equal numbers of CFSEhigh and CFSElow cells and inject the mixture intravenously into vaccinated and control mice.
-
Incubation: Allow 18-24 hours for in vivo killing to occur.[22]
-
Analysis: Harvest spleens from the recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry, gating on the CFSE-positive populations.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio of CFSEhigh to CFSElow cells in vaccinated versus control mice using the formula: % Specific Lysis = [1 - (Ratio in vaccinated / Ratio in control)] x 100 where Ratio = (% CFSElow / % CFSEhigh).[22]
Protocol 5: Cytokine Profiling
This protocol describes how to measure cytokine levels in serum or from restimulated splenocytes to assess the type of immune response generated by the vaccine.
Materials:
-
Blood collection tubes (for serum) or materials for splenocyte isolation
-
Antigen of interest
-
Multi-well culture plates
-
ELISA or multiplex bead array (e.g., Luminex) kits for desired cytokines (e.g., IFN-γ, TNF-α, IL-4, IL-6, IL-12)
Procedure:
-
Sample Collection:
-
Serum: Collect blood from mice at various time points after vaccination (e.g., 6 hours post-boost for innate cytokines).[23] Allow blood to clot, then centrifuge to collect serum. Store serum at -80°C.
-
Splenocytes: At a study endpoint, harvest spleens and prepare single-cell suspensions.
-
-
Splenocyte Restimulation (for T-cell cytokines):
-
Plate splenocytes (e.g., 1 x 10⁶ cells/well) in a 96-well plate.
-
Add the specific antigen (e.g., tumor lysate or peptide) to the wells to restimulate antigen-specific T cells.
-
Incubate for 48-72 hours.
-
Collect the culture supernatant.
-
-
Cytokine Measurement:
-
Thaw serum samples or use culture supernatants.
-
Perform ELISA or a multiplex bead array according to the manufacturer's instructions to quantify the concentration of various cytokines.
-
Analyze the data to determine the cytokine profile (e.g., Th1-polarizing with high IFN-γ and IL-12, or pro-inflammatory with high TNF-α and IL-6).[24]
-
Conclusion
This compound and its derivatives are powerful adjuvants that can significantly enhance the efficacy of cancer vaccines by stimulating a robust innate and subsequent adaptive immune response. Careful consideration of the vaccine formulation, administration schedule, and choice of antigen is crucial for optimal outcomes. The protocols provided herein offer a foundational framework for researchers to design and execute preclinical studies to evaluate MDP-adjuvanted cancer vaccines. Further optimization will be necessary depending on the specific tumor model and therapeutic goals.
References
- 1. Inhibition of tumor growth in mice treated with synthetic muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 6. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adjuvant activity of synthetic 6-O-"mycoloyl"-N-acetylmuramyl-L-alanyl-D-isoglutamine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adjuvant activity of synthetic 6-O-"mycoloyl"-N-acetylmuramyl-L-alanyl-D-isoglutamine and related compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. First-in-human phase I clinical trial of the NY-ESO-1 protein cancer vaccine with NOD2 and TLR9 stimulants in patients with NY-ESO-1-expressing refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase I study of a new cancer vaccine of ten mixed peptides for advanced cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allogeneic tumor lysate can serve as both antigen source and protein supplementation for dendritic cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Tumour cell lysate-loaded dendritic cell vaccine induces biochemical and memory immune response in castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tumor cell lysates as immunogenic sources for cancer vaccine design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Formulation of vaccine adjuvant muramyldipeptides. 3. Processing optimization, characterization, and bioactivity of an emulsion vehicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Adjuvant-dependent cytokine profiles in the context of a DNA prime-protein boost HIV-1 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serum Cytokine Profiles Associated with Specific Adjuvants Used in a DNA Prime-Protein Boost Vaccination Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alanyl-D-isoglutamine solubility issues and solutions
Welcome to the technical support center for Alanyl-D-isoglutamine, also known as Muramyl Dipeptide (MDP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this potent immunomodulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound (Muramyl Dipeptide or MDP) is a synthetic, water-soluble glycopeptide.[1] It is the minimal biologically active component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[2][3] Its primary biological activity is the activation of the innate immune system through the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune responses.[5]
Q2: What are the common challenges encountered when working with this compound?
A2: The most common challenges are related to its solubility and the stability of prepared solutions. Issues such as precipitation upon dilution into aqueous buffers, aggregation over time, and inconsistent results in cellular assays can often be traced back to improper handling and solution preparation. Endotoxin (B1171834) contamination is another critical factor that can lead to non-specific immune activation and confounding experimental results.[6]
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound
Symptoms:
-
The lyophilized powder does not readily go into solution.
-
Visible particulates or cloudiness in the solution after attempting to dissolve.
Possible Causes:
-
Use of an inappropriate solvent.
-
Insufficient mixing or sonication.
-
Low quality or expired reagent.
Solutions:
-
Solvent Selection: Refer to the solubility data table below. For high concentrations, DMSO is recommended as the initial solvent.[7][8] For aqueous solutions, sterile, endotoxin-free water is the preferred choice.[7]
-
Proper Dissolution Technique:
-
Quality Check: Ensure the this compound is from a reputable supplier and within its expiration date.
Issue 2: Precipitation of this compound in Solution
Symptoms:
-
A clear solution becomes cloudy or forms visible precipitates upon storage.
-
Precipitation occurs after diluting a stock solution into an aqueous buffer or cell culture medium.
Possible Causes:
-
Exceeding the solubility limit in the final buffer or medium.
-
pH of the final solution is not optimal for solubility.
-
Improper storage of the stock solution.
-
Repeated freeze-thaw cycles of the stock solution.[7]
Solutions:
-
Concentration and Dilution: Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or medium. Perform dilutions serially and ensure thorough mixing at each step.
-
pH Adjustment: The pH of the final solution can influence solubility. While specific data is limited, maintaining a near-neutral pH (around 7.0-7.4) is generally recommended for biological assays.[9]
-
Storage: Store stock solutions in small aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to minimize degradation and precipitation.[7]
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution prevents the need for repeated freeze-thaw cycles, which can lead to aggregation and precipitation.[7]
Issue 3: Inconsistent or No Biological Activity in Cell-Based Assays
Symptoms:
-
Variable or no activation of the NOD2 signaling pathway (e.g., no NF-κB activation or cytokine production) in response to this compound treatment.
Possible Causes:
-
Degradation of this compound in solution.
-
Aggregation of the compound, reducing its bioavailability.[6]
-
Endotoxin contamination in the this compound preparation or other reagents.[10]
-
Incorrect concentration of this compound used in the assay.
Solutions:
-
Freshly Prepare Solutions: Whenever possible, prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Check for Aggregation: Visually inspect the solution for any cloudiness or particulates before use. If aggregation is suspected, a fresh stock solution should be prepared.
-
Endotoxin Testing: Use reagents and water with low endotoxin levels. Test your final this compound solution for endotoxin contamination, especially if you observe unexpected inflammatory responses.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions.[6]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Reported Solubility | Notes |
| Water | 50 mg/mL[7] | Sonication is recommended to achieve this concentration.[7] For stock solutions, filter-sterilize after dissolution.[7] |
| DMSO | 100 mg/mL[7] | Sonication is recommended.[7] Use freshly opened, anhydrous DMSO for best results.[7] |
| PBS (pH 7.4) | Soluble | While specific quantitative data is not readily available, it is commonly diluted into PBS for assays.[11] Start with a concentrated stock in water or DMSO. |
| Cell Culture Media | Soluble at working concentrations | Dilute from a concentrated stock. Ensure the final concentration of the initial solvent (e.g., DMSO) is not toxic to the cells. |
| Ethanol | Limited data available | Generally not a recommended primary solvent. |
| Methanol | Limited data available | Generally not a recommended primary solvent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
-
Weigh out the desired amount of lyophilized this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of sterile, endotoxin-free water to achieve a 10 mg/mL concentration.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the solution is not clear, place the tube in a sonicator water bath and sonicate in short bursts until the solution is clear. Avoid overheating the sample.
-
Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO
-
Weigh out the desired amount of lyophilized this compound powder in a sterile, conical tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 50 mg/mL concentration.
-
Vortex the tube vigorously for 2-3 minutes.
-
Sonicate the solution in a water bath in short intervals until it is completely clear.
-
Aliquot the stock solution into smaller volumes in sterile, amber glass vials or polypropylene (B1209903) tubes and store at -20°C or -80°C, protected from light and moisture.
Protocol 3: NOD2 Activation Assay in HEK293 Cells
This protocol outlines a general procedure for assessing NOD2 activation using a reporter gene assay (e.g., NF-κB luciferase reporter).
-
Cell Seeding: Seed HEK293 cells stably or transiently expressing NOD2 and an NF-κB reporter construct into a 96-well plate at a suitable density. Allow the cells to adhere overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of your this compound stock solution (from Protocol 1 or 2).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 ng/mL to 10 µg/mL).[12] Also, prepare a vehicle control using the same final concentration of the solvent used for the stock solution.
-
-
Cell Stimulation:
-
Carefully remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
Incubate the plate for the desired period (typically 6-24 hours) at 37°C in a CO₂ incubator.[13]
-
-
Reporter Gene Assay:
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) according to the manufacturer's instructions for your specific assay system.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Mandatory Visualizations
Caption: Workflow for a typical NOD2 activation reporter assay.
Caption: A logical guide for troubleshooting solubility problems.
Caption: The NOD2 signaling pathway activated by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 3. Muramyl Dipeptide | C19H32N4O11 | CID 451714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Muramyl dipeptide | NOD | TargetMol [targetmol.com]
- 9. bachem.com [bachem.com]
- 10. Enhancement of endotoxin activity by muramyldipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ultra-dd.org [ultra-dd.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Muramyl Dipeptide (MDP) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with muramyl dipeptide (MDP). Our aim is to help you identify and resolve common issues, with a focus on contamination problems that can affect experimental outcomes.
Troubleshooting Guide
Unexpected results in MDP stimulation experiments can often be traced back to contamination. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Action |
| High background signal or activation in negative control wells (no MDP). | 1. Endotoxin (B1171834) (LPS) Contamination: Reagents such as cell culture media, fetal bovine serum (FBS), or even the water used can be contaminated with LPS, which activates immune cells via TLR4, leading to a baseline inflammatory response.[1][2] 2. Mycoplasma Contamination: Mycoplasma lipoproteins are potent activators of TLR2, leading to NF-κB activation and cytokine production, which can mask the specific effects of MDP.[3][4] 3. Other Microbial Contamination: Bacteria or fungi in the cell culture will activate various pattern recognition receptors (PRRs), causing a strong inflammatory response.[5] | 1. Test all reagents for endotoxin using a Limulus Amebocyte Lysate (LAL) assay.[2][6][7] Refer to the "Endotoxin (LPS) Contamination" FAQ section for acceptable limits. 2. Test cell cultures for mycoplasma using a PCR-based detection kit.[8] If positive, discard the culture and start with a fresh, uncontaminated stock. 3. Visually inspect cultures for turbidity or morphological changes under a microscope.[9] If contamination is suspected, discard the culture. |
| Inconsistent or non-reproducible results between experiments. | 1. Variable Endotoxin Levels: Different lots of FBS or other reagents can have varying levels of endotoxin contamination, leading to inconsistent baseline activation.[1][10] 2. Incorrect MDP Handling: Improper storage or reconstitution of MDP can lead to degradation and loss of activity. 3. Cell Passage Number: High-passage number cells may exhibit altered responsiveness to stimuli. | 1. Standardize reagent lots for a given set of experiments. Always test new lots for endotoxin before use.[1] 2. Follow manufacturer's instructions for MDP storage and use. Prepare fresh solutions for each experiment. 3. Use cells within a consistent and low passage number range. |
| No response or a very weak response to MDP stimulation in cells known to express NOD2. | 1. Inactive MDP: The MDP reagent may be degraded or an inactive stereoisomer may have been used. For example, the L-L isomer of MDP does not activate NOD2.[11] 2. Cell Line Issues: The cells may have lost NOD2 expression or have a mutation in the NOD2 signaling pathway.[12][13] 3. Suboptimal Experimental Conditions: Incorrect MDP concentration, stimulation time, or cell density can lead to a weak response. | 1. Use a positive control such as a known potent batch of MDP. Confirm the stereospecificity of the MDP being used (L-D isomer is active).[11] 2. Verify NOD2 expression in your cell line using qPCR or Western blot. 3. Optimize experimental parameters. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type. |
| Synergistic or exaggerated response to MDP when co-stimulated with another ligand. | 1. Endotoxin Contamination: Low levels of LPS contamination can synergize with MDP to produce a much stronger inflammatory response than MDP alone.[14][15] This is a known biological interaction, but if unintended, it can lead to misinterpretation of results. | 1. Quantify endotoxin levels in all reagents and the final experimental setup to ensure they are below the threshold for synergistic effects.[16] 2. Use endotoxin-free reagents and plasticware to minimize background TLR4 activation.[17] |
Frequently Asked Questions (FAQs)
Endotoxin (LPS) Contamination
Q1: What is endotoxin and why is it a problem in MDP experiments?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[2][10] They are potent activators of the innate immune system through Toll-like receptor 4 (TLR4).[14] In MDP experiments, which are designed to study the NOD2 pathway, contaminating endotoxin can cause non-specific activation of immune cells, leading to high background signals, synergistic effects, and misinterpretation of data.[14][18]
Q2: What are the common sources of endotoxin contamination?
Common sources of endotoxin in a laboratory setting include water, cell culture media, fetal bovine serum (FBS), recombinant proteins, and plasticware.[1][5] Bacteria can proliferate in poorly maintained water purification systems, and endotoxins can be introduced through contaminated reagents or improper aseptic technique.
Q3: What are the acceptable limits for endotoxin in my experiments?
Acceptable endotoxin levels can vary depending on the cell type and the sensitivity of the assay. However, for in vitro immunology experiments, it is recommended to keep endotoxin levels as low as possible.
| Reagent/Sample Type | Recommended Endotoxin Limit | Reference |
| Cell Culture Media | < 0.1 EU/mL | [1] |
| Fetal Bovine Serum (FBS) | < 10 EU/mL (standard grade) | [10][19] |
| < 1 EU/mL (low-endotoxin grade) | [10] | |
| Purified Proteins | < 0.1 EU/mg | [20] |
| Water for Injection (WFI) | < 0.25 EU/mL |
Note: 1 EU/mL is approximately equivalent to 0.1-0.2 ng/mL of E. coli LPS.[2][10]
Q4: How can I detect and remove endotoxin?
The most common method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) assay, which is available in gel-clot, turbidimetric, and chromogenic formats.[2][7][21] Endotoxin removal can be challenging due to its heat stability. Methods include:
-
Affinity Chromatography: Using polymyxin (B74138) B, which binds to the lipid A portion of LPS.
-
Ion-Exchange Chromatography: Effective for separating negatively charged endotoxins from proteins.[22]
-
Ultrafiltration: Can separate large endotoxin aggregates from smaller molecules.[22]
-
Phase Separation: Using detergents like Triton X-114.[22]
-
Depyrogenation: For glassware, dry heat at 250°C for at least 30 minutes is effective.[5]
Mycoplasma Contamination
Q1: How does mycoplasma contamination affect MDP experiments?
Mycoplasma are small bacteria that lack a cell wall and are a common source of cell culture contamination.[3] They possess lipoproteins that are potent activators of TLR2, which, like TLR4, can induce a strong inflammatory response and activate the NF-κB pathway.[3] This can lead to elevated baseline cytokine production, altered cell physiology, and reduced sensitivity to specific stimuli like MDP, confounding the experimental results.[4][9]
Q2: How can I detect and prevent mycoplasma contamination?
Mycoplasma contamination is not visible by standard microscopy.[3] Reliable detection methods include:
-
PCR-based assays: The most sensitive and rapid method.
-
DNA staining (e.g., DAPI): Can reveal extranuclear DNA characteristic of mycoplasma.
-
ELISA: Detects mycoplasma antigens.
Prevention is key and involves strict aseptic technique, routine testing of cell lines, and quarantining new cell lines.
Experimental Protocols and Visualizations
This is a simplified protocol for a qualitative gel-clot LAL assay. Always refer to the manufacturer's instructions for your specific kit.
-
Preparation: Use pyrogen-free glassware and pipette tips. Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water.
-
Standard Curve: Prepare a series of two-fold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., if sensitivity is 0.125 EU/mL, prepare standards of 0.25, 0.125, 0.0625, and 0.03125 EU/mL).[6]
-
Sample Preparation: Prepare dilutions of your test sample.
-
Assay:
-
Add 100 µL of each standard, sample, and a negative control (LAL Reagent Water) to separate reaction tubes.
-
Add 100 µL of reconstituted LAL reagent to each tube.
-
Mix gently and incubate at 37°C for 60 minutes in a non-circulating water bath.[6]
-
-
Reading: Carefully invert each tube 180°. A positive result is the formation of a solid gel that remains at the bottom of the tube. A negative result is the absence of a solid gel.[23]
This protocol provides a general guideline for stimulating monocyte-derived macrophages (MDMs) with MDP.
-
Cell Plating: Plate MDMs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well and allow them to adhere overnight.
-
Reagent Preparation:
-
Prepare a stock solution of MDP in sterile, endotoxin-free water or cell culture medium.
-
Prepare working solutions of MDP at various concentrations (e.g., 0.1, 1, 10 µg/mL).
-
Prepare a negative control (vehicle only) and a positive control (e.g., LPS at 10 ng/mL).
-
-
Stimulation:
-
Remove the old medium from the cells.
-
Add 200 µL of the MDP working solutions, negative control, or positive control to the appropriate wells.
-
Incubate for 6-24 hours at 37°C in a CO2 incubator. The incubation time will depend on the specific cytokine or marker being measured.[24]
-
-
Analysis:
-
Collect the cell culture supernatants for cytokine analysis by ELISA or other immunoassays.
-
Lyse the cells for RNA or protein extraction to analyze gene expression or signaling pathway activation (e.g., NF-κB).
-
Visualizations
Caption: Simplified signaling pathway of Muramyl Dipeptide (MDP) via the NOD2 receptor.
Caption: A logical workflow for troubleshooting unexpected activation in MDP experiments.
Caption: A proactive workflow for screening for contamination before starting MDP experiments.
References
- 1. corning.com [corning.com]
- 2. Cell Culture FAQs: Bacterial Endotoxin Contamination [merckmillipore.com]
- 3. invivogen.com [invivogen.com]
- 4. Mycoplasma contamination affects cell characteristics and decreases the sensitivity of BV2 microglia to LPS stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. quora.com [quora.com]
- 9. mpbio.com [mpbio.com]
- 10. atlasbio.com [atlasbio.com]
- 11. invivogen.com [invivogen.com]
- 12. Functional defects in NOD2 signaling in experimental and human Crohn disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crohn's disease-associated NOD2 variants share a signaling defect in response to lipopolysaccharide and peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The dangerous liaisons in innate immunity involving recombinant proteins and endotoxins: Examples from the literature and the Leptospira field - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. The use of a quantitative assay in endotoxin testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Removal Of Bacterial Endotoxins [qiagen.com]
- 18. Regulation and functional impact of lipopolysaccharide induced Nod2 gene expression in the murine epididymal epithelial cell line PC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An Explanation of Our FBS Products [neuromics.com]
- 20. cellsciences.com [cellsciences.com]
- 21. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. sinobiological.com [sinobiological.com]
- 23. acciusa.com [acciusa.com]
- 24. Monocyte-derived macrophage stimulation [bio-protocol.org]
Technical Support Center: Optimizing Alanyl-D-isoglutamine Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Alanyl-D-isoglutamine. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
A1: L-Alanyl-D-isoglutamine is a dipeptide component of muramyl dipeptide (MDP), which is the minimal immunologically active component of bacterial cell wall peptidoglycan.[1][2] In vitro, its primary mechanism of action is the activation of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] Upon binding, NOD2 triggers a downstream signaling cascade, primarily through the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other immune mediators.[4][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound, often used in the form of MDP or its analogs, can vary significantly depending on the cell type, the specific analog used, and the experimental endpoint.[2] Based on published data, a broad starting range to consider is 0.01 µg/mL to 100 µg/mL . For some sensitive cell lines and potent analogs, concentrations in the nanomolar (nM) range may be effective.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound for in vitro use?
A3: this compound and its derivatives are typically supplied as a powder. It is recommended to prepare a high-concentration stock solution in a sterile, appropriate solvent such as cell culture-grade water or dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9] When preparing your working concentrations, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[9]
Q4: How stable is this compound in cell culture medium?
A4: While specific stability data for this compound is not extensively reported, related dipeptides like L-alanyl-L-glutamine are known to be significantly more stable in culture media than free amino acids like L-glutamine.[10][11][12][13] This suggests that this compound is likely to be reasonably stable under standard cell culture conditions (37°C, 5% CO2). However, for long-term experiments, it is advisable to refresh the medium containing the compound periodically.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low cellular response (e.g., no cytokine production or NF-κB activation) | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell type or assay. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., from 0.001 µg/mL to 100 µg/mL).[7] |
| 2. Cell line unresponsive: The cell line used may not express functional NOD2. | 2. Verify NOD2 expression in your cell line using techniques like RT-PCR or Western blotting. Consider using a positive control cell line known to respond to NOD2 agonists, such as HEK-Blue™ hNOD2 cells.[14] | |
| 3. Incorrect experimental endpoint: The chosen readout may not be optimal for detecting a response in your system. | 3. Consider measuring multiple endpoints, such as the secretion of different cytokines (e.g., IL-6, IL-8, TNF-α) or using a more sensitive reporter assay like a luciferase-based NF-κB reporter.[5][15] | |
| 4. Compound degradation: The this compound may have degraded due to improper storage or handling. | 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Ensure proper storage at -20°C or -80°C. | |
| High background signal in control wells | 1. Contamination: Bacterial or mycoplasma contamination in cell cultures can activate innate immune pathways. | 1. Regularly test your cell cultures for contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
| 2. Endotoxin (B1171834) contamination: The this compound or other reagents may be contaminated with endotoxin (LPS), which can activate TLR4 and lead to NF-κB activation. | 2. Use endotoxin-free reagents and test your compound for endotoxin contamination. Include a TLR4 inhibitor as a control to rule out LPS-mediated effects.[6] | |
| 3. Serum components: Components in fetal bovine serum (FBS) can sometimes activate immune signaling pathways. | 3. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. | |
| High cell toxicity or death | 1. Excessively high concentration: The concentration of this compound may be in the cytotoxic range for your cells. | 1. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration range. |
| 2. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high. | 2. Ensure the final DMSO concentration is non-toxic for your cells (typically ≤0.1%).[9] Include a vehicle control (medium with the same DMSO concentration but without the compound). | |
| 3. Prolonged incubation: Long exposure to a potent immune stimulus can lead to activation-induced cell death. | 3. Optimize the incubation time. A time-course experiment can help determine the optimal duration for observing the desired effect without causing significant cell death. | |
| Inconsistent or variable results | 1. Cell passage number: The responsiveness of cells can change with high passage numbers. | 1. Use cells within a consistent and low passage number range for all experiments. |
| 2. Cell density: The initial seeding density of cells can affect their response to stimuli. | 2. Optimize and maintain a consistent cell seeding density for all experiments. | |
| 3. Reagent variability: Different lots of this compound, media, or serum can have slight variations. | 3. Test new lots of critical reagents before use in large-scale experiments. If possible, purchase a large batch of a single lot. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound (as MDP or its analogs) in Various In Vitro Assays.
| Assay Type | Cell Line Example | Typical Concentration Range | Reference |
| NF-κB Reporter Assay (SEAP/Luciferase) | HEK-Blue™ hNOD2 | 0.01 - 10 µM | [14] |
| Cytokine Secretion (IL-8, TNF-α) | THP-1 (human monocytic) | 1 - 10 µg/mL | [6] |
| GLP-1 Secretion | GLUTag (murine intestinal L-cells) | 0.001 - 100 µg/mL | [7] |
| Cytotoxicity Assay | Various | Dependent on cell type, perform dose-response | - |
Table 2: EC50 Values for Various NOD2 Agonists.
| Compound | Assay | EC50 | Reference |
| Desmuramylpeptide 1 | NOD2 Activation | 89 nM | [8] |
| Desmuramylpeptide 2 | NOD2 Activation | 45 nM | [8] |
| Desmuramylpeptide 27 | NOD2 Activation | 47 nM | [8] |
| Desmuramylpeptide 38 | NOD2 Activation | 35 nM | [8] |
| Desmuramylpeptide 40 | NOD2 Activation | 4.5 nM | [8] |
Experimental Protocols
Protocol 1: NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay in HEK-Blue™ hNOD2 Cells
This assay quantifies NOD2 activation by measuring the activity of a SEAP reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hNOD2 cells
-
Complete growth medium (DMEM, 10% FBS, antibiotics)
-
This compound (or analog) stock solution
-
QUANTI-Blue™ Solution
-
96-well cell culture plates
-
Microplate reader (620-655 nm)
Procedure:
-
Seed HEK-Blue™ hNOD2 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 180 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in fresh medium.
-
Add 20 µL of the diluted compound to the appropriate wells. Include a vehicle control.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.[14]
-
Transfer 20 µL of the cell culture supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours, or until a color change is observed.
-
Measure the absorbance at 620-655 nm using a microplate reader.[14]
Protocol 2: Cytokine Induction Assay in THP-1 Monocytic Cells
This protocol measures the production of pro-inflammatory cytokines, such as IL-8, in response to this compound.
Materials:
-
THP-1 cells
-
Complete growth medium (RPMI-1640, 10% FBS, antibiotics)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
This compound (or analog) stock solution
-
Human IL-8 ELISA kit
-
24-well cell culture plates
Procedure:
-
(Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
Seed THP-1 cells (or differentiated macrophages) into a 24-well plate at a density of 5 x 10^5 cells/well in 500 µL of complete growth medium.
-
Prepare dilutions of this compound in complete growth medium.
-
Add the diluted compound to the appropriate wells. Include a vehicle control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of IL-8 in the supernatant using a human IL-8 ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of the Bacterial Muramyl Dipeptide in the Regulation of GLP-1 and Glycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. benchchem.com [benchchem.com]
- 15. biorxiv.org [biorxiv.org]
muramyl dipeptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Muramyl Dipeptide (MDP). Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and successful application of MDP in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid Muramyl Dipeptide?
A: Solid (lyophilized) MDP is stable for at least four years when stored at -20°C.[1] For optimal stability, keep the compound in a tightly sealed container, protected from moisture.
Q2: How should I store Muramyl Dipeptide after reconstituting it in a solvent?
A: The stability of MDP in solution depends on the storage temperature. For short-term storage, solutions can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C, which can preserve stability for six months to a year.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.[2]
Q3: What solvents are recommended for reconstituting Muramyl Dipeptide?
A: MDP is soluble in water and DMSO. Solubility in water is reported to be up to 40 mg/mL and in DMSO up to 100 mg/mL.[1][2] For cell-based assays, it is common to prepare a concentrated stock solution in sterile, endotoxin-free water or DMSO and then dilute it to the final working concentration in the cell culture medium.[3] If using water as the solvent for a stock solution, it is recommended to sterilize it by filtering through a 0.22 µm filter before use.[2]
Q4: What is the optimal pH for Muramyl Dipeptide stability in aqueous solutions?
A: MDP exhibits maximum stability in weakly acidic conditions, specifically at a pH between 4.0 and 4.5.[5] In this pH range, an aqueous solution of an MDP analog has been shown to have a shelf life (t90) of over two years.[5]
Q5: What are the primary degradation pathways for Muramyl Dipeptide in solution?
A: The main route of degradation for MDP in aqueous solution is the hydrolysis of the dipeptide side chain.[5] This process is catalyzed by both acidic and basic conditions. Additionally, enzymes present in mammalian serum can degrade MDP into its constituent parts: N-acetylmuramic acid and the L-alanine-D-isoglutamine dipeptide, which is further broken down into L-alanine and D-isoglutamine.[6][7][8]
Data Presentation: Stability of Muramyl Dipeptide
The stability of MDP in aqueous solution is highly dependent on pH and temperature. The degradation follows pseudo-first-order kinetics. The observed rate constant (k_obs) can be described by the equation:
kobs = kH+[H+] + k0 + kOH-[OH-]
where kH+ is the rate constant for acid-catalyzed hydrolysis, k0 is the rate constant for spontaneous hydrolysis, and kOH- is the rate constant for base-catalyzed hydrolysis.[5]
Table 1: Recommended Storage Conditions for Muramyl Dipeptide
| Form | Storage Temperature | Shelf Life | Recommendations |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a desiccator, protected from moisture. |
| Aqueous Stock Solution | -20°C | ~1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 - 12 months[2][4] | Preferred for long-term storage. Aliquot. | |
| DMSO Stock Solution | -20°C | ~1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 - 12 months[2][4] | Preferred for long-term storage. Aliquot. |
Table 2: Illustrative Degradation Rate of an MDP Analog in Aqueous Solution at 70°C
This table illustrates the significant impact of pH on the stability of muramyl dipeptides. The data is based on the principles described for MDP analogs, showing the lowest degradation rate at the pH of maximum stability.
| pH | Half-life (t1/2) in hours (approx.) |
| 2.0 | 50 |
| 4.5 | 200 |
| 7.0 | 75 |
| 9.0 | 10 |
Note: This data is illustrative and based on the kinetic principles reported for MDP analogs. Actual degradation rates for a specific MDP derivative may vary.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of Muramyl Dipeptide.
Issue 1: Inconsistent or weak signal in NOD2 activation assays.
-
Potential Cause: Degradation of MDP in the stock solution or working solution.
-
Solution: Prepare fresh stock solutions of MDP. Ensure that stock solutions are stored correctly in single-use aliquots at -80°C. When preparing working solutions in cell culture media, use them immediately as components in the media could potentially affect MDP stability.
-
-
Potential Cause: Poor cell health or high cell passage number.
-
Solution: Use healthy, low-passage cells for your experiments (ideally under 20 passages for cell lines like HEK-Blue™ hNOD2). High passage numbers can lead to genetic drift and reduced responsiveness.
-
-
Potential Cause: Suboptimal concentration of MDP.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of MDP for your specific cell type and assay conditions. Typical concentrations for cellular assays range from 10 ng/mL to 10 µg/mL.[3]
-
-
Potential Cause: Endotoxin contamination.
-
Solution: Ensure all reagents, including water, media, and the MDP itself, are endotoxin-free. Endotoxin can cause non-specific immune activation and interfere with the assay.
-
Issue 2: Aggregation or precipitation of MDP in solution.
-
Potential Cause: High concentration of MDP.
-
Potential Cause: Incorrect pH of the buffer.
-
Solution: The pH of the solution can affect the solubility of MDP. While maximum stability is at pH 4.0-4.5, for cell culture applications, the pH will be dictated by the medium (typically pH 7.2-7.4). Ensure the MDP is fully dissolved in a small volume of solvent before diluting into a larger volume of buffered solution.
-
-
Potential Cause: Improper storage.
-
Solution: Repeated freeze-thaw cycles can promote aggregation. Always store MDP solutions in single-use aliquots.
-
Logical Flow for Troubleshooting Inconsistent Assay Results
Experimental Protocols
Protocol 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for MDP
This protocol provides a general framework for assessing the stability of MDP in aqueous solutions. Optimization may be required based on the specific equipment and MDP analog used.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of MDP in water or the desired buffer at a known concentration (e.g., 1 mg/mL).
-
For the stability study, incubate aliquots of the MDP solution at different pH values (e.g., 2, 4.5, 7, 9) and temperatures (e.g., 25°C, 40°C, 70°C).
-
At specified time points, withdraw a sample, dilute it with Mobile Phase A to a suitable concentration for analysis (e.g., 50 µg/mL), and inject it into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the intact MDP over time.
-
Identify any new peaks that appear, which would correspond to degradation products.
-
Calculate the percentage of MDP remaining at each time point relative to the initial time point (t=0).
-
Plot the natural logarithm of the remaining MDP concentration versus time to determine the first-order degradation rate constant (k).
-
Workflow for HPLC-Based Stability Assessment
Protocol 2: In Vitro NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
This protocol describes how to measure the biological activity of your MDP solution using a commercially available reporter cell line.
-
Cell Culture:
-
Culture HEK-Blue™ hNOD2 cells according to the manufacturer's instructions. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Use cells at a low passage number to ensure optimal responsiveness.
-
-
Assay Procedure:
-
Prepare a single-cell suspension of HEK-Blue™ hNOD2 cells.
-
Seed the cells into a 96-well plate at a density of approximately 50,000 cells per well in 180 µL of culture medium.
-
Prepare serial dilutions of your MDP test sample and appropriate controls (e.g., a known potent MDP analog as a positive control, and the vehicle as a negative control).
-
Add 20 µL of your diluted compounds and controls to the respective wells.
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Detection and Data Analysis:
-
The HEK-Blue™ cells secrete embryonic alkaline phosphatase (SEAP) into the medium in response to NOD2 activation.
-
Measure SEAP activity using a detection medium like QUANTI-Blue™. Add 180 µL of the detection medium to a new 96-well plate and then add 20 µL of the supernatant from the stimulated cells.
-
Incubate at 37°C and monitor the color change.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Subtract the absorbance of the blank (medium only) from all readings and plot the absorbance values against the MDP concentration to generate a dose-response curve.
-
Muramyl Dipeptide Signaling Pathway
MDP is recognized intracellularly by the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[9] This interaction initiates a signaling cascade that is crucial for the innate immune response to bacterial peptidoglycan.
References
- 1. Structural characterization of muropeptides from Chlamydia trachomatis peptidoglycan by mass spectrometry resolves “chlamydial anomaly” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of muramyl dipeptide by mammalian serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alanyl-D-isoglutamine Negative Control Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing inactive isomers of muramyl dipeptide (MDP), such as N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP), as negative controls in experiments involving NOD2 activation.
Frequently Asked Questions (FAQs)
Q1: What is the appropriate negative control for N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) induced NOD2 activation?
A1: The appropriate negative control is a stereoisomer of MDP that does not activate the NOD2 receptor. The most commonly used and validated negative control is N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP).[1] NOD2 recognition is stereospecific to the L-D isomer of the alanyl-isoglutamine dipeptide within the MDP molecule.[1] Replacing L-alanine with D-alanine or D-isoglutamine with L-isoglutamine eliminates the ability of the molecule to stimulate NOD2.[1] Therefore, L-L-MDP, which contains the L-L isomer, is biologically inactive in the context of NOD2 signaling and serves as an excellent negative control.
Q2: Why is using a vehicle control (e.g., water, DMSO) not sufficient as a negative control?
A2: While a vehicle control is essential to account for any effects of the solvent, it does not control for the specificity of the MDP-NOD2 interaction. An inactive isomer like L-L-MDP has a similar molecular structure to the active L-D-MDP but lacks the specific stereochemistry required for NOD2 binding and activation.[1] Using an inactive isomer helps to ensure that the observed cellular responses are a direct result of specific NOD2 activation by the L-D-MDP and not due to non-specific effects of the muramyl dipeptide structure itself.
Q3: I am not seeing a difference in cellular response between my active MDP and my L-L-MDP negative control. What could be the issue?
A3: This could be due to several factors:
-
Contamination: Your L-L-MDP preparation may be contaminated with the active L-D-MDP isomer or other microbial products like lipopolysaccharide (LPS) that can activate other pattern recognition receptors and induce a response. Ensure you are using a high-purity, validated negative control.
-
Non-specific activation: At very high concentrations, even inactive compounds can sometimes elicit non-specific cellular responses. It is crucial to perform a dose-response experiment to determine the optimal concentration range for both the active and inactive compounds.
-
Cell health: Unhealthy or stressed cells may respond non-specifically to various stimuli. Ensure your cells are healthy and not passaged too many times.
-
Assay sensitivity: The downstream assay you are using might be too sensitive or prone to non-specific signals. Consider optimizing your assay conditions or trying an alternative method to measure NOD2 activation.
Q4: Can L-alanyl-D-isoglutamine dipeptide alone be used as a negative control?
A4: L-alanyl-D-isoglutamine dipeptide by itself is not the ideal negative control for MDP-induced NOD2 activation. The core structure required for NOD2 recognition is the N-acetylmuramic acid (MurNAc) moiety attached to the L-Ala-D-isoGln dipeptide.[1] While the dipeptide is crucial for specificity, the muramic acid part is also important for binding and activation. The inactive L-L-MDP, which includes the MurNAc group, provides a more accurate comparison.
Troubleshooting Guides
Issue 1: High Background Signal in NF-κB Reporter Assay
| Possible Cause | Troubleshooting Step |
| Contamination of reagents with microbial products (e.g., LPS) | Use endotoxin-free water and reagents. Test all reagents for endotoxin (B1171834) contamination. |
| Cell line instability or high basal NF-κB activity | Use a lower passage number of cells. Validate the cell line's response to a known positive control (e.g., TNF-α) and ensure a low basal signal in unstimulated cells. |
| Transfection-related stress | Optimize the transfection protocol to minimize cell death and non-specific activation. Allow cells to recover for at least 24 hours post-transfection before stimulation. |
| Reporter plasmid issues | Use a fresh preparation of the reporter plasmid. Verify the integrity and sequence of the plasmid. |
Issue 2: No or Low Signal with Active MDP in IL-6 ELISA
| Possible Cause | Troubleshooting Step |
| Inactive MDP | Use a fresh, validated batch of N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D-MDP). Confirm its activity in a well-characterized cell line. |
| Low NOD2 expression in the cell line | Use a cell line known to express functional NOD2 (e.g., THP-1, HEK293-hNOD2).[2][3] Consider transfecting cells with a NOD2 expression vector. |
| Suboptimal stimulation time or concentration | Perform a time-course and dose-response experiment to determine the optimal conditions for IL-6 production in your cell line. A common range is 10 ng/mL to 10 µg/mL for 24 hours.[1] |
| Issues with the ELISA procedure | Follow the manufacturer's protocol carefully. Ensure all reagents are properly prepared and stored. Include positive and negative controls for the ELISA itself. |
Issue 3: Inconsistent Results in Caspase-1 Activation Assay
| Possible Cause | Troubleshooting Step |
| Cell priming is insufficient | For many cell types, priming with a TLR agonist like LPS is required to induce pro-IL-1β and NLRP3 expression before NOD2-mediated inflammasome activation can be measured. Optimize the priming step (LPS concentration and duration).[4] |
| Cell viability issues | High concentrations of stimuli or prolonged incubation times can lead to excessive cell death, affecting the assay results. Monitor cell viability using a method like LDH release or a viability dye. |
| Assay timing | Caspase-1 activation can be transient. Perform a time-course experiment to capture the peak of activity. |
| Inactive reagents | Ensure the caspase-1 substrate and other assay components are not expired and have been stored correctly. |
Data Presentation
Table 1: Comparative Activity of MDP Isomers on NOD2 Activation
| Compound | Isomer Configuration | NOD2 Activation (NF-κB Reporter Assay) | IL-6 Secretion |
| N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) | L-D (Active) | High (EC50 in nM to low µM range)[5] | Strong Induction |
| N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP) | L-L (Inactive) | No significant activation[6] | No significant induction |
| N-acetylmuramyl-D-alanyl-D-isoglutamine (D-D-MDP) | D-D (Inactive) | No significant activation | No significant induction |
Note: The exact EC50 and level of cytokine secretion can vary depending on the cell type, assay conditions, and specific reporter system used.
Experimental Protocols
NF-κB Reporter Assay for NOD2 Activation
This protocol describes how to measure the activation of the NF-κB signaling pathway in response to MDP and its inactive control using a luciferase reporter assay in HEK293T cells.[7][8]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
hNOD2 expression plasmid
-
Transfection reagent
-
N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D-MDP)
-
N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP)
-
Dual-luciferase reporter assay system
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO2.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid, Renilla luciferase plasmid, and hNOD2 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Recovery: After 24 hours of transfection, replace the medium with fresh complete DMEM.
-
Stimulation: Prepare serial dilutions of L-D-MDP and L-L-MDP in complete DMEM. Add the diluted compounds to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO2.
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the vehicle-only control.
IL-6 ELISA for NOD2 Activation in THP-1 Cells
This protocol describes the measurement of IL-6 secretion from THP-1 monocytic cells upon stimulation with MDP and its inactive control.[3][9]
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D-MDP)
-
N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL. For differentiation into macrophage-like cells, treat with PMA (e.g., 20 nM) for 24-48 hours. Then, wash the cells and incubate in fresh, PMA-free medium for 24 hours.
-
Stimulation: Prepare dilutions of L-D-MDP and L-L-MDP in complete RPMI-1640 medium. Replace the medium in the wells with the prepared stimuli. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant without disturbing the cell pellet.
-
IL-6 ELISA: Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided IL-6 standards. Determine the concentration of IL-6 in the samples by interpolating from the standard curve.
Caspase-1 Activity Assay for Inflammasome Activation
This protocol describes a method to measure caspase-1 activity in murine bone marrow-derived macrophages (BMDMs) as a readout for inflammasome activation.[1][10][11]
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
N-acetylmuramyl-L-alanyl-D-isoglutamine (L-D-MDP)
-
N-acetylmuramyl-L-alanyl-L-isoglutamine (L-L-MDP)
-
Caspase-1 activity assay kit (fluorometric or colorimetric)
-
96-well cell culture plates
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 0.5 x 10^6 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Stimulation: Wash the cells with fresh medium. Treat the cells with L-D-MDP, L-L-MDP, or a vehicle control for the desired time (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells according to the caspase-1 activity assay kit manufacturer's instructions.
-
Caspase-1 Activity Measurement: Add the caspase-1 substrate to the cell lysates and incubate as recommended in the kit protocol.
-
Data Analysis: Measure the fluorescence or absorbance using a microplate reader. Calculate the fold increase in caspase-1 activity relative to the unstimulated control.
Mandatory Visualizations
Caption: NOD2 Signaling Pathway Activation by MDP.
Caption: General Experimental Workflow for NOD2 Activation Assays.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 11. Quantifying Caspase-1 Activity in Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
preventing aggregation of muramyl dipeptide in solution
Welcome to the technical support center for Muramyl Dipeptide (MDP). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and protocols to address common challenges in handling MDP, with a primary focus on preventing aggregation in solution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Muramyl Dipeptide (MDP) and why is it used in research?
A1: Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the smallest, biologically active component of peptidoglycan found in the cell walls of both Gram-positive and Gram-negative bacteria.[1][2] In research, it is widely used as a potent immunomodulator to stimulate the innate immune system. MDP is specifically recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain 2), triggering inflammatory and antimicrobial responses.[1][3][4] This interaction activates critical signaling pathways like NF-κB and MAPK, making MDP a valuable tool for studying host-pathogen interactions, vaccine adjuvant development, and inflammatory diseases.[3][5]
Q2: My MDP solution appears cloudy or has visible particulates. What does this indicate?
A2: A cloudy or hazy appearance, or the presence of visible particulates, typically indicates that the MDP has aggregated or precipitated out of solution. This can happen for several reasons, including high concentrations, improper solvent, suboptimal pH, or incorrect storage conditions.[6][7] Aggregation can reduce the effective concentration of monomeric MDP, potentially leading to inconsistent or failed experimental results as aggregates may not effectively activate the NOD2 receptor.[6]
Q3: What is the best solvent for dissolving MDP?
A3: The ideal solvent depends on the desired stock concentration. MDP is soluble in both water (H₂O) and dimethyl sulfoxide (B87167) (DMSO).[8] For many applications, sterile, distilled water is the first choice. However, for higher concentrations, DMSO is often more effective.[8] If using an organic solvent like DMSO for a stock solution, ensure the final concentration of the solvent in your experimental medium is low enough to not affect cell viability. For very hydrophobic MDP analogs, dissolving in a small amount of DMSO first, followed by dilution with an aqueous buffer, is a common strategy.[9]
Q4: How do pH and temperature affect the stability and solubility of MDP?
A4: Both pH and temperature are critical factors. MDP exhibits maximum stability in aqueous solutions with a slightly acidic pH, typically between 4.0 and 4.5.[10] In this range, the shelf life can exceed two years.[10] In more alkaline conditions, MDP can undergo hydrolysis of its dipeptide side chain, leading to degradation.[10] Regarding temperature, stock solutions should be stored at -20°C or -80°C for long-term stability.[8][11] Repeated freeze-thaw cycles should be avoided, as they can promote aggregation and degradation; it is recommended to aliquot stock solutions before freezing.[11][12]
Q5: Can I sonicate my MDP solution to help it dissolve?
A5: Yes, sonication is frequently recommended to aid in the dissolution of MDP, especially when preparing aqueous solutions or working at higher concentrations.[8] It provides the necessary energy to break up powder clumps and disperse the molecules evenly, helping to achieve a clear, homogenous solution.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of MDP solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Cloudy Solution or Visible Precipitate | 1. Concentration too high: The concentration exceeds the solubility limit in the chosen solvent. 2. Incorrect pH: The pH of the aqueous solvent is not optimal for solubility. 3. Aggregation: Molecules are self-associating due to factors like ionic strength or temperature.[7] | 1. Dilute the solution with more solvent. For future preparations, start with a lower concentration. 2. Check the pH of your buffer. Adjust to a slightly acidic pH (4.0-4.5) for optimal stability.[10] 3. Briefly sonicate the solution.[8] Consider adding excipients like sugars or PEG to help prevent aggregation.[6] |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: Aggregation has reduced the amount of active, monomeric MDP in solution.[6] 2. Degradation: The MDP has degraded due to improper storage (wrong temperature, pH, or repeated freeze-thaw cycles).[10][12] | 1. Prepare a fresh stock solution using the recommended protocol (see Section 3). Ensure complete dissolution. 2. Always aliquot stock solutions and store them at -20°C or -80°C.[11] Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment. |
| MDP Fails to Dissolve Completely | 1. Hydrophobic Nature: The peptide is inherently difficult to dissolve in aqueous buffers alone. 2. Insufficient Energy: The powder is not being adequately dispersed in the solvent. | 1. First, try dissolving a small test amount in distilled water.[9] If that fails, try a very small amount of DMSO and then dilute with your aqueous buffer.[9] 2. Vortex the solution thoroughly. If particles remain, use a bath or probe sonicator until the solution is clear.[8] |
| Loss of Biological Activity in NOD2 Assay | 1. Ligand Aggregation: Aggregated MDP may not bind effectively to the NOD2 receptor.[6] 2. Peptide Hydrolysis: The solution was stored at a non-optimal pH (e.g., alkaline), causing degradation.[10] 3. Cell Health: The reporter cells (e.g., HEK-Blue™ hNOD2) may be unhealthy or at a high passage number.[6] | 1. Confirm the clarity of your MDP solution. If cloudy, prepare a fresh stock. 2. Ensure stock solutions are prepared and stored in a buffer with a pH of 4.0-4.5.[10] 3. Verify that your cells are healthy, responsive, and within a low passage number (ideally under 20).[6] |
Section 3: Protocols and Methodologies
Data Summary: MDP Solubility & Stability
| Parameter | Condition | Specification | Recommendation / Notes |
| Solubility | Water (H₂O) | 20 mg/mL (40.61 mM)[8] | Sonication is recommended to aid dissolution.[8] This is the preferred solvent for most cell-based assays. |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (101.53 mM)[8] | Use for high-concentration stock solutions. Dilute carefully to ensure final DMSO concentration is non-toxic to cells. | |
| Stability | pH (Aqueous Solution) | pH 4.0 - 4.5 | This is the pH range of maximum stability, with a predicted shelf life (t90) of over 2 years.[10] |
| Storage (Solid Form) | -20°C | Can be stored for up to 3 years.[8] Keep away from moisture. | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month[11] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[11] |
Protocol 1: Preparation of a Stable Aqueous MDP Stock Solution (10 mg/mL)
This protocol provides a reliable method for preparing a clear, stable stock solution of MDP.
-
Pre-dissolution:
-
Equilibrate the vial of lyophilized MDP powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of MDP using an analytical balance in a sterile environment.
-
-
Dissolution:
-
Add the appropriate volume of sterile, pyrogen-free water to achieve a 10 mg/mL concentration.
-
Vortex the vial vigorously for 30-60 seconds.
-
-
Clearing Aggregates:
-
If the solution is not perfectly clear, place it in a bath sonicator.
-
Sonicate for 5-10 minutes, or until the solution is completely clear and free of visible particulates.
-
-
Sterilization & Storage:
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Protocol 2: Basic Assessment of MDP Aggregation
A simple visual check is the first line of defense against using aggregated MDP.
-
Visual Inspection:
-
Thaw an aliquot of your MDP stock solution.
-
Hold the tube against a dark background and illuminate it from the side.
-
Carefully inspect for any signs of cloudiness, haziness, or visible floating particles. A properly dissolved solution should be perfectly clear, like water.
-
-
Spectrophotometry (Optional):
-
Measure the absorbance of the solution at a high wavelength (e.g., 600 nm).
-
A reading significantly above the baseline of the solvent alone indicates light scattering caused by aggregates.
-
Section 4: Key Signaling Pathway & Experimental Workflow
MDP Solution Preparation Workflow
The following diagram illustrates the recommended workflow for preparing a stable MDP solution.
Caption: Workflow for preparing a stable Muramyl Dipeptide solution.
MDP-NOD2 Signaling Pathway
MDP is an agonist for the intracellular receptor NOD2. The binding of MDP initiates a signaling cascade that is crucial for the innate immune response to bacterial components.
Caption: Simplified signaling pathway of MDP via the NOD2 receptor.
References
- 1. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 3. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muramyl dipeptide | NOD | TargetMol [targetmol.com]
- 9. genscript.com [genscript.com]
- 10. Formulation of vaccine adjuvant muramyldipeptides (MDP). 2. The thermal reactivity and pH of maximum stability of MDP compounds in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NOD2 Activation Assays
Welcome to the technical support center for NOD2 activation assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental setup and execution of NOD2 activation assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a NOD2 activation assay?
A1: NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) is an intracellular pattern recognition receptor (PRR) that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2][3] Upon binding MDP, NOD2 activates downstream signaling pathways, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and other immune mediators.[4][5][6] NOD2 activation assays are cell-based assays designed to measure the activation of this pathway in response to specific stimuli. Typically, this involves using a reporter gene, such as luciferase or secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB promoter.[7][8][9] Activation of NOD2 leads to the expression of the reporter gene, which can then be quantified.
Q2: Which cell lines are suitable for NOD2 activation assays?
A2: Human embryonic kidney (HEK293) cells are commonly used for NOD2 activation assays.[7][10][11] These cells have low endogenous expression of NOD1 and are often engineered to stably or transiently overexpress human or mouse NOD2, along with an NF-κB reporter system.[7][10] Commercially available reporter cell lines, such as HEK-Blue™ hNOD2 cells, are a reliable option.[3][10][11]
Q3: What are the key differences between a luciferase and a SEAP reporter assay for NOD2 activation?
A3: Both luciferase and SEAP (secreted embryonic alkaline phosphatase) are common reporter systems for NOD2 activation assays, driven by an NF-κB promoter. The primary difference lies in the detection method and sensitivity.
-
Luciferase Reporter Assay: This assay measures light emission catalyzed by the luciferase enzyme. It is known for its high sensitivity and is well-suited for high-throughput screening applications.[7][9]
-
SEAP Reporter Assay: This assay quantifies the activity of alkaline phosphatase secreted into the cell culture medium.[9] While it is a robust method, it may be less sensitive than the luciferase assay and can be influenced by endogenous alkaline phosphatase activity, especially when using serum-containing samples.[9]
Troubleshooting Guide
Problem 1: Low or No Signal After Stimulation
Q: I am not observing a significant increase in signal after stimulating my cells with a NOD2 agonist. What could be the issue?
A: This is a common issue with several potential causes. Refer to the following troubleshooting steps:
-
Verify Cell Health and Viability: Ensure that your cells are healthy, with viability exceeding 90% before transfection and stimulation.[12] Stressed or unhealthy cells will not respond optimally.
-
Confirm Transfection Efficiency: If you are transiently transfecting your cells with NOD2 and reporter plasmids, low transfection efficiency is a likely culprit.
-
Check Agonist Concentration and Integrity:
-
Ensure you are using the correct concentration of your NOD2 agonist (e.g., MDP). A dose-response experiment is recommended to determine the optimal concentration.[14]
-
Verify the integrity of your agonist. Improper storage can lead to degradation.
-
-
Confirm Expression of NOD2 and Downstream Signaling Components:
-
Incubation Time: Optimize the stimulation time. The peak response can vary depending on the cell type and agonist concentration. A time-course experiment (e.g., 5, 7, 10, 24 hours) can help determine the optimal endpoint.[9]
Problem 2: High Background Signal
Q: My unstimulated control wells show a high signal, leading to a poor signal-to-noise ratio. What can I do?
A: High background can obscure the specific signal from NOD2 activation. Consider the following:
-
Cell Confluency: Overly confluent cells can sometimes lead to non-specific activation of signaling pathways. Ensure you are seeding your cells at an appropriate density.[13]
-
Contamination: Mycoplasma or bacterial contamination can activate innate immune pathways, leading to high background NF-κB activation. Regularly test your cell cultures for contamination.[12]
-
Constitutive Activity from Overexpression: Very high levels of NOD2 overexpression can sometimes lead to ligand-independent auto-activation.[7] If you are transiently transfecting, you may need to reduce the amount of NOD2 expression plasmid used.
-
Serum Components: Components in fetal bovine serum (FBS) can sometimes stimulate cells. Try reducing the serum concentration during the stimulation phase or using a different batch of FBS.
-
Reporter Plasmid Issues: Some reporter plasmids may have "leaky" promoters. Ensure you are using a well-validated NF-κB reporter.
Problem 3: Inconsistent Results or High Variability Between Replicates
Q: I am seeing significant variability between my technical or biological replicates. How can I improve the consistency of my assay?
-
Inconsistent Cell Seeding: Ensure that you are seeding the same number of cells in each well. Inaccurate cell counting or uneven cell distribution in the plate can lead to variability.
-
Pipetting Errors: Be meticulous with your pipetting, especially when adding small volumes of agonists or transfection reagents.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell health and assay performance. To mitigate this, avoid using the outermost wells or ensure proper humidification in your incubator.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and functional changes in cell lines.
-
Incomplete Lysis (for Luciferase Assays): If performing a luciferase assay that requires cell lysis, ensure that the lysis is complete in all wells to release the enzyme.
Experimental Protocols
General Protocol for a Luciferase-Based NOD2 Activation Assay
This protocol provides a general framework. Optimization of cell number, plasmid concentrations, and incubation times is recommended.
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 3 x 10^4 cells per well in 50 µL of DMEM with 10% FBS.[9]
-
Transfection (for transient assays):
-
Prepare a plasmid mixture per well containing: 13 ng of an NF-κB luciferase reporter plasmid, 8.6 ng of a constitutively expressed β-galactosidase plasmid (for normalization), and 0.05 ng of a NOD2 expression plasmid, brought to a total of 51 ng with a backbone plasmid (e.g., pcDNA).[9]
-
Incubate the plasmid mixture with a suitable transfection reagent (e.g., XtremeGene9) in serum-free medium (e.g., OptiMEM) for 20 minutes at room temperature.[9]
-
Add the transfection complex to the cells.
-
-
Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentration of the NOD2 agonist (e.g., MDP). Include an unstimulated control.
-
Incubation: Incubate the cells for an optimized duration (e.g., 6-24 hours).
-
Cell Lysis and Reporter Assay:
-
Wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Measure β-galactosidase activity for normalization of transfection efficiency.
-
Data Presentation
Table 1: Example Dose-Response Data for a NOD2 Agonist
| MDP Concentration (nM) | Normalized Luciferase Activity (RLU) | Fold Induction (over unstimulated) |
| 0 (Unstimulated) | 1500 | 1.0 |
| 1.25 | 4500 | 3.0 |
| 10 | 18000 | 12.0 |
| 50 | 45000 | 30.0 |
| 100 | 52500 | 35.0 |
Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the experimental conditions. A robust NF-κB activity increase can be detected with MDP concentrations as low as 1.25 nM in some systems.[9]
Visualizations
Caption: Simplified NOD2 signaling pathway.
Caption: General workflow for a transient NOD2 reporter assay.
Caption: Troubleshooting decision guide for NOD2 assays.
References
- 1. NOD2 - inflammatory signaling and NFkB activation | Antibody News: Novus Biologicals [novusbio.com]
- 2. What are NOD2 agonists and how do they work? [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
- 11. biocompare.com [biocompare.com]
- 12. wearecellix.com [wearecellix.com]
- 13. yeasenbio.com [yeasenbio.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Alanyl-D-isoglutamine Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the shelf life, stability, and handling of Alanyl-D-isoglutamine aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A: Lyophilized this compound is stable for an extended period when stored under appropriate conditions. For long-term storage, it is recommended to keep the lyophilized powder in a tightly sealed container at -20°C or colder, protected from light and moisture.[1][2][3] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can reduce the long-term stability of the peptide.[2]
Q2: How should I reconstitute lyophilized this compound?
A: To reconstitute lyophilized this compound, use a sterile buffer. For optimal stability, a buffer with a pH between 5.0 and 6.0 is recommended.[2][4] Briefly centrifuge the vial to ensure all the powder is at the bottom. Then, add the desired volume of sterile buffer to achieve your target concentration. Gently vortex or swirl to dissolve the peptide completely.
Q3: What is the expected shelf life of this compound in an aqueous solution?
A: The shelf life of this compound in solution is limited due to the presence of the isoglutamine (B555469) residue, which is prone to degradation.[2] The stability is highly dependent on the storage temperature and pH of the solution. For a closely related dipeptide, L-alanyl-L-glutamine, the estimated shelf life (t90, time to 90% potency) in a pH 6.0 solution is 5.3 years at 25°C and 7.1 months at 40°C.[4] It is best practice to prepare fresh solutions for immediate use. For short-term storage, keep the solution at 4°C for no longer than a few days. For longer-term storage, it is highly recommended to aliquot the solution into single-use volumes and store them at -20°C or colder for up to a month.[1][5]
Q4: What factors can affect the stability of this compound aqueous solutions?
A: The primary factors affecting the stability of this compound in aqueous solutions are:
-
pH: The stability of dipeptides containing glutamine is pH-dependent. Maximum stability for L-alanyl-L-glutamine is observed at approximately pH 6.0.[4]
-
Temperature: Higher temperatures accelerate the degradation process.[4][5] Storing solutions at lower temperatures (4°C, -20°C, or -80°C) significantly slows down degradation.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to peptide degradation and should be avoided.[2] It is recommended to store the solution in single-use aliquots.
Q5: What are the primary degradation pathways for this compound in solution?
A: Based on studies of similar dipeptides, the two main degradation routes for this compound in an aqueous solution are the cleavage of the peptide bond between alanine (B10760859) and isoglutamine and the deamination of the isoglutamine amide group.[4]
Data on Shelf Life and Stability
The following tables summarize the stability data for L-alanyl-L-glutamine, a closely related dipeptide, which can be used as a reference for this compound.
Table 1: Predicted Shelf Life (t90) of L-alanyl-L-glutamine in Aqueous Solution at pH 6.0
| Temperature | Predicted Shelf Life (90% remaining) |
| 25°C | 5.3 years |
| 40°C | 7.1 months |
| [Data sourced from a study on the degradation kinetics of L-alanyl-L-glutamine.][4] |
Table 2: Recommended Storage Conditions for Peptides in Aqueous Solution
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature (22-24°C) | Hours | Not recommended for long-term storage due to significant degradation. |
| 4°C | Up to 14 days | Slow degradation occurs. Suitable for short-term storage.[5] |
| -20°C | Up to 1 month | Minimal degradation. Avoid multiple freeze-thaw cycles.[1][5] |
| -80°C | Up to 6 months | Undetectable degradation, suitable for longer-term storage.[5] |
Experimental Protocols
Protocol for Reconstitution and Storage of Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents the condensation of moisture, which can compromise the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom of the tube.
-
Reconstitution: Prepare a sterile buffer solution with a pH between 5.0 and 6.0 (e.g., a phosphate (B84403) buffer). Using a sterile syringe or pipette, add the calculated volume of the buffer to the vial to achieve the desired final concentration.
-
Dissolution: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking, which can cause foaming and potential denaturation.
-
Aliquoting: For long-term storage, it is crucial to aliquot the reconstituted solution into smaller, single-use volumes. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage:
-
For immediate use or short-term storage (up to a few days), store the solution at 4°C.
-
For longer-term storage (up to a month), store the aliquots at -20°C. For storage beyond a month, -80°C is recommended.
-
Visualizations
Caption: Workflow for Reconstitution and Storage of Lyophilized this compound.
Caption: Primary Degradation Pathways of this compound in Aqueous Solution.
References
- 1. jpt.com [jpt.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chondrex.com [chondrex.com]
- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Muramyl Dipeptide (MDP) and the Effects of Heat Inactivation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the impact of heat inactivation on Muramyl Dipeptide (MDP) activity, offering troubleshooting advice and detailed experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is Muramyl Dipeptide (MDP) and how does it work?
A1: Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria. It is a potent activator of the innate immune system. MDP is recognized by the intracellular receptor Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). Upon binding MDP, NOD2 activates the NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α.
Q2: Can I heat-inactivate my solutions containing MDP?
A2: Yes, but with caution. Heat inactivation can lead to the degradation of MDP, primarily through the hydrolysis of its dipeptide side chain. The rate of degradation is dependent on temperature, duration of heating, and the pH of the solution.[1] Anecdotal evidence suggests that heating at 65°C for 30 minutes can inactivate enzymes like alkaline phosphatases while retaining a significant portion of MDP's biological activity, although some loss of potency may occur. One study also indicated that treatment at 95°C for 6 minutes did not abolish NOD2-activating ability. However, higher temperatures and longer durations will result in greater degradation and loss of activity.
Q3: What is the optimal pH for MDP stability during storage and handling?
A3: MDP exhibits maximum stability in aqueous solutions with a pH between 4.0 and 4.5.[1] In this pH range, the shelf life (t90) of an MDP analog was shown to be greater than 2 years in aqueous solution.[1] Degradation increases in more acidic or alkaline conditions.
Q4: How should I store my MDP stock solutions?
A4: For long-term storage, it is recommended to store MDP as a solid at -20°C, where it can be stable for at least four years. Once reconstituted in a solvent such as sterile water, it is best to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of MDP activity after heat inactivation | Excessive heat or prolonged heating duration. | Optimize your heat inactivation protocol. Use the lowest effective temperature and shortest duration necessary for your application (e.g., 65°C for 30 minutes as a starting point). Whenever possible, test a range of temperatures and durations to find the optimal balance between your primary goal (e.g., enzyme inactivation) and preserving MDP activity. |
| Incorrect pH of the solution. | Ensure the pH of your MDP solution is between 4.0 and 4.5 for maximum stability during heating and storage.[1] | |
| Inconsistent results in cell-based assays | MDP degradation during the experiment. | Prepare fresh dilutions of MDP from a frozen stock for each experiment. Avoid storing diluted MDP solutions for extended periods at room temperature or 4°C. |
| Contamination of MDP stock. | Filter-sterilize your reconstituted MDP solution using a 0.22 µm filter before preparing aliquots. | |
| Cell line responsiveness. | Regularly check the responsiveness of your cell line (e.g., HEK293-hNOD2, THP-1) to a known positive control. Passage number and cell health can affect assay performance. | |
| High background in cytokine assays | Endotoxin (B1171834) contamination. | Use endotoxin-free water and reagents for all experiments. Test your MDP stock for endotoxin contamination. |
| Non-specific activation. | Ensure that the observed effect is specific to NOD2 activation by using appropriate controls, such as a non-active MDP analog or a NOD2-deficient cell line. |
Quantitative Data on Heat Inactivation Effects on MDP Activity
While specific quantitative data on the percentage of MDP activity loss at various temperatures and durations is limited in publicly available literature, the degradation of muramyldipeptides in aqueous solution is known to follow the Arrhenius equation, indicating a direct relationship between temperature and the rate of degradation.[1] The primary mechanism of degradation is the hydrolysis of the dipeptide side chain.[1]
Based on available information, the following table provides a qualitative and semi-quantitative guide:
| Temperature | Duration | Expected Impact on MDP Activity | Notes |
| 56°C | 30 min | Minimal to low degradation. | Standard temperature for serum inactivation. Likely to have a minor impact on MDP activity. |
| 65°C | 30 min | Low to moderate degradation. | Reported to inactivate some enzymes while maintaining MDP responsiveness, though with some loss of potency. |
| 70°C | 15 min | Moderate degradation. | Increased temperature will accelerate hydrolysis compared to 56°C and 65°C. |
| 95°C | 5-10 min | Moderate to high degradation. | One study suggests that a 6-minute treatment at 95°C did not eliminate NOD2-activating capacity. Shorter durations are crucial at this temperature. |
| 121°C (Autoclave) | 15-20 min | High to complete degradation. | Autoclaving is expected to cause significant hydrolysis and loss of biological activity. This method is not recommended if MDP activity is to be preserved. |
Note: This table is a guideline. The actual loss of activity will depend on the specific experimental conditions, including the pH of the solution and the presence of other molecules. It is strongly recommended to perform a pilot study to determine the effect of your chosen heat inactivation protocol on MDP activity in your specific assay.
Experimental Protocols
Protocol 1: Heat Inactivation of MDP Solution
This protocol provides a general method for heat-inactivating a solution containing MDP while aiming to minimize its degradation.
Materials:
-
MDP solution in a buffer of known pH (ideally pH 4.0-4.5)
-
Calibrated water bath
-
Sterile, sealed tubes
-
Ice bath
Procedure:
-
Prepare your MDP solution at the desired concentration in a sterile, sealed tube.
-
Pre-heat the water bath to the desired temperature (e.g., 65°C).
-
Place the tube containing the MDP solution in the water bath.
-
Incubate for the desired duration (e.g., 30 minutes).
-
Immediately after incubation, transfer the tube to an ice bath to rapidly cool the solution and stop any further degradation.
-
Store the heat-inactivated MDP solution at -20°C in single-use aliquots.
Protocol 2: Assessing MDP Activity using a Cytokine Production Assay (IL-6 ELISA)
This protocol describes how to measure the bioactivity of your heat-inactivated MDP by quantifying the production of Interleukin-6 (IL-6) from a responsive cell line (e.g., THP-1).
Materials:
-
THP-1 cells (or another suitable monocytic cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PMA (Phorbol 12-myristate 13-acetate) for cell differentiation
-
Untreated MDP (positive control)
-
Heat-inactivated MDP (test sample)
-
Vehicle control (the buffer your MDP is dissolved in)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 100 ng/mL to differentiate the cells into macrophage-like cells.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After differentiation, gently wash the cells twice with warm PBS.
-
-
Cell Stimulation:
-
Prepare serial dilutions of your untreated MDP (positive control) and heat-inactivated MDP (test sample) in fresh, serum-free RPMI-1640 medium. A typical concentration range to test is 0.1 to 10 µg/mL.
-
Add 100 µL of the MDP dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants.
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-6 standards provided in the ELISA kit.
-
Calculate the concentration of IL-6 in each of your samples.
-
Compare the IL-6 production induced by the heat-inactivated MDP to that of the untreated MDP to determine the percentage of remaining activity.
-
Protocol 3: Assessing MDP Activity using an NF-κB Luciferase Reporter Assay
This protocol outlines the use of a reporter cell line to quantify MDP-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing human NOD2 and an NF-κB luciferase reporter construct
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Untreated MDP (positive control)
-
Heat-inactivated MDP (test sample)
-
Vehicle control
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HEK293-hNOD2-NF-κB-luciferase reporter cells in a white, opaque 96-well plate at a density of 5 x 10^4 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare serial dilutions of your untreated MDP (positive control) and heat-inactivated MDP (test sample) in fresh DMEM.
-
Carefully remove the old medium from the cells and replace it with 100 µL of the MDP dilutions or vehicle control.
-
Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Allow the plate and the luciferase assay reagent to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (typically 50-100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background luminescence (vehicle control) from all readings.
-
Express the activity of the heat-inactivated MDP as a percentage of the activity of the untreated MDP.
-
Visualizations
Caption: The NOD2 signaling pathway is initiated by intracellular recognition of MDP.
Caption: Experimental workflow for assessing the effect of heat inactivation on MDP activity.
Caption: A logical workflow for troubleshooting inconsistent MDP activity in experiments.
References
Validation & Comparative
Validating NOD2 Activation by Muramyl Dipeptide: A Comparative Guide
Introduction
Nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a crucial intracellular pattern recognition receptor (PRR) involved in the innate immune system.[1][2] It recognizes muramyl dipeptide (MDP), a conserved structural component of peptidoglycan from both Gram-positive and Gram-negative bacteria.[3][4][5] Upon binding MDP, NOD2 triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and antimicrobial peptides.[1][6][7]
Given the association of NOD2 mutations with inflammatory conditions like Crohn's disease and Blau syndrome, validating its activation is critical for basic research and the development of novel therapeutics.[8][9][10] This guide provides an objective comparison of common experimental methods used to validate NOD2 activation by MDP, complete with supporting data, detailed protocols, and pathway visualizations.
NOD2 Signaling Pathway
The canonical signaling pathway initiated by MDP recognition involves a series of protein-protein interactions and post-translational modifications. MDP binding to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to its oligomerization.[11][12] This recruits the serine/threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[11][13] RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit downstream complexes, including TAK1 and IKK.[6][14] This cascade results in the activation of both the NF-κB and MAPK (p38, JNK) pathways, leading to the transcription of target genes.[1][12][15]
Comparison of Validation Methods
Several methods can be employed to quantify NOD2 activation, ranging from reporter gene assays to the measurement of downstream functional outputs. The choice of method depends on the specific research question, required throughput, and available resources.
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| NF-κB/SEAP Reporter Assay | Co-transfection of cells (e.g., HEK293T) with a NOD2 expression vector and a reporter plasmid where luciferase or Secreted Embryonic Alkaline Phosphatase (SEAP) is under the control of an NF-κB promoter.[15][16][17] | High-throughput, quantitative, highly sensitive, and quick.[15][17] | Relies on overexpression in non-physiological cell lines; may not reflect the full complexity of native cellular responses.[16] | Luminescence or colorimetric change (OD). |
| Cytokine/Chemokine Secretion Assay (ELISA, Multiplex) | Measurement of secreted pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-6) from immune cells (e.g., THP-1 macrophages, PBMCs) following MDP stimulation.[18][19] | Measures a key physiological and functional outcome; can be performed in primary cells. | Lower throughput than reporter assays; can be influenced by other signaling pathways. | Cytokine concentration (pg/mL or ng/mL). |
| Western Blot for Signaling Proteins | Detection of phosphorylation of key downstream kinases (p-p38, p-JNK) or degradation of the NF-κB inhibitor, IκBα, in cell lysates after MDP treatment.[19][20] | Provides direct evidence of pathway activation; allows for time-course analysis of signaling events. | Low throughput, semi-quantitative, requires specific antibodies. | Band intensity corresponding to protein level/phosphorylation status. |
| Direct Binding Assay (e.g., SPR) | Surface Plasmon Resonance (SPR) measures the direct, real-time interaction between purified NOD2 protein (or its LRR domain) and MDP.[8][21] | Provides biochemical proof of a direct interaction and allows for affinity (KD) determination.[8][21] | Technically demanding, requires purified protein, does not measure cellular response. | Binding affinity (KD). |
| Co-immunoprecipitation (Co-IP) | Demonstrates the interaction between NOD2 and its downstream effector, RIPK2, upon MDP stimulation. | Confirms a key protein-protein interaction in the signaling complex within a cellular context. | Can be technically challenging; may not be suitable for high-throughput screening. | Detection of RIPK2 in a NOD2 immunoprecipitate via Western Blot. |
Quantitative Data Summary
The effective concentration of MDP required to activate NOD2 can vary depending on the cell type and the assay used. Synthetic MDP analogues have also been developed with varying potencies.
| Cell Line | Assay Type | Ligand | Concentration Range | Result | Reference |
| HEK293T | NF-κB Luciferase Reporter | MDP (L,D isomer) | 1 - 1000 ng/mL | Dose-dependent increase in luciferase activity. | [22] |
| HEK-Blue™ hNOD2 | SEAP Reporter | MDP | 0.1 - 10 µg/mL | Dose-dependent increase in SEAP activity; peak at ~8 µg/mL. | [23] |
| HEK-Blue™ hNOD2 | SEAP Reporter | MurNAc-GE | ~1 - 1000 ng/mL | Similar potency to canonical MDP. | [24] |
| Human Monocytes | Cytokine Production (IL-32) | M. leprae MDP | 0.01 - 1 µg/mL | Dose-dependent increase in IL-32. | [25] |
| Murine Macrophages | Cytokine Production (KC, IL-6) | MDP(D-Glu2)-OCH3 | 1 ng/mL | ~5-fold more NF-κB activation than MDP. | [22] |
Experimental Protocols
NF-κB Luciferase Reporter Assay in HEK293T Cells
This is a widely used method to screen for NOD2 activation.[16][22]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Expression plasmids: pCMV-hNOD2, pNF-κB-Luc (reporter), pRL-TK (transfection control)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Muramyl dipeptide (MDP) stock solution (e.g., 1 mg/mL in sterile water)
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells in each well with 30 ng of NOD2 expression plasmid, 75 ng of NF-κB luciferase reporter plasmid, and 5 ng of a control plasmid (e.g., Renilla luciferase).[22]
-
Incubation: Incubate for 18-24 hours to allow for protein expression.
-
Stimulation: Replace the medium with fresh medium containing various concentrations of MDP (e.g., 1 ng/mL to 10 µg/mL).[4] Include an unstimulated control (vehicle only).
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Express results as "fold activation" relative to the unstimulated control.
IL-8 Secretion Assay in THP-1 Cells
This protocol measures a key functional downstream effector of NOD2 activation in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Muramyl dipeptide (MDP)
-
Human IL-8 ELISA kit
Protocol:
-
Differentiation: Seed THP-1 cells in a 24-well plate at 5 x 10⁵ cells/well. Differentiate into macrophage-like cells by treating with PMA (25-50 ng/mL) for 24-48 hours.
-
Resting: Wash the cells with PBS and replace the medium with fresh, PMA-free medium. Allow cells to rest for 24 hours.
-
Stimulation: Treat the differentiated THP-1 cells with MDP at desired concentrations (e.g., 10 ng/mL to 10 µg/mL).[4] Include an unstimulated control.
-
Incubation: Incubate for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.
-
ELISA: Measure the concentration of IL-8 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of IL-8 (in pg/mL) for each condition.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating NOD2 activation using a cell-based assay.
Alternative Ligands
While MDP is the canonical ligand for NOD2, research has explored various synthetic analogues to enhance potency or modulate the immune response. Some alternatives include:
-
MDP(D-Glu2)-OCH3: A derivative with a methyl group addition that shows enhanced NOD2-activating capacity.[9][22]
-
Murabutide: An MDP analogue with similar adjuvant activity but reduced pyrogenic properties.[18]
-
L18-MDP: A lipophilic form of MDP often used to improve cell permeability.[20]
-
Inactive Stereoisomers: MDP-(L,L) or MDP-(D,D) are crucial negative controls as NOD2 recognition is stereospecific to the L-D isomer.[4][24]
References
- 1. researchgate.net [researchgate.net]
- 2. MDP-NOD2 stimulation induces HNP-1 secretion which contributes to NOD2 anti-bacterial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. Regulatory regions and critical residues of NOD2 involved in muramyl dipeptide recognition | The EMBO Journal [link.springer.com]
- 6. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 7. What are NOD2 antagonists and how do they work? [synapse.patsnap.com]
- 8. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a synthetic muramyl peptide derivative with enhanced Nod2 stimulatory capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System [mdpi.com]
- 13. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NOD2 pathway activation by MDP or Mycobacterium tuberculosis infection involves the stable polyubiquitination of Rip2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 19. Distinct Roles for Nod2 Protein and Autocrine Interleukin-1β in Muramyl Dipeptide-induced Mitogen-activated Protein Kinase Activation and Cytokine Secretion in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Muramyl Dipeptide Administration Delays Alzheimer’s Disease Physiopathology via NOD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 25. Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alanyl-D-isoglutamine and Other NOD Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Alanyl-D-isoglutamine (Muramyl Dipeptide or MDP), a foundational NOD2 agonist, with other synthetic and natural NOD agonists. The comparison is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to aid in the selection of appropriate immunomodulators for research and therapeutic development.
Introduction to NOD-Like Receptors and Their Agonists
Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a crucial class of intracellular pattern recognition receptors (PRRs) that play a vital role in the innate immune system.[1] They detect specific pathogen-associated molecular patterns (PAMPs) derived from bacteria, leading to the activation of inflammatory and antimicrobial responses.[1][2] The two most well-characterized members of this family are NOD1 and NOD2.
-
NOD1 primarily recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a motif commonly found in the peptidoglycan of Gram-negative bacteria.[3][4]
-
NOD2 acts as a general sensor for peptidoglycan by recognizing muramyl dipeptide (MDP), the minimal bioactive motif common to nearly all Gram-positive and Gram-negative bacteria.[2][5]
This compound, or MDP, was identified in 1974 as the minimal component of Freund's complete adjuvant responsible for its powerful immunomodulatory effects.[6] While a potent activator of NOD2, the clinical application of MDP in humans has been hampered by its pyrogenic (fever-inducing) properties.[6][7] This has driven the development of a wide array of MDP analogs and other NOD agonists designed to retain or enhance immunostimulatory and adjuvant activities while minimizing undesirable side effects.
This guide will compare MDP to several key classes of NOD agonists, including non-pyrogenic analogs like Murabutide, lipophilic derivatives such as Mifamurtide (MTP-PE), and structurally distinct desmuramylpeptides.
Mechanism of Action: The NOD2 Signaling Pathway
Both MDP and its derivatives exert their effects by binding to the leucine-rich repeat (LRR) domain of the NOD2 protein located in the cell's cytosol.[2][8] This binding event is highly stereospecific and initiates a conformational change in the NOD2 protein. This change allows for ATP binding and self-oligomerization, leading to the formation of a signaling complex known as the "nodosome."[3][8]
The assembled nodosome recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2) through homophilic CARD-CARD interactions.[3][8] RIPK2 is then activated and undergoes ubiquitination, which serves as a scaffold to recruit other signaling molecules, including the TAK1 complex. This cascade ultimately leads to the activation of two major downstream pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Activation of the IKK complex results in the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of a wide range of pro-inflammatory genes, including cytokines (TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides.[3][9]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The signaling cascade also activates MAPKs, which contribute to the inflammatory response.[2][8]
Furthermore, NOD2 activation has been linked to other critical cellular processes, including the induction of autophagy through its interaction with ATG16L1.[2][8]
NOD2 Signaling Pathway for MDP and its derivatives.
Comparative Analysis of NOD Agonists
The following table summarizes the key characteristics of this compound (MDP) and several other prominent NOD agonists.
| Agonist | Receptor Target | Key Structural Features | Potency (EC50) | Key Biological Activities & Properties |
| This compound (MDP) | NOD2 | N-acetylmuramic acid + L-Ala-D-isoGln dipeptide | ~99 nM (in HEK-Blue NOD2 cells)[10][11] | Potent immune stimulant, vaccine adjuvant.[6] High pyrogenicity limits clinical use.[6][7] |
| Murabutide | NOD2 | MDP analog: D-isoglutamine is replaced with D-glutamine-n-butyl ester. | Less potent than MDP. | Retains adjuvant properties of MDP but is non-pyrogenic.[12][13][14] Investigated in clinical trials.[15] |
| Mifamurtide (MTP-PE) | NOD2 | Lipophilic derivative: Muramyl tripeptide linked to a phosphatidylethanolamine (B1630911) lipid tail. | Not specified. | Approved for osteosarcoma treatment.[12] Enhanced cellular uptake and potent activation of monocytes/macrophages.[16] |
| Desmuramylpeptides (e.g., SG29, Compound 40) | NOD2 | Lack the N-acetylmuramic acid (MurNAc) sugar moiety. Often feature hydrophobic groups to replace MurNAc. | Varies widely. Compound 40 shows EC50 of 4.5 nM.[16][17] | Potent NOD2 activation. Can be designed to have low pyrogenicity and strong adjuvant activity.[18][19] |
| FK-565 | NOD1 | Synthetic heptanoyl tripeptide: Heptanoyl-γ-D-Glu-(L)-meso-DAP-(D)-Ala. | Not specified. | Potent activator of NOD1. Enhances host resistance to microbial infections and has anti-tumor properties.[20][21] |
| iE-DAP | NOD1 | γ-D-glutamyl-meso-diaminopimelic acid. The minimal essential motif for NOD1 activation. | Not specified. | Canonical NOD1 agonist used in research. Primarily found in Gram-negative bacteria.[3][4] |
Detailed Comparison
This compound (MDP): The Gold Standard MDP is the archetypal NOD2 agonist, demonstrating robust activation of NF-κB and subsequent cytokine production.[5] Its potent adjuvanticity has been well-documented, enhancing both humoral and cellular immune responses.[6] However, its strong pro-inflammatory nature, particularly the induction of pyrogenic cytokines like IL-1β, has prevented its widespread use as a vaccine adjuvant in humans.[6]
Murabutide: The Non-Pyrogenic Alternative Murabutide was specifically designed to separate the adjuvant activity of MDP from its pyrogenicity.[12][14] The modification of the D-isoglutamine to a D-glutamine-n-butyl ester results in a molecule that still activates NOD2 but does not induce a significant fever response, even at high doses.[12][13] It has been evaluated in multiple human clinical trials as a vaccine adjuvant and antiviral therapeutic.[12][15] This makes it a highly attractive candidate for applications where a strong but safe immune potentiation is required.
Lipophilic Derivatives: Enhancing Cellular Interaction Lipophilic derivatives, such as Mifamurtide (MTP-PE), were developed to improve the pharmacokinetic properties of muramyl peptides.[18] The addition of a lipid tail facilitates incorporation into liposomes and enhances cellular uptake by phagocytic cells.[18][22] Mifamurtide is a powerful activator of monocytes and macrophages and is clinically approved for the treatment of osteosarcoma, demonstrating the therapeutic potential of targeting NOD2 in oncology.[12]
Desmuramylpeptides: Potency Through Simplification The discovery that the MurNAc sugar is not strictly required for NOD2 agonism led to the development of desmuramylpeptides.[12] These compounds replace the sugar with various, often hydrophobic, chemical groups. This class is highly versatile, with structure-activity relationship (SAR) studies leading to the discovery of agonists with single-digit nanomolar potency, significantly more potent than MDP itself.[16][17] These molecules offer the potential to fine-tune the immune response and develop highly effective adjuvants with favorable safety profiles.[18][19]
NOD1 Agonists: A Different Target While MDP targets NOD2, other compounds like FK-565 and iE-DAP activate the related receptor, NOD1.[3][6] NOD1 activation also leads to NF-κB and MAPK signaling but can elicit distinct immune outcomes. For instance, NOD1 stimulation can drive a Th2-biased adaptive immune response, whereas combining NOD1 and TLR agonists can promote Th1 and Th17 profiles.[6] FK-565 has shown promise in enhancing host resistance to infections and in cancer therapy.[20][23] The choice between a NOD1 or NOD2 agonist depends on the specific type of immune response desired.
Experimental Data and Protocols
The evaluation and comparison of NOD agonists rely on a set of standardized in vitro and in vivo assays.
Quantitative Data: Potency of NOD2 Agonists
The potency of NOD agonists is typically determined by measuring their ability to activate the NF-κB signaling pathway in a dose-dependent manner. The half-maximal effective concentration (EC50) is a key metric for comparison.
| Agonist | Cell Line | Readout | EC50 Value (nM) | Reference |
| MDP | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 99 | [10][11] |
| Desmuramylpeptide 1 | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 89 | [16][17] |
| Desmuramylpeptide 2 | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 45 | [16][17] |
| Desmuramylpeptide 27 | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 47 | [16][17] |
| Desmuramylpeptide 40 (Prodrug) | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 4.5 | [16][17] |
| Conjugate 2 (MDP-based) | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 99 | [10][11] |
| Conjugate 3 (NOD2/TLR7) | HEK-Blue™ NOD2 | NF-κB (SEAP Reporter) | 114 | [10][11] |
Data show that synthetic modifications, particularly in the desmuramylpeptide class, can yield compounds with significantly higher potency than the parent MDP molecule.
Experimental Protocols
1. HEK-Blue™ NOD Reporter Assay (In Vitro Potency)
This is a widely used method for screening and quantifying the activity of NOD1 and NOD2 agonists.
-
Principle: HEK-293 cells are engineered to stably express human NOD1 or NOD2. They also contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the NOD receptor by an agonist triggers the NF-κB pathway, leading to the production and secretion of SEAP into the cell culture supernatant. The amount of SEAP is proportional to the strength of NOD activation and can be easily quantified using a colorimetric substrate.[24][25]
-
Methodology:
-
Cell Seeding: HEK-Blue™ NOD2 cells are seeded into a 96-well plate in a specialized detection medium that contains the SEAP substrate.[24]
-
Stimulation: Test compounds (agonists) are added to the wells at various concentrations. MDP is typically used as a positive control, and a vehicle (e.g., 0.1% DMSO) is used as a negative control.[26]
-
Incubation: The plate is incubated for 18-24 hours at 37°C and 5% CO2.[24][26]
-
Measurement: During incubation, SEAP expression leads to a color change in the medium. The absorbance is read at 620-650 nm using a spectrophotometer.[24]
-
Analysis: A dose-response curve is generated, and the EC50 value is calculated to determine the potency of the agonist.
-
Workflow for determining NOD2 agonist potency.
2. Cytokine Production Assay in Primary Immune Cells (In Vitro Efficacy)
This assay measures the functional consequence of NOD activation in relevant immune cells.
-
Principle: Primary cells like human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow-derived macrophages (BMDMs) are stimulated with NOD agonists. The production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is then quantified to assess the agonist's immunostimulatory capacity.[16][27]
-
Methodology:
-
Cell Isolation: Isolate PBMCs from healthy donor blood or prepare BMDMs from mouse bone marrow.[27][28]
-
Cell Culture: Plate the cells at a defined density. For some protocols, cells like BMDMs may be primed with IFN-γ for 16 hours to enhance their responsiveness.[27][28]
-
Stimulation: Add the NOD agonist at a fixed concentration (e.g., 1 µM or 100 µM) to the cell cultures.[27][29]
-
Incubation: Incubate for a set period, typically 18-24 hours.[27]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure cytokine concentrations in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., LEGENDPlex™).[25][27]
-
3. In Vivo Adjuvanticity Assay
This assay evaluates the ability of a NOD agonist to enhance the immune response to a co-administered antigen in an animal model.
-
Principle: Mice are immunized with a model antigen (e.g., ovalbumin, OVA) either alone or formulated with the NOD agonist (the adjuvant). The subsequent antigen-specific antibody response is measured as an indicator of adjuvant activity.[10]
-
Methodology:
-
Animal Groups: Divide mice into groups (e.g., 5 mice per group): Antigen only (control), Antigen + Adjuvant.[10]
-
Immunization: Immunize mice (e.g., subcutaneously) on specified days (e.g., day 0, 21, and 42) with the antigen/adjuvant formulation.[10]
-
Blood Collection: Collect blood samples (e.g., 7 days after the final immunization).
-
Antibody Titer Measurement: Isolate serum and measure the levels of antigen-specific antibodies (e.g., total IgG, IgG1, and IgG2a) using ELISA. An increase in antibody titers in the adjuvant group compared to the control group indicates adjuvant activity. The ratio of IgG2a to IgG1 can indicate the type of T-helper cell response (Th1 vs. Th2).[10]
-
Conclusion
This compound (MDP) remains a cornerstone for understanding NOD2 biology, serving as a benchmark against which new agonists are measured. However, its inherent pyrogenicity has driven significant innovation in the field. The development of analogs has yielded a diverse toolkit of immunomodulators with tailored properties:
-
Murabutide offers a clinically tested, non-pyrogenic alternative for safe immune potentiation.[12][15]
-
Lipophilic derivatives like Mifamurtide demonstrate the power of enhancing cellular delivery for therapeutic applications, particularly in oncology.[12]
-
Desmuramylpeptides represent the cutting edge of rational design, achieving potencies that far exceed MDP and offering a platform for creating highly specific and effective vaccine adjuvants.[16][17]
-
NOD1 agonists such as FK-565 provide an alternative pathway for immune modulation, with distinct downstream effects compared to NOD2 agonists.[6]
For researchers and drug developers, the choice of a NOD agonist is no longer limited to MDP. The selection should be guided by the desired therapeutic outcome, whether it be broad inflammatory activation, a specific T-cell biased adjuvant effect, or direct cellular therapy, with a growing number of potent and safer alternatives now available.
References
- 1. mdpi.com [mdpi.com]
- 2. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Nod-like receptors NOD1 and NOD2: A Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unleashing the potential of NOD- and Toll-like agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Covalently Conjugated NOD2/TLR7 Agonists Are Potent and Versatile Immune Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. invivogen.com [invivogen.com]
- 15. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Immunomodulatory and therapeutic properties of FK-565 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Immunoactive peptides, FK-156 and FK-565. I. Enhancement of host resistance to microbial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunoactive peptides, FK-156 and FK-565. II. Restoration of host resistance to microbial infection in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DSpace [repository.escholarship.umassmed.edu]
- 29. Frontiers | NOD2 activation enhances macrophage Fcγ receptor function and may increase the efficacy of antibody therapy [frontiersin.org]
Muramyl Dipeptide vs. Freund's Adjuvant: A Comparative Guide for Researchers
For researchers and professionals in drug and vaccine development, the choice of adjuvant is a critical factor in eliciting a robust and targeted immune response. This guide provides a detailed comparison of the efficacy of Muramyl Dipeptide (MDP), a synthetic immunostimulant, and Freund's Adjuvant, a powerful and widely used adjuvant in preclinical research. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the practical considerations for their use.
At a Glance: MDP vs. Freund's Adjuvant
| Feature | Muramyl Dipeptide (MDP) | Freund's Complete Adjuvant (FCA) | Freund's Incomplete Adjuvant (FIA) |
| Composition | Synthetic N-acetylmuramyl-L-alanyl-D-isoglutamine | Water-in-oil emulsion with heat-killed Mycobacterium tuberculosis | Water-in-oil emulsion |
| Mechanism of Action | Binds to intracellular NOD2 receptor, activating NF-κB and MAPK pathways.[1][2] | Creates an antigen depot, activates TLRs (TLR2, TLR4, TLR9) and other PRRs, inducing a strong Th1-biased inflammatory response.[3][4] | Creates an antigen depot, promoting a Th2-biased humoral response.[5] |
| Efficacy | Potentiates humoral and cellular immunity; efficacy can be comparable to FCA with certain antigens and formulations (e.g., lipophilic derivatives).[6] | Considered the "gold standard" for inducing a potent, long-lasting immune response, particularly cell-mediated immunity.[7] | Induces a strong antibody response, in some cases superior to FCA for the primary response.[8] |
| Toxicity & Side Effects | Low toxicity, though some derivatives can be pyrogenic.[9] | High toxicity, causing severe inflammation, granulomas, abscesses, and pain at the injection site. Not for human use.[8][10] | Milder than FCA, but can still cause local inflammation and granulomas.[8] |
| Regulatory Status | Derivatives are used in some clinical applications. | Strictly for animal research due to toxicity.[10] | Primarily for animal research. |
Efficacy in Antibody Production: A Quantitative Look
Direct comparisons of the adjuvanticity of MDP and Freund's adjuvant have been the subject of numerous studies. The efficacy can vary depending on the antigen, the specific derivative of MDP used, and the formulation.
In a study comparing adjuvants for a Plasmodium falciparum merozoite surface protein (gp195) vaccine in rabbits, a lipophilic derivative of MDP (B30-MDP) in a liposomal formulation induced antibody titers comparable to those elicited by FCA.[6] Furthermore, the functional activity of these antibodies, measured by an in vitro parasite growth inhibition assay, was similar to that induced by FCA.[6]
Another study using bovine serum albumin (BSA) as the antigen found that for the primary antibody response, Freund's Incomplete Adjuvant (FIA) was significantly superior to Freund's Complete Adjuvant (FCA).[8][11] MDP also enhanced the primary response to BSA.[8][11] However, the nature of the antibody response differed; MDP's potentiation was primarily confined to the IgG1 subclass, whereas both FIA and FCA stimulated the production of IgG1 and IgG2.[8][11] This suggests a difference in the T-helper cell response elicited, with MDP favoring a Th2-type response for this antigen. In contrast, a separate study reported that both MDP and a related peptidoglycan monomer stimulated a Th2-biased immune response to ovalbumin, but with considerably lower activity compared to CFA, which induced a Th1-biased response.[12]
These findings highlight that while FCA is a potent inducer of a broad and strong immune response, MDP and its derivatives can be highly effective, particularly for stimulating specific antibody isotypes, and can be a less toxic alternative.
Delving into the Mechanisms: Signaling Pathways
The distinct immunological outcomes of MDP and Freund's adjuvant are rooted in their different mechanisms of action at the molecular level.
Muramyl Dipeptide (MDP): MDP is recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2] This interaction triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines and chemokines.[2][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Complete Freund's adjuvant induces experimental autoimmune myocarditis by enhancing IL‐6 production during initiation of the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic low-toxicity muramyl dipeptide and monophosphoryl lipid A replace Freund complete adjuvant in inducing growth-inhibitory antibodies to the Plasmodium falciparum major merozoite surface protein, gp195 [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The comparative selectivity of adjuvants for humoral and cell-mediated immunity. I. Effect on the antibody response to bovine serum albumin and sheep red blood cells of Freund's incomplete and complete adjuvants, alhydrogel, Corynebacterium parvum, Bordetella pertussis, muramyl dipeptide and saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 10. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 11. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Comparative study of structurally related peptidoglycan monomer and muramyl dipeptide on humoral IgG immune response to ovalbumin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Alanyl-D-Isoglutamine (Muramyl Dipeptide) and its Cross-Reactivity with Toll-Like Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological activity of alanyl-D-isoglutamine, also known as muramyl dipeptide (MDP), with a focus on its cross-reactivity and synergistic interactions with Toll-like receptors (TLRs). Experimental data, detailed protocols, and signaling pathway visualizations are presented to offer an objective resource for researchers in immunology and drug development.
Introduction
This compound (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria. It is a potent activator of the innate immune system and is primarily recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). However, emerging evidence reveals a complex interplay between MDP and the Toll-like receptor family, particularly TLR2 and TLR4. While MDP itself does not directly bind to TLRs, certain synthetic derivatives of MDP have been shown to act as direct TLR agonists. Furthermore, MDP can significantly modulate and synergize with TLR signaling pathways, leading to amplified inflammatory responses. This guide explores these interactions, providing a comparative analysis with established TLR ligands.
Data Presentation: Quantitative Comparison of Immune Responses
The following tables summarize the quantitative data from various studies, comparing the effects of MDP, its derivatives, and standard TLR ligands on dendritic cell (DC) maturation and cytokine production by macrophages.
Table 1: Dendritic Cell Maturation Markers
| Agonist | Concentration | Cell Type | Marker | % Positive Cells (or MFI) | Citation |
| Control (Medium) | - | Human Monocyte-derived DCs | CD83 | Low | [1][2] |
| Control (Medium) | - | Human Monocyte-derived DCs | CD86 | Low | [1][2] |
| LPS (TLR4 Ligand) | 100 ng/mL | Human Monocyte-derived DCs | CD83 | High | [1] |
| LPS (TLR4 Ligand) | 100 ng/mL | Human Monocyte-derived DCs | CD86 | High | [1] |
| 6-O-stearoyl-L-MDP | 10 µg/mL | Human Monocyte-derived DCs | CD83 | High | [3] |
| 6-O-stearoyl-L-MDP | 10 µg/mL | Human Monocyte-derived DCs | CD86 | High | [3] |
MFI: Mean Fluorescence Intensity
Table 2: Cytokine Production in Macrophages and Monocytic Cell Lines
| Agonist(s) | Concentration(s) | Cell Type | Cytokine | Concentration (pg/mL) | Citation |
| Control | - | Mono Mac 6 | TNF-α | < 50 | [4] |
| MDP | 100 µg/mL | Mono Mac 6 | TNF-α | ~71 | [4] |
| LPS | 10 ng/mL | Mono Mac 6 | TNF-α | ~1500 | [4] |
| MDP + LPS | 100 µg/mL + 10 ng/mL | Mono Mac 6 | TNF-α | ~3003 | [4] |
| Control | - | U937 cells | IL-8 | < 1000 | [5] |
| MDP | 10 µg/mL | U937 cells | IL-8 | ~2000 | [5] |
| LPS | 1 ng/mL | U937 cells | IL-8 | ~4000 | [5] |
| MDP + LPS | 10 µg/mL + 1 ng/mL | U937 cells | IL-8 | > 8000 (synergistic) | [5] |
| Control | - | RAW264.7 | TNF-α | Not specified | [6] |
| LPS (various) | 0.1 - 10 ng/mL | RAW264.7 | TNF-α | Dose-dependent increase | [6] |
| MDP + LPS | 10 µg/mL + (0.1 - 10 ng/mL) | RAW264.7 | TNF-α | Significantly augmented vs LPS alone | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dendritic Cell (DC) Maturation Assay
This protocol is a standard method to assess the ability of a compound to induce the maturation of DCs, a critical step in the initiation of an adaptive immune response.
a. Isolation and Culture of Human Monocyte-derived DCs (Mo-DCs):
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes (CD14+ cells) using magnetic-activated cell sorting (MACS).
-
Culture monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs (iDCs).
b. Stimulation of iDCs:
-
Plate iDCs at a density of 1 x 10^6 cells/mL in fresh culture medium.
-
Add the stimulating agents:
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
c. Analysis of Maturation Markers by Flow Cytometry:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against surface markers of DC maturation, such as anti-CD83, anti-CD86, and anti-HLA-DR, for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Macrophage Cytokine Production Assay
This protocol measures the production of pro-inflammatory cytokines by macrophages in response to stimulation.
a. Cell Culture:
-
Use a murine macrophage cell line (e.g., RAW264.7) or a human monocytic cell line (e.g., U937 or Mono Mac 6).
-
For U937 cells, differentiation into a macrophage-like phenotype can be induced by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Plate the cells at a density of 5 x 10^5 cells/mL in a 96-well plate and allow them to adhere overnight.
b. Stimulation:
-
Replace the medium with fresh medium containing the stimulants:
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
c. Cytokine Measurement by ELISA:
-
Centrifuge the plates and collect the culture supernatants.
-
Measure the concentration of cytokines such as TNF-α, IL-6, and IL-8 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
TLR-Deficient Macrophage Stimulation Assay
This experiment is crucial to determine if the observed effects of a compound are directly mediated by a specific TLR.
a. Cell Source:
-
Isolate bone marrow-derived macrophages (BMDMs) from wild-type mice and from mice genetically deficient in TLR2 and/or TLR4 (TLR2-/-, TLR4-/-, or TLR2/4-/-).
-
Alternatively, use macrophage cell lines derived from these knockout mice.
b. Stimulation and Analysis:
-
Culture and stimulate the macrophages from the different mouse strains as described in the "Macrophage Cytokine Production Assay" protocol.
-
The stimulating agent in this case would be a derivative of MDP, such as 6-O-acyl-MDP, which is hypothesized to activate TLR2/4.
-
Measure cytokine production by ELISA. A lack of response in the TLR-deficient macrophages compared to wild-type macrophages indicates that the compound's activity is dependent on that specific TLR.[3]
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and the experimental workflow.
Caption: Simplified TLR4 and NOD2 Signaling Pathways.
Caption: Experimental Workflow for Comparing Immune Responses.
Conclusion
The data presented in this guide demonstrate that while this compound (MDP) is primarily a NOD2 agonist, its derivatives can directly engage and activate TLR2 and TLR4. More significantly, MDP exhibits strong synergistic activity with TLR ligands, leading to a potentiation of pro-inflammatory cytokine production and dendritic cell maturation. This cross-talk between the NOD2 and TLR signaling pathways highlights a crucial mechanism of innate immune amplification in response to bacterial components. For researchers and drug development professionals, understanding these interactions is vital for the rational design of novel adjuvants, immunomodulators, and therapeutics targeting inflammatory diseases. The provided experimental protocols offer a framework for further investigation into the nuanced interplay between these critical innate immune receptors.
References
- 1. Molecular signatures of maturing dendritic cells: implications for testing the quality of dendritic cell therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dendritic cell maturation induced by muramyl dipeptide (MDP) derivatives: monoacylated MDP confers TLR2/TLR4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Muramyl Dipeptide Analogs: Performance and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Muramyl dipeptide (MDP) is the minimal bioactive component of bacterial peptidoglycan recognized by the intracellular pattern recognition receptor, NOD2. This recognition triggers innate immune responses, making MDP and its synthetic analogs valuable candidates for vaccine adjuvants and immunomodulators. However, drawbacks of the parent MDP molecule, such as pyrogenicity and rapid elimination, have driven the development of numerous synthetic analogs with improved therapeutic profiles.[1][2][3][4] This guide provides an objective comparison of key synthetic MDP analogs, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate compound for their specific application.
Mechanism of Action: The NOD2 Signaling Pathway
Upon entering the cell, MDP is recognized by the nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[5][6] Recent studies have indicated that for cellular activation of NOD2, MDP must first be phosphorylated by the host cytosolic enzyme N-acetylglucosamine kinase (NAGK).[7][8] This binding event initiates a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the serine/threonine kinase RIP2 (also known as RICK or CARDIAK).[5][9] This interaction, mediated by CARD-CARD homophilic domains, is a critical step in the downstream signaling cascade.[5][9]
Activated RIP2 undergoes poly-ubiquitination, which serves as a scaffold to recruit the TAK1 complex. This, in turn, leads to the activation of the IKK complex and subsequently the NF-κB transcription factor.[9] NF-κB then translocates to the nucleus to induce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[9][10] Additionally, RIP2 activation can trigger the MAPK signaling pathway.[6][9] Certain MDP analogs have also been shown to activate the NLRP3 inflammasome.[9] The stereochemistry of the dipeptide is crucial, with the natural L-D isomer being the active form for NOD2 recognition.[7][9]
Comparative Performance of Synthetic MDP Analogs
The following tables summarize the performance of several key synthetic MDP analogs compared to the parent MDP molecule. The data is compiled from various in vitro and in vivo studies.
Table 1: Comparison of NOD2 Activation and Pyrogenicity
| Compound | Chemical Modification | Relative NOD2 Activation | Pyrogenicity | Key Features |
| MDP | N-acetylmuramyl-L-alanyl-D-isoglutamine | Baseline | Pyrogenic[2][3][4] | Potent immunostimulant but with inflammatory side effects. |
| Murabutide | N-acetylmuramyl-L-alanyl-D-glutamine-n-butyl ester | Lower than MDP[2] | Apyrogenic[5][11][12][13] | Retains adjuvant properties without fever induction.[12] |
| L18-MDP | 6-O-stearoyl-N-acetylmuramyl-L-alanyl-D-isoglutamine | Higher than MDP[14] | Not specified | Lipophilic derivative with enhanced protective activity against certain infections.[14][15][16] |
| N-glycolyl-MDP | N-glycolylmuramyl-L-alanyl-D-isoglutamine | Higher than N-acetyl-MDP[17][18][19] | Not specified | More potent activator of NOD2-mediated responses.[19][20] |
| M-TriDAP | MurNAc-L-Ala-γ-D-Glu-mDAP | Activates both NOD1 and NOD2 | Not specified | Broader recognition by NOD-like receptors.[21] |
| Threonyl-MDP | N-acetylmuramyl-L-threonyl-D-isoglutamine | Reduced NOD2 activity compared to MDP[1] | Not specified | Has been used as an adjuvant in clinical trials.[22] |
Table 2: In Vitro Cytokine Induction by MDP Analogs
| Compound | Cell Type | Cytokine Measured | Result | Reference |
| MDP | Mouse Macrophages | TNF-α, IL-6 | Baseline induction | [19] |
| N-glycolyl-MDP | Mouse Macrophages | TNF-α, IL-6 | More potent induction than N-acetyl-MDP | [19][23] |
| L18-MDP & IFN-β | Human MoDCs | IL-12p70, TNF-α, IL-6 | Synergistically augmented production | [24] |
| Murabutide | THP-1 cells | TNF-α | Synergistic effect with LPS | [2] |
| M-TriDAP | Not specified | TNF-α, IL-6 | Induces production via NOD1/NOD2 activation | [21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MDP analogs. Below are protocols for key experiments cited in the literature.
General Experimental Workflow
The evaluation of novel synthetic MDP analogs typically follows a standardized workflow to characterize their biological activity and safety profile. This process begins with the in vitro assessment of NOD2 activation, followed by the quantification of downstream effector functions such as cytokine production. Promising candidates are then advanced to in vivo models to evaluate their adjuvant efficacy and potential for adverse effects like pyrogenicity.
NOD2 Activation Reporter Assay (HEK-Blue™ NOD2 Cells)
This assay is commonly used to quantify the potency of MDP analogs in activating the human NOD2 receptor.
-
Cell Line: HEK-Blue™ NOD2 cells (InvivoGen), which are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK-Blue™ NOD2 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the synthetic MDP analogs and the reference compound (MDP).
-
Add the compounds to the cells and incubate for 24 hours.
-
Collect the supernatant and measure SEAP activity using a detection reagent like QUANTI-Blue™.
-
Read the absorbance at 620-655 nm. The level of SEAP activity is directly proportional to the activation of NOD2.[7][14][21]
-
-
Data Analysis: The results are typically expressed as the fold increase in NF-κB activation compared to unstimulated cells.[19]
Cytokine Measurement Assay (ELISA)
This protocol is used to measure the production of pro-inflammatory cytokines from immune cells stimulated with MDP analogs.
-
Cell Lines: Human monocytic cell lines like THP-1 or primary cells such as peripheral blood mononuclear cells (PBMCs) or bone marrow-derived macrophages (BMDMs).
-
Protocol:
-
Culture the cells in a multi-well plate. Differentiate THP-1 monocytes into macrophage-like cells using PMA if required.
-
Stimulate the cells with various concentrations of the MDP analogs for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19][23]
-
-
Data Analysis: Cytokine concentrations are determined by comparison to a standard curve generated with recombinant cytokines.
Rabbit Pyrogen Test
This in vivo assay is the standard method for assessing the pyrogenic (fever-inducing) potential of substances.
-
Animal Model: Healthy, mature rabbits.
-
Protocol:
-
House the rabbits in a temperature-controlled environment and record their baseline rectal temperatures.
-
Administer the test substance (e.g., Murabutide or MDP) intravenously into the ear vein of a group of rabbits. A control group receives a pyrogen-free saline solution.
-
Record the rectal temperature of each rabbit at 30-minute intervals for at least 3 hours post-injection.[12]
-
-
Data Analysis: A positive pyrogenic response is typically defined as a rise in temperature of 0.6°C or more above the baseline for an individual rabbit. The mean maximum temperature change for the group is also evaluated.[12]
This guide provides a comparative overview of prominent synthetic MDP analogs, highlighting their performance characteristics and the experimental methods used for their evaluation. The development of non-pyrogenic yet potent immunostimulatory MDP analogs like Murabutide represents a significant advancement in the field. Further research into the structure-activity relationships of these compounds will continue to yield novel candidates with tailored immunological profiles for a variety of therapeutic applications.[1][6][11]
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A closer look at ligand specificity for cellular activation of NOD2 with synthetic muramyl dipeptide analogues - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC05807G [pubs.rsc.org]
- 8. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 11. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. invivogen.com [invivogen.com]
- 15. Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of L18-MDP(Ala), a synthetic derivative of muramyl dipeptide, on nonspecific resistance of mice to microbial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muramyl dipeptide responsive pathways in Crohn’s disease: from NOD2 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. Increased NOD2-mediated recognition of N-glycolyl muramyl dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scite.ai [scite.ai]
- 21. invivogen.com [invivogen.com]
- 22. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Synergistic Immunostimulation: A Comparative Analysis of Muramyl Dipeptide and Toll-like Receptor Agonists
A Guide for Researchers and Drug Development Professionals
The strategic combination of immunomodulatory agents to elicit a robust and targeted immune response is a cornerstone of modern therapeutics, from vaccine development to cancer immunotherapy. Muramyl dipeptide (MDP), the minimal bioactive motif of bacterial peptidoglycan, is a potent activator of the intracellular pattern recognition receptor NOD2. When combined with agonists of Toll-like receptors (TLRs), MDP exhibits a remarkable synergistic effect, amplifying inflammatory responses and shaping the adaptive immune landscape. This guide provides a comparative analysis of the synergistic effects of MDP with various TLR agonists, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development efforts.
Comparative Analysis of Synergistic Cytokine Production
The synergy between MDP and TLR agonists is most prominently observed in the enhanced production of pro-inflammatory cytokines. The following tables summarize the quantitative data from key studies, showcasing the amplified cytokine response when cells are co-stimulated with MDP and various TLR agonists.
Table 1: Synergistic Effect of MDP and Lipopolysaccharide (LPS) on Cytokine Secretion
| Cell Type | Cytokine | MDP Alone | LPS Alone | MDP + LPS | Fold Increase (Synergy) | Reference |
| THP-1 Human Monocytic Cells | IL-8 (pg/mL) | ~100 | ~500 (at 1 ng/mL) | ~2500 (at 1 ng/mL LPS) | ~5 | [1] |
| U937 Human Monocytic Cells | IL-8 (pg/mL) | <100 | ~200 (at 1 ng/mL) | ~1200 (at 1 ng/mL LPS) | ~6 | [1][2] |
| Mouse Bone Marrow Stromal Cells | RANKL mRNA | No significant induction | Moderate induction | Strong induction | Not quantified | [3] |
| Mouse Bone Marrow-Derived Macrophages | TNF-α mRNA | Moderate induction | Strong induction | 2.9-fold increase over LPS alone | 2.9 | [4] |
| Mouse Bone Marrow-Derived Macrophages | IL-6 mRNA | Delayed induction | Early induction | 2.4-fold increase over LPS alone | 2.4 | [4] |
Table 2: Synergistic Effect of MDP and Lipoteichoic Acid (LTA) on Cytokine Secretion
| Cell Type | Cytokine | MDP Alone | LTA Alone | MDP + LTA | Fold Increase (Synergy) | Reference |
| THP-1 Human Monocytic Cells | IL-8 (pg/mL) | ~100 | ~400 (at 1 µg/mL) | ~1200 (at 1 µg/mL LTA) | ~3 | [1] |
| Bovine Mammary Epithelial Cells | IL-6 mRNA | No significant increase | No significant increase | Significant increase | Not quantified | [5] |
| Bovine Mammary Epithelial Cells | IL-6 (pg/mL) | No significant increase | No significant increase | Significant increase | Not quantified | [5] |
Table 3: Synergistic Effect of MDP and CpG DNA on Cytokine Secretion
| Cell Type | Cytokine | MDP Alone (100 ng/mL) | CpG DNA Alone (10 µg/mL) | MDP (100 ng/mL) + CpG DNA | Fold Increase (Synergy) | Reference |
| Human PBMCs (NOD2 wild-type) | TNF-α (pg/mL) | ~500 | ~2000 | ~4500 | ~2.25 | [6] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of MDP and TLR agonists stems from the crosstalk between their respective signaling pathways. MDP is recognized by the cytosolic receptor NOD2, while TLRs are transmembrane proteins that recognize various pathogen-associated molecular patterns (PAMPs) at the cell surface or in endosomes.
The co-activation of NOD2 and TLRs leads to the enhanced activation of downstream signaling cascades, most notably the NF-κB and MAPK pathways, which converge to amplify the transcription of pro-inflammatory genes.[7][8]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic effects, detailed methodologies for key experiments are provided below.
In Vitro Cytokine Synergy Assay
This protocol outlines the steps to measure the synergistic induction of cytokines in cultured immune cells.
1. Cell Culture and Seeding:
-
Culture human monocytic cell lines (e.g., THP-1 or U937) or isolate primary cells such as peripheral blood mononuclear cells (PBMCs).[1][6]
-
For THP-1 and U937 cells, differentiation with Phorbol 12-myristate 13-acetate (PMA) or 1α,25-dihydroxyvitamin D3 may be required to enhance responsiveness.[1][2]
-
Seed the cells in 96-well plates at a density of 1 x 10^5 to 5 x 10^5 cells per well.
2. Stimulation:
-
Prepare stock solutions of MDP and the desired TLR agonist (e.g., LPS, LTA, CpG DNA).
-
Add the stimulants to the cell cultures, alone or in combination, at various concentrations to determine dose-responsiveness. Include a vehicle-only control.
3. Incubation and Supernatant Collection:
-
Incubate the plates for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, centrifuge the plates and carefully collect the cell-free supernatants.
4. Cytokine Measurement:
-
Quantify the concentration of desired cytokines (e.g., IL-8, TNF-α, IL-6, IL-12) in the supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Cytometric Bead Array - CBA).
5. Data Analysis:
-
Calculate the mean cytokine concentrations for each treatment group.
-
Synergy is typically determined by comparing the response of the combined treatment to the sum of the responses of the individual treatments. A response significantly greater than the additive effect indicates synergy. Statistical analysis, such as a two-way ANOVA, can be used to assess the significance of the synergistic interaction.[1]
NF-κB Activation Assay
This protocol describes how to measure the activation of the NF-κB transcription factor, a key downstream event in NOD2 and TLR signaling.
1. Cell Stimulation and Lysate Preparation:
-
Culture and stimulate cells as described in the cytokine synergy assay, but for a shorter duration (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them to extract nuclear proteins.
2. NF-κB DNA Binding Activity:
-
Use a commercially available NF-κB p65 transcription factor assay kit. This is typically an ELISA-based method that measures the binding of activated NF-κB from the nuclear extracts to a consensus DNA sequence immobilized on a plate.
3. Detection and Analysis:
-
The amount of bound NF-κB is detected using a specific primary antibody against the NF-κB p65 subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate.
-
Read the absorbance at the appropriate wavelength and compare the levels of NF-κB activation between the different treatment groups.
Concluding Remarks
The synergistic interplay between MDP and TLR agonists presents a powerful strategy for augmenting immune responses. The data and protocols presented in this guide offer a foundational resource for researchers and drug developers seeking to harness this synergy. A thorough understanding of the underlying mechanisms and the ability to quantitatively assess the combined effects are crucial for the rational design of novel adjuvants, immunotherapies, and vaccine formulations. Further research into the nuanced crosstalk between NOD2 and the diverse family of TLRs will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Muramyl Dipeptide Enhances Lipopolysaccharide-Induced Osteoclast Formation and Bone Resorption through Increased RANKL Expression in Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of lipopolysaccharide-induced cytokine gene expression in mouse bone marrow-derived macrophages by muramyl dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Muramyl Dipeptide Synergizes with Staphylococcus aureus Lipoteichoic Acid To Recruit Neutrophils in the Mammary Gland and To Stimulate Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual roles of NOD2 in TLR4-mediated signal transduction and -induced inflammatory gene expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
A Comparative Guide to Alanyl-D-isoglutamine (MDP) and Glucosaminyl-muramyl dipeptide (GMDP) Adjuvant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adjuvant activities of two prominent synthetic immunostimulants: N-acetylmuramyl-L-alanyl-D-isoglutamine (Muramyl Dipeptide, MDP) and N-acetylglucosaminyl-N-acetylmuramyl-L-alanyl-D-isoglutamine (Glucosaminyl-muramyl dipeptide, GMDP). Both are potent activators of the innate immune system, primarily through their interaction with the intracellular pattern recognition receptor, NOD2. This document summarizes their comparative efficacy, mechanisms of action, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: NOD2 Signaling Pathway
Both MDP and GMDP are recognized by the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a cytosolic receptor predominantly expressed in immune cells such as monocytes, macrophages, and dendritic cells.[1] Upon binding of MDP or GMDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction, mediated by CARD-CARD domain homotypic interactions, is a critical step in the downstream signaling cascade.[2][3]
The formation of the NOD2-RIPK2 complex, often referred to as the "nodosome," triggers the activation of the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream pathways: the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[4] Activation of these pathways leads to the transcription of a wide range of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are crucial for the initiation and shaping of the adaptive immune response.[5][6]
Comparative Adjuvant Activity
While both MDP and GMDP function through the same primary receptor, studies suggest that GMDP may exhibit more potent adjuvant activity in certain contexts. This enhanced activity is attributed to the additional N-acetylglucosamine moiety, which may influence its interaction with cellular components and subsequent signaling.
In Vitro NOD2 Activation
The potency of NOD2 agonists can be quantified by determining their EC50 value, which is the concentration required to elicit a half-maximal response in a reporter assay. HEK-Blue™ hNOD2 cells are a commonly used tool for this purpose. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of NOD2 leads to NF-κB activation and subsequent SEAP secretion, which can be colorimetrically quantified.
Table 1: Comparative NOD2 Activation
| Compound | Cell Line | Assay Readout | Reported Potency |
| Alanyl-D-isoglutamine (MDP) | HEK293T | NF-κB Luciferase Reporter | Activates NOD2-dependent NF-κB signaling.[7][8] |
| Glucosaminyl-muramyl dipeptide (GMDP) | Not specified | NF-κB and JNK activation | Found to be more potent than MDP in NOD2-mediated activation.[9] |
Note: Direct comparative EC50 values from a single study were not available in the reviewed literature. The table reflects qualitative comparisons found in the literature.
In Vitro Cytokine Induction
The adjuvant activity of MDP and GMDP is closely linked to their ability to induce the production of pro-inflammatory cytokines from antigen-presenting cells (APCs) like dendritic cells (DCs) and monocytes.
Table 2: Comparative Cytokine Induction in Murine Splenocytes
| Adjuvant | IL-1β Production | TNF-α Production |
| MDP | Low | Low |
| GMDP | High | High |
| MDP + LPS | Significant increase | Significant increase |
| GMDP + LPS | No significant change | Further increase |
Data summarized from a study comparing the effects of MDP and GMDP on murine splenocytes in vitro. The study indicated that GMDP is a more potent inducer of IL-1β and TNF-α than MDP when used alone.
In Vivo Antibody Production
A key measure of adjuvant efficacy is its ability to enhance antigen-specific antibody production in vivo. This is typically assessed by immunizing animals with an antigen formulated with the adjuvant and measuring antigen-specific antibody titers in the serum.
Table 3: Comparative Adjuvant Effect on Antibody Response to Ovalbumin in Mice
| Adjuvant | Antigen | Mouse Strain | Primary IgG Response |
| MDP | Ovalbumin | CBA & NIH/OlaHsd | Potentiation of IgG response.[10] |
| PGM (structurally related to GMDP) | Ovalbumin | CBA & NIH/OlaHsd | Potentiation of IgG response, but to a lesser extent than MDP at some time points.[10] |
This study used a peptidoglycan monomer (PGM) structurally related to GMDP. While not a direct comparison, it provides insight into the relative potency of these muramyl peptides.
Experimental Protocols
Experimental Workflow for Adjuvant Evaluation
The evaluation of a novel adjuvant typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.
Protocol 1: In Vitro NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
Objective: To determine the potency of MDP and GMDP in activating the human NOD2 receptor.
Materials:
-
HEK-Blue™ hNOD2 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
MDP and GMDP stock solutions
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-655 nm)
Method:
-
Cell Preparation: Culture HEK-Blue™ hNOD2 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.
-
Ligand Preparation: Prepare serial dilutions of MDP and GMDP in sterile PBS or cell culture medium.
-
Assay Setup: Add 20 µL of the serially diluted MDP or GMDP to the wells of a 96-well plate. Add 180 µL of the cell suspension to each well. Include a negative control (cells with medium only) and a positive control (a known NOD2 agonist).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Measurement: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The intensity of the color change is directly proportional to the level of SEAP, and thus to the extent of NOD2 activation.
-
Data Analysis: Plot the absorbance values against the log of the agonist concentration and determine the EC50 value for each compound using a non-linear regression analysis.
Protocol 2: In Vitro Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To compare the ability of MDP and GMDP to induce cytokine production from human PBMCs.
Materials:
-
Ficoll-Paque™ PLUS
-
Human whole blood from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
MDP and GMDP stock solutions
-
96-well round-bottom plates
-
Cytokine detection assay (e.g., ELISA or multiplex bead array)
Method:
-
PBMC Isolation: Isolate PBMCs from human whole blood using Ficoll-Paque™ density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Stimulation: Add various concentrations of MDP or GMDP to the cell cultures. Include an unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IL-10) in the supernatant using a commercial ELISA kit or a multiplex bead array system according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokines produced in response to MDP and GMDP at different concentrations.
Protocol 3: In Vivo Adjuvant Efficacy - Measurement of Antigen-Specific IgG Titers by ELISA
Objective: To evaluate the in vivo adjuvant effect of MDP and GMDP on the humoral immune response to a model antigen (e.g., Ovalbumin).[10]
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA)
-
MDP and GMDP
-
Sterile saline
-
96-well high-binding ELISA plates
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
Method:
-
Immunization: Prepare vaccine formulations by mixing OVA (e.g., 10 µ g/mouse ) with MDP or GMDP (e.g., 50 µ g/mouse ) in sterile saline. Immunize groups of mice subcutaneously on day 0 and day 14. Include a control group immunized with OVA alone.
-
Serum Collection: Collect blood samples from the mice via retro-orbital or tail bleeding on day 28. Isolate the serum by centrifugation.
-
ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with OVA (e.g., 1 µ g/well in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add HRP-conjugated goat anti-mouse IgG to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution when a color change is observed.
-
Measurement and Analysis: Read the absorbance at 450 nm. The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value above a predetermined cut-off (e.g., twice the background). Compare the antibody titers between the different immunization groups.[11][12][13]
Conclusion
Both this compound (MDP) and Glucosaminyl-muramyl dipeptide (GMDP) are effective adjuvants that enhance immune responses through the activation of the NOD2 signaling pathway. The available evidence suggests that GMDP may be a more potent activator of innate immunity, leading to higher cytokine production compared to MDP. However, further direct comparative studies with standardized reagents and assays are needed to definitively quantify the differences in their adjuvant activity across various immunological parameters. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative evaluations and advance the development of novel vaccine adjuvants.
References
- 1. Muramyl peptides activate innate immunity conjointly via YB1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. The comparative selectivity of adjuvants for humoral and cell-mediated immunity. I. Effect on the antibody response to bovine serum albumin and sheep red blood cells of Freund's incomplete and complete adjuvants, alhydrogel, Corynebacterium parvum, Bordetella pertussis, muramyl dipeptide and saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative study of structurally related peptidoglycan monomer and muramyl dipeptide on humoral IgG immune response to ovalbumin in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of Antigen-Specific IgG Titers by Direct ELISA | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
Validating Muramyl Dipeptide's In Vivo Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Muramyl Dipeptide's (MDP) in vivo activity against other alternatives, supported by experimental data. We delve into detailed methodologies for key experiments and present quantitative data in structured tables for straightforward comparison.
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria and is a potent activator of the innate immune system.[1] Its ability to stimulate immune responses has led to its investigation as a vaccine adjuvant and immunomodulator. This guide explores the in vivo validation of MDP's activity, focusing on its mechanism of action, its performance in comparison to other adjuvants, and the experimental frameworks used to assess its efficacy.
Mechanism of Action: The NOD2 Signaling Pathway
MDP is recognized by the intracellular receptor Nucleotide-binding Oligomerization Domain 2 (NOD2).[1] This recognition triggers a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[2][3] This intricate process is crucial for the initiation of both innate and adaptive immune responses.
Upon binding MDP, NOD2 undergoes a conformational change, allowing it to oligomerize and recruit the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[2][3] This interaction, mediated by their respective CARD domains, is a pivotal step in the signaling pathway.[3] RIPK2 then becomes polyubiquitinated, creating a scaffold for the recruitment of other signaling molecules, including TAK1 (Transforming growth factor-β-Activated Kinase 1) and the IKK (IκB kinase) complex.[2][4] TAK1, in turn, activates the MAPK (Mitogen-Activated Protein Kinase) pathway and phosphorylates the IKK complex, leading to the activation of NF-κB.[2][4] Activated NF-κB then translocates to the nucleus to induce the transcription of genes encoding inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipophilic Muramyl Dipeptide (MDP) Derivatives in Immune System Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various lipophilic derivatives of Muramyl Dipeptide (MDP), a well-known immunostimulatory component of the bacterial cell wall. By enhancing the lipophilicity of MDP, researchers have sought to improve its therapeutic potential as a vaccine adjuvant and immunomodulator. This document summarizes key performance data from experimental studies, details the methodologies used, and visualizes relevant biological pathways and workflows to support further research and development in this area.
Introduction to MDP and the Rationale for Lipophilic Modification
Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to almost all bacteria and is recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] This recognition triggers a signaling cascade that results in the activation of pro-inflammatory and immune responses.[3] However, the clinical utility of native MDP is limited by its rapid elimination and potential for pyrogenicity (fever induction).
To overcome these limitations and enhance its immunostimulatory properties, various lipophilic derivatives of MDP have been synthesized. The addition of lipid moieties aims to:
-
Improve cellular uptake and membrane interaction: Facilitating entry into cells where NOD2 resides.
-
Enhance adjuvant activity: Leading to a more robust immune response to co-administered antigens.
-
Modify the nature of the immune response: Potentially shifting the balance between humoral (antibody-mediated) and cellular immunity.
-
Improve pharmacokinetic properties: By altering its distribution and retention in the body.
This guide focuses on a comparative analysis of some of the most well-studied and novel lipophilic MDP derivatives.
Comparative Performance of Lipophilic MDP Derivatives
The following tables summarize quantitative data on the immunostimulatory activities of various lipophilic MDP derivatives. It is important to note that experimental conditions, such as the model system, antigen used, and specific readouts, can vary between studies, making direct comparisons challenging. The data presented here is extracted from the cited literature and should be interpreted within the context of the respective experiments.
Adjuvant Activity: Enhancement of Antibody Response
| Derivative | Lipophilic Moiety | Antigen | Model | Key Finding | Reference |
| B30-MDP | 6-O-(2-tetradecyl-hexadecanoyl) | Hantavirus B-1 Vaccine | Mice | Significantly higher neutralizing antibody titers compared to vaccine alone. | [1] |
| B30-MDP | 6-O-(2-tetradecyl-hexadecanoyl) | Influenza Vaccine | Not Specified | 16-fold stronger antibody production compared to the vaccine without the adjuvant. | [4] |
| MDP-Lys(L18) | N⁶-stearoyl-L-lysine | Hantavirus B-1 Vaccine | Mice | Significantly higher neutralizing antibody titers compared to vaccine alone. | [1] |
| SG115 | Stearoyl | Ovalbumin (OVA) | Mice | 17.3-fold boost in total IgG levels compared to unadjuvanted control. | |
| ZSB63 | Adamantane | Ovalbumin (OVA) | Mice | 20.4-fold boost in total IgG levels compared to unadjuvanted control. |
Modulation of Cellular Immunity and Cytokine Production
| Derivative | Assay | Model System | Key Findings | Reference |
| B30-MDP | Delayed-Type Hypersensitivity (DTH) | Mice | Induced a higher DTH reaction than vaccine alone. | [1] |
| B30-MDP & MDP-Lys(L18) | Cytokine Release (in vivo) | Mice | Higher serum levels of IL-4 and IL-6 compared to vaccine alone. | [1] |
| MDP-Lys(L18) | Mixed Lymphocyte Reaction (MLR) | Mouse Splenocytes | Augmented MLR, indicating enhanced T-cell proliferation. | [5] |
| SG115 | T-helper Cell Polarization | Mice (in vivo) | Elicited a predominantly IgG1-based response, suggesting a Th2-biased immune response. | |
| ZSB63 | T-helper Cell Polarization | Mice (in vivo) | Marked increase in IgG2a response, indicating a shift toward a Th1-biased immune response. | |
| B30-MDP | T-cell Mediated Cytotoxicity | Mice (in vivo) | Augmented specific tumor immunity through the enhancement of cytotoxicity mediated by T lymphocytes. | [6] |
In Vitro NOD2 Activation
| Derivative | Assay System | EC₅₀ Value (μM) | Reference |
| Desmuramylpeptide 74 | HEK-Blue NOD2 Cells | 0.031 | [7] |
| Desmuramylpeptide 75 | HEK-Blue NOD2 Cells | 2.83 | [7] |
| Desmuramylpeptide 77 | HEK-Blue NOD2 Cells | 0.243 | [7] |
| Desmuramylpeptide 78 | HEK-Blue NOD2 Cells | 6.16 | [7] |
| Adamantane-containing Desmuramylpeptide 40 | HEK-Blue NOD2 Cells | 0.0045 | [8] |
Note: Lower EC₅₀ values indicate higher potency in activating NOD2.
Signaling Pathways and Experimental Workflows
NOD2 Signaling Pathway
The primary mechanism of action for MDP and its derivatives is through the activation of the NOD2 signaling pathway. Upon binding of the ligand, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIP2 (RICK). This interaction facilitates the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which culminate in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Caption: The NOD2 signaling pathway activated by lipophilic MDP derivatives.
Experimental Workflow for Adjuvant Activity Evaluation
The evaluation of novel lipophilic MDP derivatives as vaccine adjuvants typically follows a standardized workflow, from in vitro screening to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating the adjuvant activity of lipophilic MDP derivatives.
Experimental Protocols
In Vitro NOD2 Activation Assay using HEK-Blue™ hNOD2 Cells
This assay is used to quantify the potency of MDP derivatives in activating the human NOD2 receptor.
Principle: HEK-Blue™ hNOD2 cells are engineered HEK293 cells that stably co-express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[9][10] Activation of NOD2 by a ligand triggers the NF-κB signaling cascade, leading to the production and secretion of SEAP into the cell culture supernatant. The amount of SEAP is then quantified using a colorimetric substrate.
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% fetal bovine serum, 100 µg/ml Normocin™, 100 µg/ml Zeocin™, and 30 µg/ml Blasticidin.
-
Cell Seeding: Plate cells at a density of approximately 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
-
Stimulation: Prepare serial dilutions of the lipophilic MDP derivatives and a positive control (e.g., standard MDP) in fresh cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection:
-
Transfer a sample of the cell culture supernatant to a new 96-well plate.
-
Add a SEAP detection reagent (e.g., QUANTI-Blue™) to each well.
-
Incubate at 37°C for 1-3 hours.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Analysis: Normalize the results to a vehicle control and plot a dose-response curve to determine the EC₅₀ value for each compound.
In Vivo Adjuvant Efficacy Study in Mice
This protocol outlines a general procedure to assess the ability of a lipophilic MDP derivative to enhance the immune response to a model antigen.
Methodology:
-
Animals: Use 6-8 week old female BALB/c or C57BL/6 mice.
-
Vaccine Formulation:
-
Dissolve the model antigen (e.g., Ovalbumin, OVA) in sterile phosphate-buffered saline (PBS).
-
Prepare the lipophilic MDP derivative adjuvant, which may require a specific vehicle such as a liposomal formulation for optimal delivery.
-
Mix the antigen solution with the adjuvant preparation immediately before immunization.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject mice subcutaneously or intramuscularly with the vaccine formulation. Include control groups receiving antigen alone, adjuvant alone, and PBS.
-
Booster Immunization (Day 14 or 21): Administer a second dose of the same vaccine formulations.
-
-
Sample Collection:
-
Collect blood samples via tail bleed or cardiac puncture at various time points (e.g., Day 14, 28) to obtain serum for antibody analysis.
-
At the end of the experiment (e.g., Day 28), euthanize the mice and harvest spleens for cellular immunity assays.
-
-
Analysis of Humoral Response (Antigen-Specific ELISA):
-
Coat 96-well ELISA plates with the antigen (e.g., OVA).
-
Block the plates to prevent non-specific binding.
-
Add serially diluted serum samples from the immunized mice and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG (or specific isotypes like IgG1 and IgG2a).
-
Wash again and add a TMB substrate. Stop the reaction with sulfuric acid.
-
Measure the absorbance at 450 nm. The antibody titer is determined as the reciprocal of the highest serum dilution that gives a positive reading above the background.
-
-
Analysis of Cellular Response (e.g., Cytokine Profiling):
-
Prepare single-cell suspensions from the harvested spleens.
-
Re-stimulate the splenocytes in vitro with the specific antigen for 48-72 hours.
-
Collect the culture supernatants and measure the concentration of key cytokines (e.g., IFN-γ, IL-4, IL-5, IL-10) using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
Conclusion
The development of lipophilic MDP derivatives has led to a new generation of potent immunostimulants with significant potential as vaccine adjuvants. By modifying the parent MDP molecule, researchers have been able to enhance its biological activity, tailor the type of immune response generated (Th1 vs. Th2), and improve its overall pharmacological profile. The data presented in this guide highlights the superior performance of several lipophilic derivatives compared to the parent MDP molecule. The provided experimental protocols and pathway diagrams serve as a resource for the continued investigation and optimization of these promising compounds for future clinical applications.
References
- 1. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 5. Augmentation of immune responses by a muramyl dipeptide analog, MDP-Lys(L18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. B30-MDP, a synthetic muramyl dipeptide derivative for tumour vaccination to enhance antitumour immunity and antimetastatic effect in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
Safety Operating Guide
Navigating the Disposal of Alanyl-D-Isoglutamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Alanyl-D-isoglutamine, also known as Muramyl Dipeptide (MDP), proper disposal is a critical component of laboratory safety and regulatory compliance. While not classified as a hazardous waste under current regulations, its potential as a skin and eye irritant necessitates careful handling and disposal procedures. This guide provides essential, step-by-step instructions to ensure the safe and appropriate management of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Personal Protective Equipment (PPE) is essential when handling this compound.
-
Hand Protection: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a suitable respirator is recommended.
-
Ventilation: Ensure adequate ventilation in the work area. An accessible safety shower and eye wash station are also crucial.[1]
In the event of accidental contact, follow these first-aid measures:
-
Skin Contact: Wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and form of the waste.
1. Unused or Excess this compound:
Due to its classification as a skin and eye irritant, unused or excess solid this compound should be disposed of as chemical waste.[1]
-
Step 1: Containerization: Place the solid waste in a clearly labeled, sealed container. The label should accurately identify the contents as "this compound" or "Muramyl Dipeptide."
-
Step 2: Contact Environmental Health and Safety (EHS): Arrange for pickup and disposal through your institution's EHS office or equivalent hazardous waste management service. Do not mix with other waste streams unless explicitly permitted by your EHS department.
2. Empty Containers:
Containers that have held this compound should be thoroughly rinsed before disposal.
-
Step 1: Triple Rinse: Rinse the empty container three times with a suitable solvent, such as water.
-
Step 2: Collect Rinsate: The rinsate from the first rinse should be collected and disposed of as chemical waste, following the procedure for unused this compound. Subsequent rinsates can typically be disposed of down the drain with copious amounts of water, but it is essential to consult your local regulations and institutional policies first.
-
Step 3: Deface Label: Completely remove or deface the original product label on the container.
-
Step 4: Dispose of Container: Once clean and properly defaced, the container can be disposed of in the regular trash or recycled according to your facility's guidelines.
3. Contaminated Materials:
Items such as gloves, paper towels, or other labware that are contaminated with small amounts of this compound should be handled as follows:
-
Step 1: Segregation: Place these materials in a designated waste container separate from regular trash.
-
Step 2: Disposal: Dispose of the contaminated materials as chemical waste through your institution's EHS office.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined by major regulatory bodies like the U.S. Environmental Protection Agency (EPA), the following table summarizes its hazard classification based on available Safety Data Sheets (SDS).
| Hazard Classification | Category | GHS Code | Description |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319 | Causes serious eye irritation |
Data sourced from MedChemExpress Safety Data Sheet for Muramyl dipeptide.[1]
Decision-Making Workflow for Disposal
To simplify the disposal process, the following diagram outlines the key decision points for handling this compound waste.
References
Personal protective equipment for handling Alanyl-D-isoglutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Alanyl-D-isoglutamine in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound and its analogues are generally not classified as hazardous substances.[1][2] However, as with any chemical compound, proper handling is essential to minimize any potential risks, such as irritation to the eyes, skin, and respiratory tract.[3][4] The following operational and disposal plans are designed to provide clear, step-by-step guidance.
Personal Protective Equipment (PPE) Requirements
The appropriate level of PPE is crucial for safe handling. The following table summarizes the necessary equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (powder-free recommended).[5][6] | To prevent skin contact and potential irritation. Powder-free gloves minimize aerosolization of the compound. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[6][7] | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust is generated or if irritation is experienced.[1] | To prevent inhalation of the powder, which may cause respiratory irritation.[3] |
| Body Protection | A standard laboratory coat.[6] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration at -20°C.
2. Preparation and Weighing:
-
Conduct all handling of the powdered compound within a chemical fume hood or a designated containment area to minimize inhalation exposure.
-
Wear all required PPE as specified in the table above.
-
Use a dedicated, clean spatula and weighing vessel.
-
To avoid generating dust, handle the powder gently.
3. Solubilization:
-
If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.
-
Consult the product datasheet for appropriate solvents and solubility information.
-
Cap the container securely before mixing or vortexing.
4. Use in Experiments:
-
When using this compound in experimental protocols, maintain all prescribed PPE.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Work in a well-ventilated area.
5. Spill Management:
-
In the event of a small spill, moisten the material to prevent dust generation and carefully sweep it into a designated waste container.[4]
-
For larger spills, follow your institution's established spill response protocol.
-
Ensure adequate ventilation.[3]
6. Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent after handling is complete.
-
Thoroughly wash hands with soap and water after removing gloves.
Disposal Plan
Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. While not classified as hazardous, it should be disposed of as chemical waste.[4]
-
Solid Waste: Collect unused powder and contaminated disposables (e.g., weigh boats, pipette tips) in a clearly labeled chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled liquid chemical waste container.
Workflow for Handling this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
